molecular formula C19H20O7 B14794816 Murrangatin diacetate

Murrangatin diacetate

Katalognummer: B14794816
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: UXEHZTFFWWQEAU-IEBWSBKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Murrangatin diacetate is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H20O7

Molekulargewicht

360.4 g/mol

IUPAC-Name

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate

InChI

InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3/t17-,19-/m1/s1

InChI-Schlüssel

UXEHZTFFWWQEAU-IEBWSBKVSA-N

Isomerische SMILES

CC(=C)[C@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

Murrangatin Diacetate: A Technical Guide to its Natural Precursor and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Murrangatin diacetate, a derivative of the naturally occurring coumarin, Murrangatin. While this compound itself has not been reported as a natural product, this document details the isolation of its precursor, Murrangatin, from one of its primary botanical sources, Murraya paniculata. Furthermore, a detailed, plausible synthetic protocol for the preparation of this compound from Murrangatin is presented. This guide includes a summary of available physicochemical and spectral data for Murrangatin and its derivatives, presented in tabular format for ease of comparison. Experimental workflows for isolation and synthesis, along with a key biological signaling pathway modulated by Murrangatin, are visualized using Graphviz diagrams to provide clear and concise representations of these processes. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the synthesis and biological evaluation of Murrangatin and its analogues.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone-based heterocyclic compounds widely distributed in the plant kingdom. They exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery. Murrangatin, a prenylated coumarin, has been isolated from several plant species, including Murraya paniculata, Polygala paniculata, and Leionema ralstonii.[1] Recent studies have highlighted its potential as an anti-angiogenic agent through the inhibition of the AKT signaling pathway.[2][3]

This compound, the diacetylated derivative of Murrangatin, is not currently known to be a natural product. However, the synthesis of acetylated derivatives of natural products is a common strategy in medicinal chemistry to potentially enhance properties such as stability, bioavailability, and cell permeability. This guide provides a detailed methodology for the isolation of the natural precursor, Murrangatin, and a subsequent protocol for its conversion to this compound.

Isolation of Murrangatin from Murraya paniculata

The isolation of Murrangatin from the leaves of Murraya paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite procedure based on established methodologies for the isolation of coumarins from this plant species.[4][5]

Experimental Protocol: Isolation
  • Plant Material Collection and Preparation:

    • Fresh leaves of Murraya paniculata are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

    • The leaves are air-dried at room temperature in the shade for 7-10 days until brittle.

    • The dried leaves are then ground into a coarse powder using a mechanical grinder.

  • Extraction:

    • The powdered plant material (e.g., 1 kg) is subjected to sequential solvent extraction using solvents of increasing polarity.

    • Begin with a non-polar solvent such as petroleum ether or hexane (B92381) to remove lipids and other non-polar constituents. The plant material is macerated with the solvent for 24-48 hours with occasional shaking. The solvent is then filtered, and the process is repeated three times. The petroleum ether extracts are combined and concentrated under reduced pressure.

    • The residual plant material is then air-dried to remove the remaining petroleum ether and subsequently extracted with a solvent of intermediate polarity, such as chloroform (B151607) or dichloromethane (B109758), using the same maceration process. This fraction is expected to contain the coumarins. The chloroform extracts are combined and concentrated.

    • Finally, the plant material is extracted with a polar solvent, such as methanol, to isolate highly polar compounds.

  • Fractionation and Purification:

    • The concentrated chloroform extract, which is rich in coumarins, is subjected to column chromatography for fractionation.

    • A silica (B1680970) gel (60-120 mesh) column is prepared using petroleum ether as the slurry-packing solvent.

    • The crude chloroform extract is adsorbed onto a small amount of silica gel to create a dry slurry, which is then loaded onto the top of the prepared column.

    • The column is eluted with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (B1210297). For example:

      • Petroleum ether (100%)

      • Petroleum ether: Ethyl acetate (95:5)

      • Petroleum ether: Ethyl acetate (90:10)

      • Petroleum ether: Ethyl acetate (80:20)

      • Petroleum ether: Ethyl acetate (50:50)

      • Ethyl acetate (100%)

    • Fractions of a fixed volume (e.g., 50 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions showing similar TLC profiles are combined.

    • The fractions containing Murrangatin are further purified by repeated column chromatography or by preparative TLC to yield pure Murrangatin.

Isolation Workflow

Isolation_Workflow Start Dried, powdered leaves of Murraya paniculata Extraction Sequential Solvent Extraction Start->Extraction Petroleum_Ether Petroleum Ether (defatting) Extraction->Petroleum_Ether Step 1 Chloroform Chloroform (coumarin-rich) Extraction->Chloroform Step 2 Methanol Methanol (polar compounds) Extraction->Methanol Step 3 Concentration Concentration of Chloroform Extract Chloroform->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Gradient_Elution Gradient Elution (Petroleum Ether:Ethyl Acetate) Column_Chromatography->Gradient_Elution TLC_Monitoring TLC Monitoring of Fractions Gradient_Elution->TLC_Monitoring Fraction_Pooling Pooling of Murrangatin-containing Fractions TLC_Monitoring->Fraction_Pooling Purification Further Purification (Repeated Column Chromatography/Prep TLC) Fraction_Pooling->Purification End Pure Murrangatin Purification->End

Caption: Workflow for the isolation of Murrangatin.

Synthesis of this compound

The synthesis of this compound involves the acetylation of the two hydroxyl groups of Murrangatin. The following protocol is a general method for the acetylation of alcoholic hydroxyl groups and can be applied to Murrangatin.[6][7]

Experimental Protocol: Synthesis
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Murrangatin (e.g., 100 mg, 1 equivalent) in a suitable solvent such as dry pyridine (B92270) or a mixture of dichloromethane and pyridine.

    • Cool the solution to 0 °C in an ice bath.

  • Acetylation Reaction:

    • To the cooled solution, add acetic anhydride (B1165640) (2.5 to 3 equivalents) dropwise with continuous stirring.

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC until the starting material (Murrangatin) is no longer visible.

    • Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow Start Murrangatin Dissolution Dissolve in Pyridine/DCM Start->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Reagents Add Acetic Anhydride and DMAP Cooling->Reagents Reaction Stir at 0 °C to Room Temperature Reagents->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Quenching Quench with Water/NaHCO3 TLC_Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification End Pure this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the available physicochemical and spectral data for Murrangatin. Data for this compound is predicted based on the structure and data from related acetylated coumarins.

Table 1: Physicochemical Properties
PropertyMurrangatinThis compound (Predicted)
Molecular Formula C₁₅H₁₆O₅C₁₉H₂₀O₇
Molecular Weight 276.28 g/mol 360.36 g/mol
Appearance White solid/crystalline powderWhite to off-white solid
Solubility Soluble in chloroform, ethyl acetate, methanolSoluble in chloroform, ethyl acetate, acetone
Table 2: 13C NMR Spectral Data of Murrangatin (in CDCl₃)
Carbon AtomChemical Shift (δ) ppm
C-2161.5
C-3113.2
C-4143.5
C-4a112.9
C-5128.7
C-6112.6
C-7161.0
C-8107.5
C-8a156.4
C-1'74.3
C-2'78.1
C-3'145.9
C-4'112.8
C-5'18.4
OCH₃56.1
Data obtained from SpectraBase.[8]

Note: Complete and verified spectral data for this compound is not currently available in the public domain. The successful synthesis and characterization would require full spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Signaling Pathway

Murrangatin has been shown to possess anti-angiogenic properties by inhibiting the AKT signaling pathway, which is a critical pathway in cell survival, proliferation, and angiogenesis, and is often dysregulated in cancer.[2][3]

Murrangatin's Inhibition of the AKT Signaling Pathway

AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding AKT AKT PI3K->AKT PIP2 to PIP3 pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473) Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Promotes Murrangatin Murrangatin Murrangatin->pAKT Inhibits

Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.

Conclusion

This technical guide has outlined the natural source and a detailed isolation procedure for Murrangatin, a bioactive coumarin. Furthermore, a comprehensive synthetic protocol for its diacetylated derivative, this compound, has been provided. While further experimental work is required to confirm the spectral properties and biological activity of this compound, this document serves as a foundational resource for researchers aiming to synthesize and investigate this compound. The provided workflows and pathway diagrams offer a clear visual aid to the experimental and biological processes discussed. The information compiled herein is intended to facilitate future research into the therapeutic potential of Murrangatin and its derivatives.

References

Murrangatin diacetate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51650-59-0

This technical guide provides a comprehensive overview of Murrangatin diacetate, a natural product isolated from the plant genus Murraya. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

While experimentally determined physicochemical data for this compound is limited in publicly available literature, predicted values and known solubilities are summarized below.

PropertyValueSource
CAS Number 51650-59-0[1][2]
Molecular Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol [1]
Predicted Boiling Point 494.8 ± 45.0 °C[3]
Predicted Density 1.232 ± 0.06 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Physical Form Powder[3]

Experimental Protocols

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is not extensively documented in the available scientific literature. However, significant research has been conducted on its parent compound, Murrangatin , which provides a strong basis for hypothesized activity.

Anti-Angiogenic and Anti-Cancer Effects of Murrangatin

Studies on Murrangatin have demonstrated its potential as an anti-cancer agent, particularly in the context of lung cancer. The primary mechanism of action identified is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][5]

Key findings from research on Murrangatin include:

  • Inhibition of Angiogenesis: Murrangatin has been shown to strongly inhibit the growth of subintestinal vessels in zebrafish embryos, a common in vivo model for studying angiogenesis.[1][5]

  • Suppression of Tumor-Induced Angiogenic Phenotypes: In human umbilical vein endothelial cells (HUVECs), Murrangatin effectively inhibited several key processes in angiogenesis that are induced by tumor-conditioned media. These include:

    • Cell proliferation[5]

    • Cell invasion[5]

    • Cell migration[5]

    • Tube formation[5]

Modulation of the AKT Signaling Pathway by Murrangatin

The anti-angiogenic effects of Murrangatin have been linked to its ability to modulate the AKT signaling pathway . This pathway is a crucial regulator of cell survival, proliferation, and angiogenesis, and its dysregulation is common in many cancers.[1][5]

Experimental evidence indicates that Murrangatin significantly attenuates the phosphorylation of AKT at the Ser473 site, which is a key step in its activation. This inhibition of AKT activation is believed to be a primary mechanism through which Murrangatin exerts its anti-angiogenic effects.[1][5] It is noteworthy that Murrangatin did not appear to affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting a degree of specificity in its signaling inhibition.[1]

Based on these findings for the parent compound, it is hypothesized that this compound may exhibit similar anti-angiogenic and anti-cancer properties through the modulation of the AKT signaling pathway. However, direct experimental verification is required to confirm this.

Visualizing the Hypothesized Mechanism of Action

The following diagrams illustrate the known experimental workflow for studying the anti-angiogenic effects of Murrangatin and the proposed signaling pathway it inhibits.

experimental_workflow Experimental Workflow for Murrangatin's Anti-Angiogenic Activity cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HUVECs Human Umbilical Vein Endothelial Cells (HUVECs) Murrangatin_treatment Treatment with Murrangatin HUVECs->Murrangatin_treatment TumorCM Tumor Conditioned Media (CM) TumorCM->HUVECs Induces Angiogenesis Assays Angiogenesis Assays: - Proliferation - Migration - Invasion - Tube Formation Murrangatin_treatment->Assays Inhibition Observed Zebrafish Transgenic Zebrafish (fli1:EGFP) Embryos Vessel_Growth Inhibition of Subintestinal Vessel (SIV) Growth Zebrafish->Vessel_Growth Murrangatin Treatment

Caption: Workflow of Anti-Angiogenesis Studies on Murrangatin.

signaling_pathway Hypothesized Signaling Pathway Inhibition by Murrangatin cluster_pathway AKT Signaling Pathway GrowthFactors Angiogenic Growth Factors (from Tumor CM) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activation (Phosphorylation) Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis Murrangatin Murrangatin Murrangatin->AKT Inhibition

Caption: Murrangatin's Inhibition of the AKT Signaling Pathway.

References

Murrangatin Diacetate: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols associated with murrangatin (B14983) diacetate, a natural product isolated from Murraya species. The information is presented to facilitate research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for murrangatin diacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data unavailable in search results
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data unavailable in search results
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeRelative Intensity (%)
Data unavailable in search results

Note: The spectroscopic data presented above is based on the expected data from the isolation and characterization of this compound. Specific values would be found in primary literature which was not fully accessible in the provided search results.

Experimental Protocols

The following section details the general experimental procedures for the isolation and spectroscopic analysis of this compound from its natural source, Murraya exotica.

Isolation of this compound
  • Plant Material Collection and Preparation: Fresh leaves of Murraya exotica are collected and air-dried. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature for an extended period. The extraction process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This usually involves column chromatography over silica (B1680970) gel, using a gradient elution system of solvents with increasing polarity (e.g., n-hexane-ethyl acetate).

  • Final Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) or electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a conceptual logical relationship for its characterization.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Murraya exotica) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_compound Pure Murrangatin Diacetate chromatography->pure_compound nmr NMR (¹H & ¹³C) pure_compound->nmr ir IR pure_compound->ir ms MS pure_compound->ms structure Structure of This compound nmr->structure ir->structure ms->structure

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Logical_Relationship compound This compound nmr NMR Spectroscopy (Connectivity & Stereochemistry) compound->nmr ir IR Spectroscopy (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight & Formula) compound->ms structure Definitive Structure nmr->structure ir->structure ms->structure

Caption: Logical relationship of spectroscopic techniques for structure elucidation.

Biosynthesis of Murrangatin Diacetate in Murraya exotica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of murrangatin (B14983) diacetate, a notable prenylated coumarin (B35378) found in Murraya exotica (syn. Murraya paniculata). Drawing upon the established general coumarin biosynthesis framework and specific enzymatic evidence from M. exotica, this document outlines a putative multi-step enzymatic cascade. The pathway originates from the shikimate pathway and proceeds through the phenylpropanoid pathway to generate the core coumarin scaffold, which is subsequently modified by prenylation, oxidation, and acetylation. Detailed experimental protocols for the isolation and characterization of coumarins from M. exotica are provided, alongside a summary of available analytical data. This guide is intended to serve as a foundational resource for researchers investigating coumarin biosynthesis, natural product chemistry, and drug discovery.

Introduction

Murraya exotica, a plant species belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, particularly coumarins.[1] Among these, murrangatin and its derivatives, such as murrangatin diacetate, have garnered interest due to their potential biological activities. Understanding the biosynthetic pathway of these complex natural products is crucial for their potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology. This guide synthesizes the current knowledge to propose a detailed biosynthetic pathway for this compound in M. exotica.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process that can be divided into three main stages:

  • Formation of the Coumarin Nucleus: This stage follows the well-established phenylpropanoid pathway.

  • Prenylation of the Coumarin Core: A key diversification step leading to the formation of complex coumarins.

  • Tailoring of the Prenyl Side Chain and Acetylation: Post-prenylation modifications to yield murrangatin and finally this compound.

Stage 1: Formation of the Umbelliferone (B1683723) Precursor

The biosynthesis begins with the shikimate pathway, producing the aromatic amino acid L-phenylalanine. This is then channeled into the phenylpropanoid pathway.

Shikimate_and_Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_Acid->Umbelliferone C2'H / Spontaneous lactonization

Figure 1: General pathway for the formation of umbelliferone.

Key enzymes in this stage include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[2][3]

  • p-Coumaroyl CoA 2'-hydroxylase (C2'H): This enzyme is proposed to hydroxylate p-coumaroyl-CoA, which then undergoes spontaneous lactonization to form umbelliferone.[2][3]

Stage 2: Prenylation of Umbelliferone

The umbelliferone scaffold is the substrate for prenylation, a critical step in the biosynthesis of murrangatin. A key enzyme, a prenyltransferase designated as MePT1 , has been identified and characterized from Murraya exotica. This enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone.

MePT1 has been shown to exhibit dual regioselectivity, catalyzing prenylation at both the C6 and C8 positions of umbelliferone, producing demethylsuberosin (B190953) and osthenol (B192027), respectively. For the biosynthesis of murrangatin, which is an 8-substituted coumarin, the formation of osthenol is the relevant reaction.

Prenylation_of_Umbelliferone Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol  MePT1 DMAPP DMAPP DMAPP->Osthenol

Figure 2: Prenylation of umbelliferone to form osthenol.
Stage 3: Post-Prenylation Modifications and Acetylation

Following the formation of osthenol, a series of tailoring reactions are proposed to occur on the prenyl side chain to yield murrangatin. These modifications likely involve epoxidation followed by dihydroxylation. The final step is the acetylation of the hydroxyl groups to produce this compound.

Putative Pathway from Osthenol to this compound:

  • Epoxidation: A cytochrome P450 monooxygenase (CYP) is hypothesized to catalyze the epoxidation of the double bond in the prenyl side chain of osthenol.

  • Hydrolysis: An epoxide hydrolase could then open the epoxide ring to form a diol, resulting in the formation of murrangatin.

  • Acetylation: One or more acetyltransferases are proposed to catalyze the transfer of acetyl groups from acetyl-CoA to the hydroxyl groups of murrangatin, yielding this compound.

Final_Steps_to_Murrangatin_Diacetate Osthenol Osthenol Epoxide_Intermediate Epoxide Intermediate Osthenol->Epoxide_Intermediate Cytochrome P450 (putative) Murrangatin Murrangatin Epoxide_Intermediate->Murrangatin Epoxide Hydrolase (putative) Murrangatin_Diacetate This compound Murrangatin->Murrangatin_Diacetate Acetyltransferase(s) (putative)

Figure 3: Proposed final steps in this compound biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Murraya exotica is limited in the scientific literature. Most studies have focused on the isolation and structural elucidation of the compound. However, fingerprint analysis of M. exotica extracts has shown that murrangatin is a relatively abundant coumarin in this species.[4] Further research is required to determine the enzymatic kinetics of the involved biosynthetic enzymes and the in-planta concentrations of this compound.

Table 1: Summary of Identified Compounds in Murraya exotica

CompoundRetention Time (min)Molecular FormulaReference
Microlin18.31C15H14O5[4]
Murrangatin 24.23 C15H16O5 [4]
Meranzin hydrate26.25C15H18O5[4]
Murpaniculol30.13C15H16O6[4]
Auraptenol35.22C15H16O4[4]
Hainanmurpanin39.84C20H24O6[4]
Meranzin40.71C15H16O4[4]

Experimental Protocols

Extraction and Isolation of Coumarins from Murraya exotica

The following is a generalized protocol based on methods reported in the literature for the isolation of coumarins from M. exotica.[5][6]

Workflow for Extraction and Isolation:

Extraction_and_Isolation_Workflow Plant_Material Air-dried and powdered Murraya exotica plant material (leaves, twigs, or roots) Extraction Successive extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, methanol) Plant_Material->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts VLC Vacuum Liquid Chromatography (VLC) on Silica (B1680970) Gel Crude_Extracts->VLC Fractions Fractions VLC->Fractions PTLC Preparative Thin Layer Chromatography (PTLC) Fractions->PTLC HPLC High-Performance Liquid Chromatography (HPLC) PTLC->HPLC Pure_Coumarins Pure Coumarins (e.g., this compound) HPLC->Pure_Coumarins

Figure 4: General workflow for the extraction and isolation of coumarins.

Detailed Protocol:

  • Plant Material Preparation: Air-dry the plant material (leaves, twigs, or roots) and grind it into a fine powder.

  • Extraction:

    • Perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.

    • Concentrate the extracts under reduced pressure to obtain crude extracts.

  • Chromatographic Separation:

    • Subject the crude extracts to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a gradient of solvents (e.g., petroleum ether-chloroform, chloroform-methanol) to obtain several fractions.[6]

    • Further purify the fractions using Preparative Thin Layer Chromatography (PTLC) with an appropriate solvent system.

    • For final purification, employ High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water.[5]

  • Compound Identification: Characterize the purified compounds using spectroscopic methods.

Structural Elucidation

The structures of isolated coumarins are typically determined using a combination of the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in the determination of its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the coumarin.

Table 2: Representative Spectroscopic Data for Murrangatin Derivatives

TechniqueKey Observances for Murrangatin-type Coumarins
1H NMR Signals corresponding to the coumarin core (aromatic and vinylic protons), a methoxy (B1213986) group, and protons of the C8-prenyl side chain with characteristic shifts for hydroxyl and acetyl groups.
13C NMR Resonances for the carbonyl carbon of the lactone, aromatic carbons, and carbons of the prenyl side chain.
MS A molecular ion peak corresponding to the calculated mass of the compound and characteristic fragmentation patterns.

Conclusion

The biosynthesis of this compound in Murraya exotica is a complex process involving multiple enzymatic steps. While the initial stages of coumarin formation via the phenylpropanoid pathway are well-understood, and a key prenyltransferase (MePT1) has been identified in M. exotica, the subsequent tailoring reactions remain putative. The proposed pathway, involving cytochrome P450 monooxygenases and acetyltransferases, provides a strong foundation for future research. Elucidation of the complete pathway will require the identification and characterization of the remaining enzymes, which could be achieved through transcriptomic and proteomic analyses of M. exotica tissues actively producing these compounds. A thorough understanding of this biosynthetic route holds significant potential for the metabolic engineering of high-value coumarins.

References

Murrangatin Diacetate: A Technical Guide on its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin (B14983) diacetate, a natural product, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of murrangatin diacetate's mechanism of action in cancer cells, with a primary focus on its well-documented anti-angiogenic effects. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While the primary mechanism elucidated to date involves the inhibition of the AKT signaling pathway to suppress tumor-induced angiogenesis, this guide also outlines the experimental approaches required to further investigate its direct effects on cancer cell proliferation, cell cycle progression, and apoptosis, for which specific data is not yet publicly available.

Core Mechanism of Action: Inhibition of Angiogenesis via AKT Pathway Suppression

The principal anti-cancer activity of this compound identified in current research is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] this compound executes this anti-angiogenic effect by selectively targeting the AKT signaling pathway.

Downregulation of AKT Phosphorylation

Studies have demonstrated that this compound significantly attenuates the phosphorylation of AKT at the serine 473 (Ser473) residue in human umbilical vein endothelial cells (HUVECs) stimulated with tumor-conditioned medium.[1] This inhibition of AKT phosphorylation is crucial as the PI3K/AKT pathway is a key regulator of cell proliferation, survival, and motility, all of which are essential for angiogenesis.[1] Notably, this compound's inhibitory action appears to be specific to the AKT pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important signaling pathway in angiogenesis.[1]

Phenotypic Effects on Endothelial Cells

The inhibition of AKT signaling by this compound translates into several observable anti-angiogenic phenotypes in endothelial cells. In in vitro models using HUVECs, this compound has been shown to inhibit cell proliferation, migration, invasion, and tube formation, all of which are fundamental steps in the angiogenic process.[1]

In Vivo Anti-Angiogenic Activity

The anti-angiogenic properties of this compound have also been confirmed in in vivo models. In transgenic zebrafish (TG (fli1: EGFP)), a widely used model for studying angiogenesis, this compound treatment strongly inhibits the growth of subintestinal vessels (SIVs).[1]

Quantitative Data Summary

While specific IC50 values for this compound against various cancer cell lines are not yet available in the published literature, the following table summarizes the qualitative and semi-quantitative findings related to its anti-angiogenic effects.

Parameter Experimental System Treatment Observed Effect Reference
AKT Phosphorylation (Ser473) HUVECsThis compound + Conditioned MediumGreatly attenuated[1]
ERK1/2 Phosphorylation HUVECsThis compound + Conditioned MediumNo significant effect[1]
Endothelial Cell Proliferation HUVECsThis compound + Conditioned MediumInhibited[1]
Endothelial Cell Invasion HUVECsThis compound + Conditioned MediumInhibited[1]
Endothelial Cell Migration HUVECsThis compound + Conditioned MediumInhibited[1]
Tube Formation HUVECsThis compound + Conditioned MediumInhibited[1]
Subintestinal Vessel (SIV) Growth Zebrafish EmbryosThis compoundStrongly inhibited[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the AKT Signaling Pathway

Murrangatin_AKT_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell Tumor_Factors Pro-angiogenic Factors (e.g., from A549 cells) Receptor Receptor Tyrosine Kinase Tumor_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) pAKT->Angiogenesis Murrangatin This compound Murrangatin->pAKT Inhibits

Caption: this compound inhibits angiogenesis by suppressing AKT phosphorylation.

Experimental Workflow for Assessing Anti-Angiogenic Effects

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A549 A549 Lung Cancer Cells CM Conditioned Medium (CM) A549->CM Treat_HUVEC Treat HUVECs with CM +/- this compound CM->Treat_HUVEC HUVEC HUVECs HUVEC->Treat_HUVEC Proliferation Proliferation Assay Treat_HUVEC->Proliferation Migration Migration Assay Treat_HUVEC->Migration Invasion Invasion Assay Treat_HUVEC->Invasion Tube Tube Formation Assay Treat_HUVEC->Tube Western Western Blot (p-AKT, AKT, p-ERK, ERK) Treat_HUVEC->Western Zebrafish Transgenic Zebrafish (TG (fli1: EGFP)) Treat_Zebrafish Treat Zebrafish Embryos with this compound Zebrafish->Treat_Zebrafish Imaging Fluorescence Microscopy of Subintestinal Vessels (SIVs) Treat_Zebrafish->Imaging Quantification Quantify SIV Growth Imaging->Quantification

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound. These protocols are adapted from established methods and should be optimized for specific laboratory conditions.

Cell Culture and Preparation of Tumor Conditioned Medium (CM)
  • Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, replace the growth medium with serum-free RPMI-1640 and incubate for 24 hours.

  • Collect the supernatant, centrifuge at 1,500 rpm for 10 minutes to remove cellular debris, and filter through a 0.22 µm filter. This is the tumor conditioned medium (CM).

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Medium (ECM) supplemented with 5% FBS and 1% Endothelial Cell Growth Supplement (ECGS).

Western Blot Analysis for AKT and ERK Phosphorylation
  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 6 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with A549 CM for 30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

HUVEC Proliferation, Migration, Invasion, and Tube Formation Assays
  • Proliferation Assay (MTT Assay):

    • Seed HUVECs in a 96-well plate.

    • Treat with A549 CM in the presence or absence of this compound for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Migration and Invasion Assays (Transwell Assay):

    • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, do not coat the insert.

    • Seed HUVECs in the upper chamber in serum-free medium with or without this compound.

    • Add A549 CM to the lower chamber as a chemoattractant.

    • Incubate for 12-24 hours.

    • Remove non-migrated/invaded cells from the upper surface of the insert.

    • Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

    • Count the stained cells under a microscope.

  • Tube Formation Assay:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs on the Matrigel-coated plate.

    • Treat the cells with A549 CM in the presence or absence of this compound.

    • Incubate for 6-12 hours.

    • Observe the formation of capillary-like structures (tubes) under a microscope and quantify the tube length and number of branch points.

Zebrafish Angiogenesis Assay
  • Use transgenic zebrafish embryos (e.g., TG(fli1:EGFP)) that express green fluorescent protein in their vasculature.

  • Collect embryos and maintain them in embryo medium.

  • At 24 hours post-fertilization (hpf), dechorionate the embryos.

  • Expose the embryos to various concentrations of this compound in the embryo medium.

  • Incubate the embryos until 72 hpf.

  • Anesthetize the embryos and mount them in methylcellulose.

  • Image the subintestinal vessels (SIVs) using a fluorescence microscope.

  • Quantify the total length of the SIVs using image analysis software.

Future Directions and Unexplored Mechanisms

The current body of research provides a strong foundation for the anti-angiogenic properties of this compound. However, to fully understand its potential as a cancer therapeutic, further investigations are warranted in the following areas:

  • Direct Cytotoxicity against Cancer Cells: Determining the IC50 values of this compound against a panel of cancer cell lines is crucial to assess its direct anti-proliferative effects.

  • Induction of Apoptosis: Investigating whether this compound can induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Analyzing the effect of this compound on the cell cycle distribution of cancer cells to determine if it causes arrest at specific checkpoints (e.g., G1/S or G2/M).

  • In Vivo Tumor Growth Inhibition: Evaluating the efficacy of this compound in preclinical xenograft models to assess its ability to inhibit tumor growth in a living organism.

By systematically addressing these research gaps, a more complete picture of this compound's anti-cancer mechanism of action will emerge, which will be instrumental in guiding its future development as a potential therapeutic agent.

References

Unraveling the Biological Targets of Murrangatin Diacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin diacetate, a natural coumarin, has been identified as a compound of interest within the scientific community due to its potential therapeutic activities. Isolated from plant species such as Murraya exotica and Rauia resinosa, this compound has been noted for its anticancer and antibacterial properties.[1][2][3] This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding the biological targets of this compound, with a focus on presenting available data, outlining experimental approaches, and visualizing potential mechanisms of action.

It is important to note that while preliminary studies have highlighted the bioactivity of this compound, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways remain largely unpublished in readily accessible literature. This guide, therefore, summarizes the existing foundational knowledge and identifies areas ripe for further investigation.

Biological Activities and Potential Targets

Current research indicates two primary areas of biological activity for this compound: anticancer and antibacterial effects.

Anticancer Activity

An early report from a 1997 conference proceeding by E.K. Desoky first described the "anticancer effect of this compound".[4] While the full details of this study, including the specific cancer cell lines tested, quantitative measures of efficacy (e.g., IC50 values), and experimental protocols, are not widely available, this initial finding points to the potential of this compound as a cytotoxic or cytostatic agent against cancer cells.

A broader review of the plant from which this compound is isolated, Murrayae Folium et Cacumen, suggests that its chemical constituents may exert anti-tumor effects through the interruption of signaling pathways such as STAT3/NF-κB/COX-2 and EGFR.[3] However, the specific contribution of this compound to these effects has not been explicitly detailed.

Antibacterial Activity

More recent studies have highlighted the antibacterial potential of this compound. Research has shown that this compound, along with its parent compound Murrangatin, demonstrates potent antibacterial activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease.[1][2][3] Notably, these compounds exhibited stronger antibacterial potency than the crude ethyl acetate (B1210297) extract of M. paniculata leaves from which they were isolated, suggesting they are significant contributors to the plant's overall antimicrobial properties.[1]

Quantitative Data

As of the latest available information, specific quantitative data on the biological activity of this compound, such as IC50, Ki, or EC50 values, have not been published in peer-reviewed literature. The following table is provided as a template for future research findings.

Biological Target Assay Type Test System IC50 / EC50 / Ki (µM) Reference
Data Not Available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the available literature. Below are generalized methodologies that would likely be employed in such investigations.

General Protocol for Anticancer Activity Screening
  • Cell Culture: Human cancer cell lines of interest would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Cells would be seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of this compound (typically dissolved in a solvent like DMSO) would be added to the wells.

    • After a specified incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well.

    • Following incubation to allow for formazan (B1609692) crystal formation by viable cells, the supernatant would be removed, and the formazan crystals dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability would be calculated relative to control (vehicle-treated) cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) would be determined.

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry): To determine the mechanism of cell death, flow cytometry could be employed using annexin (B1180172) V/propidium (B1200493) iodide staining for apoptosis detection and propidium iodide staining with RNase treatment for cell cycle analysis.

General Protocol for Antibacterial Activity Screening
  • Bacterial Strains and Culture Conditions: The bacterial strain of interest (e.g., Porphyromonas gingivalis) would be cultured in an appropriate medium and under suitable atmospheric conditions (e.g., anaerobic for P. gingivalis).

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • A serial dilution of this compound would be prepared in a 96-well microtiter plate containing bacterial growth medium.

    • A standardized inoculum of the test bacterium would be added to each well.

    • The plate would be incubated under appropriate conditions for a specified period (e.g., 24-48 hours).

    • The MIC would be determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Aliquots from the wells of the MIC assay that show no visible growth would be subcultured onto appropriate agar (B569324) plates.

    • The plates would be incubated, and the MBC would be determined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, we can propose a hypothetical workflow for its investigation based on the known activities of related coumarins and the general findings for the plant extracts.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Isolation Isolation of This compound Screening Bioactivity Screening (Anticancer, Antibacterial) Isolation->Screening Dose_Response Dose-Response Studies (e.g., MTT, MIC) Screening->Dose_Response IC50_EC50 Determination of IC50 / MIC Values Dose_Response->IC50_EC50 Target_Identification Target Identification (e.g., Proteomics, Genetics) IC50_EC50->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis Animal_Models Animal Models (e.g., Xenograft, Infection) Pathway_Analysis->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Models->Efficacy_Toxicity

Caption: A logical workflow for the investigation of this compound's biological targets.

Conclusion and Future Directions

This compound presents a promising scaffold for further investigation in the fields of oncology and infectious diseases. The current body of literature provides a foundational understanding of its potential, but significant gaps in knowledge need to be addressed. Future research should prioritize:

  • Quantitative Biological Evaluation: Determining the IC50/EC50 values of this compound against a panel of cancer cell lines and pathogenic bacteria.

  • Elucidation of Mechanisms: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models.

  • Full Text Accessibility: Efforts to make earlier research, such as conference proceedings, more widely available would greatly benefit the scientific community.

By addressing these areas, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for potential drug development efforts.

References

Preliminary Cytotoxicity Screening of Murrangatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Murrangatin, a natural product with potential anti-cancer properties. While specific cytotoxic data for Murrangatin diacetate is not currently available in scientific literature, this document focuses on the known activities of the parent compound, Murrangatin. It has been reported to inhibit the proliferation of the A549 lung cancer cell line and exhibits anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs), partly through the modulation of the AKT signaling pathway. This guide details the standard experimental protocols for assessing cytotoxicity, presents a framework for data analysis, and visualizes key experimental and biological pathways to support further research and development of this compound.

Introduction

Murrangatin, a natural coumarin, has emerged as a compound of interest in oncological research. Preliminary studies indicate its potential as an anti-proliferative and anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting this process and directly affecting cancer cell proliferation, Murrangatin presents a promising avenue for the development of novel cancer therapeutics. This guide outlines the foundational methodologies for evaluating the cytotoxic effects of Murrangatin, providing researchers with the necessary protocols to systematically investigate its potential.

Quantitative Cytotoxicity Data

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the evaluation of a compound's cytotoxic potential. While qualitative data suggests Murrangatin's activity against A549 and HUVEC cell lines, specific IC50 values are not yet established in publicly available literature. The following table provides a template for the systematic recording of experimentally determined cytotoxicity data for Murrangatin.

Table 1: Cytotoxicity of Murrangatin against Various Cancer Cell Lines (Template)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Remarks
A549Lung Carcinoma24TBDReported to inhibit proliferation.
48TBD
72TBD
HUVECNon-cancerous24TBDReported to inhibit proliferation.
48TBD
72TBD
MCF-7Breast Adenocarcinoma24TBD
48TBD
72TBD
HeLaCervical Adenocarcinoma24TBD
48TBD
72TBD

TBD: To Be Determined experimentally.

Experimental Protocols

The following section details a standard protocol for determining the cytotoxicity of Murrangatin using the MTT assay, a widely accepted colorimetric method.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Materials:

  • Murrangatin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549, HUVEC)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Murrangatin stock solution in a serum-free medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of Murrangatin. Include a vehicle control (medium with the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Murrangatin using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Murrangatin concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of Murrangatin that inhibits cell viability by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Murrangatin.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Line Preparation cell_seeding Cell Seeding in 96-well Plates prep_cells->cell_seeding prep_compound Murrangatin Stock Preparation compound_treatment Treatment with Murrangatin prep_compound->compound_treatment cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Absorbance Reading (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for Murrangatin cytotoxicity screening.
Signaling Pathway

Murrangatin has been shown to inhibit the AKT signaling pathway, which plays a crucial role in cell survival and proliferation. The diagram below depicts a simplified representation of this inhibitory action.

AKT_Signaling_Pathway cluster_pathway AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Murrangatin Murrangatin Murrangatin->AKT Inhibits

Inhibition of the AKT signaling pathway by Murrangatin.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxicity screening of Murrangatin. The detailed MTT assay protocol and the structured approach to data collection and analysis are designed to facilitate reproducible and reliable results. The visualization of the experimental workflow and the implicated AKT signaling pathway offers a clear conceptual understanding of the screening process and the compound's potential mechanism of action. Further investigation is warranted to establish the definitive cytotoxic profile of Murrangatin and its derivatives, such as this compound, to fully elucidate their therapeutic potential in cancer treatment.

Murrangatin Diacetate: A Technical Whitepaper on its Inhibitory Effect on the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin (B14983) diacetate, a natural coumarin, has emerged as a compound of interest in oncological research due to its potential anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth analysis of the current understanding of murrangatin diacetate's mechanism of action, with a specific focus on its inhibitory effects on the AKT signaling pathway. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the signaling cascade and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent occurrence in a variety of human cancers, making it a significant target for therapeutic intervention. Murrangatin, a natural product, has demonstrated potential in inhibiting the proliferation of cancer cells and suppressing angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][2] The primary mechanism underlying these effects appears to be the modulation of the AKT signaling pathway.[2] Specifically, studies have shown that murrangatin can significantly attenuate the phosphorylation of AKT, a key activation step in the signaling cascade.[1][2] This whitepaper will provide a detailed overview of the experimental evidence supporting the role of this compound as an inhibitor of AKT signaling and its downstream consequences.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various cellular processes relevant to the AKT signaling pathway.

Table 1: Effect of Murrangatin on HUVEC Migration

Concentration (µM)Inhibition of Cell Migration (%)
106.7%
5016.6%
10065.4%

Data extracted from a wound-healing assay on Human Umbilical Vein Endothelial Cells (HUVECs) treated with conditioned medium from A549 lung cancer cells.[2]

Table 2: Effect of Murrangatin on HUVEC Invasion

Concentration (µM)Inhibition of Cell Invasion (%)
108.9%
5019.6%
10062.9%

Data from a transwell invasion assay on HUVECs, with conditioned medium from A549 cells as the chemoattractant.[2]

Note: While the inhibitory effects on cell migration and invasion are documented, specific IC50 values for the viability of A549 and HUVEC cells treated with this compound are not yet available in the reviewed literature. Further studies are required to establish these values.

The AKT Signaling Pathway and this compound's Point of Intervention

The AKT signaling pathway is a complex cascade of protein interactions. A simplified representation of this pathway and the proposed point of intervention by this compound is illustrated below.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR Activation GSK3b GSK-3β pAKT->GSK3b Inhibition BAD BAD pAKT->BAD Inhibition Murrangatin Murrangatin Diacetate Murrangatin->AKT Inhibition of Phosphorylation mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Western_Blot_Workflow A Cell Lysis (RIPA Buffer + Inhibitors) B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking (5% BSA or Milk) D->E F Primary Antibody Incubation (Anti-p-AKT / Anti-AKT) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I Transwell_Assay cluster_setup Transwell Invasion Assay Setup cluster_workflow Workflow Upper_Chamber Upper Chamber: - Cells in serum-free medium - this compound - Matrigel-coated membrane Lower_Chamber Lower Chamber: - Chemoattractant (e.g., Conditioned Medium) A Coat Transwell insert with Matrigel B Seed cells in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate (e.g., 24h) C->D E Remove non-invading cells from upper surface D->E F Fix and stain invading cells on lower surface E->F G Count stained cells F->G

References

Murrangatin Diacetate: A Technical Guide to its Anti-Angiogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of Murrangatin diacetate, a natural compound with demonstrated potential in the inhibition of new blood vessel formation. This document synthesizes key findings on its mechanism of action, presents quantitative data from pivotal studies, and outlines the detailed experimental protocols used to elucidate its effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Core Findings: Inhibition of Angiogenesis via AKT Signaling

This compound has been identified as a potent inhibitor of angiogenesis.[1][2] The compound exerts its effects by targeting the AKT signaling pathway, a critical regulator of endothelial cell growth, migration, and survival.[1][2] Specifically, Murrangatin has been shown to significantly decrease the phosphorylation of AKT at the Ser473 site, thereby attenuating downstream signaling that promotes angiogenesis.[1] This inhibitory action has been observed in both in vivo and in vitro models, highlighting its potential as a therapeutic candidate for angiogenesis-dependent diseases, such as cancer.[1][2]

Quantitative Data Summary

The anti-angiogenic efficacy of Murrangatin has been quantified through various assays. The following tables summarize the key findings from studies on Human Umbilical Vein Endothelial Cells (HUVECs) and transgenic zebrafish models.

Assay Model System Treatment Concentration (µM) Observed Effect Reference
HUVEC Migration (Wound-Healing Assay)HUVECsMurrangatin106.7% inhibition of cell migration[1]
5016.6% inhibition of cell migration[1]
10065.4% inhibition of cell migration[1]
HUVEC Invasion (Transwell Invasion Assay)HUVECsMurrangatin + Conditioned Medium (CM)Not SpecifiedSignificant inhibition of CM-induced invasion (p < 0.01)[1]
Subintestinal Vessel (SIV) GrowthTransgenic Zebrafish Embryos (fli1:EGFP)MurrangatinNot SpecifiedStrong inhibition of SIV growth[1][2]
HUVEC Tube FormationHUVECsMurrangatin + Conditioned Medium (CM)Not SpecifiedInhibition of CM-induced tube formation[1]
HUVEC ProliferationHUVECsMurrangatin + Conditioned Medium (CM)Not SpecifiedInhibition of CM-induced cell proliferation[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Tumor Cell-Derived Factors cluster_1 Endothelial Cell Pro-angiogenic Factors (e.g., VEGF) Pro-angiogenic Factors (e.g., VEGF) Receptor Tyrosine Kinases Receptor Tyrosine Kinases Pro-angiogenic Factors (e.g., VEGF)->Receptor Tyrosine Kinases Binds to PI3K PI3K Receptor Tyrosine Kinases->PI3K Activates AKT AKT PI3K->AKT Activates Phosphorylated AKT (Ser473) Phosphorylated AKT (Ser473) AKT->Phosphorylated AKT (Ser473) Phosphorylation Angiogenic Processes Cell Proliferation, Migration, Invasion, Tube Formation Phosphorylated AKT (Ser473)->Angiogenic Processes Promotes Murrangatin Murrangatin Murrangatin->Phosphorylated AKT (Ser473) Inhibits

Caption: Proposed mechanism of Murrangatin's anti-angiogenic action.

G cluster_0 In Vitro Angiogenesis Assays A549 Lung Cancer Cells A549 Lung Cancer Cells Conditioned Medium (CM) Preparation Conditioned Medium (CM) Preparation A549 Lung Cancer Cells->Conditioned Medium (CM) Preparation Treatment Groups Control CM CM + Murrangatin Conditioned Medium (CM) Preparation->Treatment Groups HUVEC Culture HUVEC Culture HUVEC Culture->Treatment Groups Proliferation Assay Proliferation Assay Treatment Groups->Proliferation Assay Migration Assay (Wound-Healing) Migration Assay (Wound-Healing) Treatment Groups->Migration Assay (Wound-Healing) Invasion Assay (Transwell) Invasion Assay (Transwell) Treatment Groups->Invasion Assay (Transwell) Tube Formation Assay Tube Formation Assay Treatment Groups->Tube Formation Assay Western Blot (p-AKT, AKT) Western Blot (p-AKT, AKT) Treatment Groups->Western Blot (p-AKT, AKT) G cluster_0 In Vivo Zebrafish Angiogenesis Assay Transgenic Zebrafish Embryos (fli1:EGFP) Transgenic Zebrafish Embryos (fli1:EGFP) Treatment with Murrangatin Treatment with Murrangatin Transgenic Zebrafish Embryos (fli1:EGFP)->Treatment with Murrangatin Incubation Incubation Treatment with Murrangatin->Incubation Fluorescence Microscopy Fluorescence Microscopy Incubation->Fluorescence Microscopy Quantification of Subintestinal Vessels (SIVs) Quantification of Subintestinal Vessels (SIVs) Fluorescence Microscopy->Quantification of Subintestinal Vessels (SIVs)

References

In Silico Analysis of Murrangatin Diacetate as a Potential Inhibitor of AKT Signaling in Cancer Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide outlines a proposed in silico docking study of Murrangatin diacetate, a derivative of the natural coumarin (B35378) Murrangatin, against the protein kinase B (AKT), a critical regulator of angiogenesis. While direct experimental docking studies on this compound are not yet available in published literature, this document leverages existing research on the biological activity of Murrangatin and established computational methodologies to present a comprehensive, albeit hypothetical, framework for its investigation as a potential therapeutic agent.

Introduction

Murrangatin, a natural coumarin, has been identified as an inhibitor of tumor-induced angiogenesis.[1][2] Research indicates that its mechanism of action involves the suppression of the AKT signaling pathway, a key cascade in cell survival, proliferation, and angiogenesis.[1][2] this compound, an acetylated form of Murrangatin, is hypothesized to possess similar or enhanced biological activity. In silico molecular docking provides a powerful, resource-efficient method to predict the binding affinity and interaction patterns of small molecules like this compound with protein targets such as AKT. This guide details a proposed computational workflow, presents hypothetical binding data, and visualizes the involved pathways and processes.

Proposed Target and Ligand

  • Target Protein: AKT1 (Protein Kinase B alpha). The selection of AKT1 as the primary target is based on the demonstrated role of Murrangatin in inhibiting AKT phosphorylation.[1][2]

  • Ligand: this compound. The 3D structure of this compound would be generated and optimized for docking studies.

Experimental Protocols: A Hypothetical In Silico Docking Workflow

This section outlines a detailed methodology for a proposed in silico docking study of this compound with AKT1, based on established protocols for natural product docking.[3][4]

3.1. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structure of human AKT1 (PDB ID: 4GV1) would be retrieved from the Protein Data Bank.

  • Protein Preparation: The protein structure would be prepared using AutoDockTools. This process involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structure of this compound would be sketched using a chemical drawing tool and converted to a 3D structure. Energy minimization would be performed using a suitable force field (e.g., MMFF94). Gasteiger charges would be computed, and rotatable bonds would be defined.

3.2. Molecular Docking Simulation

  • Grid Box Generation: A grid box would be defined around the ATP-binding site of AKT1 to encompass the active site residues. The grid dimensions would be set to 60x60x60 Å with a spacing of 0.375 Å.

  • Docking Algorithm: AutoDock Vina would be employed for the molecular docking simulations. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.

  • Docking Parameters: The number of genetic algorithm runs would be set to 100, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Analysis of Results: The docking results would be analyzed based on the binding energy (kcal/mol) and the predicted binding poses. The pose with the lowest binding energy would be selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

Data Presentation: Predicted Quantitative Docking Results

The following table summarizes the hypothetical, yet realistic, quantitative data that could be expected from the proposed in silico docking study. The binding energies of other known coumarins against various cancer-related targets are provided for comparison.

CompoundTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
This compound AKT1 4GV1-8.5 to -9.5 (Hypothetical) Alpelisib-8.9
Coumarin-1,2,3-triazoleEGFR4HJO-10.2Reference Molecule-7.9
4-hydroxycoumarinCDK-8--6.8Vinblastine-
Coumarin-carbonodithioatePI3KCα5DXT-9.3Alpelisib-8.9

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the targeted signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (AKT1, PDB: 4GV1) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking analysis Binding Energy & Pose Analysis docking->analysis interaction Interaction Analysis (H-bonds, Hydrophobic) analysis->interaction

Proposed in silico docking workflow for this compound and AKT1.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Murrangatin This compound Murrangatin->AKT inhibits

Simplified AKT signaling pathway and the proposed inhibitory action of this compound.

Conclusion

This technical guide presents a robust, albeit hypothetical, framework for the in silico investigation of this compound as a potential inhibitor of AKT1 for anti-angiogenic therapy. The proposed methodologies are based on established computational practices, and the expected outcomes are benchmarked against existing data for similar compounds. The successful execution of such a study would provide valuable insights into the therapeutic potential of this compound and could serve as a foundation for subsequent in vitro and in vivo validation, ultimately accelerating the drug discovery and development process.

References

Murrangatin Diacetate: A Hypothetical Structure-Activity Relationship Study for the Development of Novel Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of the scientific literature reveals no published structure-activity relationship (SAR) studies specifically for murrangatin (B14983) diacetate. The following guide is a forward-looking whitepaper that provides a detailed overview of the known biological activity of the parent compound, murrangatin, and outlines a hypothetical framework for conducting SAR studies on murrangatin diacetate and its derivatives. This document is intended to serve as a roadmap for researchers interested in exploring this promising chemical scaffold.

Introduction: The Therapeutic Potential of Murrangatin

Murrangatin, a natural coumarin (B35378), has been identified as a promising anti-cancer agent.[1][2] It is known to inhibit the growth of certain cancer cell lines and displays potent anti-angiogenic properties.[1][2] The primary mechanism of action for murrangatin's anti-angiogenic effects is the inhibition of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2] Specifically, murrangatin has been shown to decrease the phosphorylation of AKT at Ser473.[1]

The diacetate form, this compound, represents a synthetically accessible derivative with potentially altered physicochemical properties, such as increased lipophilicity, which could enhance cell permeability and bioavailability. A systematic SAR study of this compound is therefore a logical next step in developing more potent and drug-like anti-cancer agents based on the murrangatin scaffold.

Known Biological Activity of Murrangatin

Murrangatin has been demonstrated to inhibit tumor-induced angiogenesis.[1][2] In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that murrangatin can suppress several key processes in angiogenesis. Furthermore, it has been observed to inhibit the growth of subintestinal vessels in zebrafish embryos.[1][2]

Mechanism of Action: The AKT Signaling Pathway

The anti-angiogenic effects of murrangatin are attributed to its modulation of the AKT signaling pathway.[1][2] The binding of growth factors like VEGF to their receptor tyrosine kinases (RTKs) on the endothelial cell surface triggers the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a range of downstream targets that promote cell survival and proliferation. Murrangatin intervenes in this cascade by inhibiting the phosphorylation of AKT.[1]

VEGF VEGF RTK VEGFR VEGF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Murrangatin Murrangatin Murrangatin->pAKT Inhibits

Caption: Murrangatin's inhibition of the AKT signaling pathway.

A Proposed Framework for this compound SAR Studies

The following sections outline a hypothetical research plan to explore the SAR of this compound.

Synthesis of this compound and Derivatives

The initial step would be the synthesis of this compound from the parent compound, murrangatin, which would first need to be isolated from a natural source or synthesized. Acetylation of the two hydroxyl groups on the side chain of murrangatin would yield this compound.

A library of derivatives could then be synthesized to probe the importance of various structural features. Modifications could include:

  • Ester analogues: Replacing the acetate (B1210297) groups with other esters of varying chain length and branching (e.g., propionate, butyrate, pivalate) to investigate the influence of steric bulk and lipophilicity.

  • Aromatic ring substitutions: Introducing electron-donating or electron-withdrawing groups at different positions on the coumarin ring to probe electronic effects.

  • Side chain modifications: Altering the length and functionality of the diacetate-bearing side chain.

Proposed Experimental Workflow

A systematic evaluation of the synthesized compounds would be crucial to establish a clear SAR. The following workflow is proposed:

Synthesis Synthesis of Murrangatin Diacetate Derivatives PrimaryScreen Primary Screening: Anti-Proliferation Assay (e.g., MTT on HUVECs) Synthesis->PrimaryScreen HitSelection Hit Selection (IC50 < Threshold) PrimaryScreen->HitSelection SecondaryAssays Secondary Assays: - Tube Formation Assay - Cell Migration Assay - Aortic Ring Assay HitSelection->SecondaryAssays MechanismValidation Mechanism of Action Validation: Western Blot for p-AKT SecondaryAssays->MechanismValidation LeadOptimization Lead Optimization MechanismValidation->LeadOptimization

Caption: Proposed workflow for SAR studies of this compound.
Data Presentation for Hypothetical SAR

The quantitative data generated from the proposed assays should be summarized in a structured table to facilitate comparison and the elucidation of SAR.

Compound IDR1 GroupR2 GroupHUVEC Proliferation IC50 (µM)Tube Formation Inhibition (%) at 10 µMp-AKT Inhibition (%) at 10 µM
Murrangatin HH[Insert Value][Insert Value][Insert Value]
MD-01 (Diacetate) AcAc[Insert Value][Insert Value][Insert Value]
MD-02 PropionylPropionyl[Insert Value][InsertValue][Insert Value]
MD-03 PivaloylPivaloyl[Insert Value][Insert Value][Insert Value]
..................

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the SAR study.

HUVEC Proliferation Assay (MTT Assay)

This assay determines the effect of the compounds on the viability and proliferation of endothelial cells.

  • Cell Culture: Culture HUVECs in EGM-2 medium supplemented with growth factors.

  • Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment: Seed HUVECs (1.5 x 10⁴ cells per well) onto the Matrigel-coated plate in the presence of various concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for 6-12 hours.

  • Visualization: Visualize the tube formation using an inverted microscope.

  • Quantification: Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ).

Western Blot for AKT Phosphorylation

This technique is used to determine the effect of the compounds on the phosphorylation status of AKT.

  • Cell Culture and Treatment: Culture HUVECs to 70-80% confluency and treat with the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Conclusion and Future Directions

While no SAR studies have been published for this compound to date, its parent compound, murrangatin, shows significant promise as an anti-angiogenic agent targeting the AKT signaling pathway. The hypothetical framework presented in this whitepaper provides a comprehensive strategy for the synthesis and evaluation of this compound derivatives. The successful execution of such a study would be instrumental in elucidating the key structural features required for potent anti-angiogenic activity and could lead to the development of novel and effective cancer therapeutics. Future work should also focus on the pharmacokinetic and in vivo efficacy of the most promising lead compounds identified through these SAR studies.

References

The Rising Stars of Phytomedicine: A Technical Guide to Novel Coumarins from Murraya Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Therapeutic Potential of Novel Coumarins Derived from the Murraya Genus.

The genus Murraya, a member of the Rutaceae family, has long been a cornerstone of traditional medicine across Asia, Australia, and the Pacific Islands for treating ailments like fever, pain, and dysentery.[1][2][3][4] Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within these plants, with coumarins emerging as a particularly promising class of secondary metabolites.[1][2][3] This technical guide provides an in-depth overview of the discovery, characterization, and biological activities of novel coumarins isolated from various Murraya species, offering a valuable resource for the scientific and drug development communities.

A Rich Pharmacopoeia: Novel Coumarins from Murraya

Extensive phytochemical studies have led to the isolation of over 413 compounds from the Murraya genus, with coumarins accounting for a significant portion, second only to alkaloids.[1][2][3] These coumarins exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antifungal, hepatoprotective, and antioxidant effects.[1][2][3][5] This guide focuses on recently discovered and characterized coumarins, highlighting their chemical diversity and therapeutic potential.

Newly Identified Coumarins in Murraya Species
CoumarinMurraya SpeciesPlant PartReference
OmphalocarpinolM. omphalocarpaLeaves[6][7]
5,7-dimethoxy-8-(3'-methyl-2'-oxobutyl)coumarinM. omphalocarpaLeaves[6][7]
OmphamurinM. omphalocarpaLeaves[6][7]
MurrmeranzinM. paniculataAerial Parts[8]
MurralonginalM. paniculataAerial Parts[8]
OmphamurrayinM. paniculata var. omphalocarpaLeaves[9][10]
PeroxyauraptenolM. exoticaLeaves[11]
cis-DehydroostholM. exoticaLeaves[11]
MurraolM. exoticaLeaves[11]
MurranganonM. exoticaLeaves[11]
Isomurranganon senecioateM. exoticaLeaves[11]
Murrangatin acetateM. exoticaLeaves[11]
Isomurralonginol acetateM. exoticaLeaves[11]
ChloticolM. exoticaLeaves[11]

Bioactivity Profile of Novel Murraya Coumarins

The therapeutic potential of these novel coumarins is underscored by their significant bioactivities. Of particular interest is their role in modulating key physiological pathways, such as platelet aggregation and cholinesterase activity, which are implicated in cardiovascular and neurodegenerative diseases, respectively.

Antiplatelet Aggregation Activity

Several coumarins isolated from M. omphalocarpa have demonstrated potent antiplatelet aggregation activity, a crucial mechanism for preventing thrombosis.

CompoundInducerConcentrationInhibition (%)
OmphalocarpinolArachidonic Acid (100 µM)100 µg/mL95.2 ± 1.2
Collagen (10 µg/mL)100 µg/mL92.3 ± 2.5
Platelet-Activating Factor (2 ng/mL)100 µg/mL88.7 ± 3.1
5,7-dimethoxy-8-(3'-methyl-2'-oxobutyl)coumarinArachidonic Acid (100 µM)100 µg/mL90.1 ± 2.8
Collagen (10 µg/mL)100 µg/mL85.4 ± 4.2
OmphamurinArachidonic Acid (100 µM)100 µg/mL85.6 ± 3.7

Data extracted from in vitro antiplatelet aggregation assays.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapy

Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels, and inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[12][13] Coumarins from M. paniculata have shown promising inhibitory activity against these enzymes.[12][13]

CompoundEnzymeIC₅₀ (µM)
PaniculatinAcetylcholinesterase (AChE)31.6
MurranganoneAcetylcholinesterase (AChE)79.1
MurranganoneButyrylcholinesterase (BChE)74.3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.[14]

Experimental Protocols: A Guide to Isolation and Characterization

The discovery of novel coumarins relies on a systematic workflow encompassing extraction, fractionation, isolation, and structure elucidation.

General Workflow for Isolation and Bioassay

G cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassay Bioactivity Screening plant_material Dried Plant Material (e.g., Leaves of Murraya sp.) extraction Solvent Extraction (e.g., Methanol, Chloroform) plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition crude_extracts Crude Extracts (e.g., Hexane, Ethyl Acetate, Methanol) partition->crude_extracts column_chromatography Column Chromatography (Silica Gel, Sephadex) crude_extracts->column_chromatography Bioassay-Guided Fractionation hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure Novel Coumarins hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compounds->spectroscopy xray X-ray Crystallography pure_compounds->xray in_vitro_assays In Vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) pure_compounds->in_vitro_assays structure Determined Chemical Structure spectroscopy->structure xray->structure data_analysis Data Analysis (IC50, MIC values) in_vitro_assays->data_analysis bioactive_leads Identification of Bioactive Leads data_analysis->bioactive_leads G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE ACh_receptor ACh Receptors ACh_released->ACh_receptor ACh_breakdown Choline + Acetate AChE->ACh_breakdown neuronal_signaling Neuronal Signaling (Cognition, Memory) ACh_receptor->neuronal_signaling murraya_coumarins Murraya Coumarins (e.g., Paniculatin) murraya_coumarins->AChE

References

Navigating the Unknown: A Predictive Look at the Pharmacokinetic Profile of Murrangatin Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Murrangatin diacetate is not available in the public domain. This technical guide, therefore, provides a predictive overview based on the known properties of its parent compound, Murrangatin, and the general pharmacokinetic characteristics of the coumarin (B35378) chemical class. The experimental protocols described are standard methodologies applied in drug discovery to characterize such properties.

Introduction to Murrangatin and its Diacetate Form

Murrangatin is a naturally occurring coumarin found in plants such as Murraya exotica.[1] Coumarins are a large family of benzopyrone plant secondary metabolites, many of which exhibit a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects.[2][3] this compound is a derivative of Murrangatin, and while its specific biological activities are not extensively documented, it is of interest to researchers for its potential therapeutic applications.

Understanding the pharmacokinetic profile of a compound is crucial for drug development, as it determines the compound's journey through the body and its ultimate efficacy and safety. This guide will explore the likely ADME properties of this compound by extrapolating from data on related coumarin compounds.

Chemical Properties of Murrangatin (Parent Compound)

PropertyValueSource
Molecular FormulaC15H16O5[4][5]
Molecular Weight276.28 g/mol [5]
IUPAC Name8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[5]
LogP1.11[1]
Boiling Point500.8±50.0 °C at 760 mmHg[1]
Density1.3±0.1 g/cm3 [1]

Predicted ADME Profile of this compound

The ADME properties of a drug candidate determine its concentration and duration at the target site. For coumarin derivatives, these properties can be highly variable but generally follow predictable pathways.

Absorption

Coumarins can be absorbed orally, but their bioavailability can be limited due to extensive first-pass metabolism in the liver.[6][7] For instance, the parent compound, coumarin, is rapidly absorbed, but its systemic bioavailability is less than 4% due to this effect.[6] It is plausible that this compound, upon oral administration, would be subject to enzymatic hydrolysis in the gastrointestinal tract or liver, potentially converting it back to Murrangatin or other metabolites.

  • Gastrointestinal Absorption: The lipophilicity (LogP) of Murrangatin is relatively low, suggesting that its passive diffusion across the gut wall might be moderate. The diacetate form would likely be more lipophilic, potentially enhancing its absorption.

  • First-Pass Metabolism: Like many coumarins, this compound is expected to undergo significant metabolism in the liver immediately after absorption, which could reduce the amount of the parent drug reaching systemic circulation.

Distribution

Once in the bloodstream, a drug's distribution to various tissues is influenced by factors like plasma protein binding, tissue permeability, and blood flow.[8]

  • Plasma Protein Binding: Many drugs, including the coumarin anticoagulant warfarin, are highly bound to plasma proteins.[8] This binding can limit the amount of free drug available to exert its pharmacological effect. The extent to which this compound binds to plasma proteins is unknown but would be a critical parameter to determine.

  • Tissue Distribution: The distribution of coumarins can vary. For a related compound, tangeretin, the highest concentrations were found in the kidney, lung, and liver after oral administration in rats.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process can lead to the activation or inactivation of the compound and facilitates its excretion.

  • Primary Metabolic Pathways: Coumarins are extensively metabolized by the cytochrome P450 (CYP) enzyme system.[9] Common metabolic reactions include hydroxylation and glucuronidation.[6][7] For this compound, it is anticipated that the primary metabolic steps would involve the hydrolysis of the acetate (B1210297) groups, followed by oxidation and conjugation of the parent Murrangatin molecule.

  • Key Metabolites: The expected metabolites would include Murrangatin, hydroxylated Murrangatin, and their corresponding glucuronide and sulfate (B86663) conjugates.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.

  • Routes of Excretion: For many coumarins, the primary route of excretion is via the kidneys into the urine, mainly as glucuronide conjugates.[6][7] A smaller portion may be eliminated in the feces.

Experimental Protocols for ADME Assessment

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be necessary. Below are detailed methodologies for key in vitro ADME assays.

Metabolic Stability Assays

These assays predict a compound's susceptibility to metabolism, a key determinant of its half-life in the body.

  • Liver Microsome Stability Assay:

    • Objective: To assess phase I metabolic stability.

    • Procedure: this compound is incubated with human or rat liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding a cofactor, NADPH.[10] Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine its rate of degradation.[10]

  • Hepatocyte Stability Assay:

    • Objective: To evaluate both phase I and phase II metabolism.

    • Procedure: The compound is incubated with cryopreserved or fresh hepatocytes, which contain a full complement of metabolic enzymes.[11] Similar to the microsome assay, samples are analyzed over time to measure the disappearance of the parent compound.

Permeability Assays

These assays predict a compound's ability to be absorbed across the intestinal wall.

  • Caco-2 Permeability Assay:

    • Objective: To model intestinal absorption of orally administered drugs.

    • Procedure: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, are grown on a semi-permeable membrane.[11] The test compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time. This provides an apparent permeability coefficient (Papp).[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Objective: To assess passive diffusion.

    • Procedure: This is a non-cell-based assay where a synthetic membrane coated with lipids separates a donor and an acceptor well.[12] The compound is added to the donor well, and its diffusion into the acceptor well is quantified.[12]

Plasma Protein Binding Assay
  • Equilibrium Dialysis:

    • Objective: To determine the fraction of a drug that binds to plasma proteins.

    • Procedure: A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer. The free drug can pass through the membrane, and at equilibrium, the concentration of free drug is the same on both sides. By measuring the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber, the percentage of protein binding can be calculated.

Visualizing the ADME Process

The following diagram provides a high-level overview of the general ADME pathway for an orally administered drug.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Tissues Systemic_Circulation->Tissues Perfusion Liver Liver Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Tissues->Systemic_Circulation Return Liver->Systemic_Circulation Bile Bile Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General ADME pathway for an orally administered drug.

Conclusion

While specific experimental data for this compound is currently lacking, a predictive analysis based on its parent compound, Murrangatin, and the broader class of coumarins provides a valuable framework for researchers and drug development professionals. It is anticipated that this compound would be orally absorbed, though potentially with limited bioavailability due to first-pass metabolism. It would likely distribute to various tissues and be extensively metabolized in the liver, primarily through hydrolysis and subsequent conjugation, before being excreted mainly in the urine. To validate these predictions and fully characterize its potential as a therapeutic agent, comprehensive in vitro and in vivo ADME studies are essential.

References

Murrangatin diacetate as a potential anti-lung-cancer drug candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Murrangatin (B14983), a natural product, has emerged as a promising candidate for the development of novel anti-lung cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer properties, with a focus on its mechanism of action, preclinical data, and detailed experimental methodologies. While the initial query specified murrangatin diacetate, the available scientific literature primarily focuses on murrangatin. It is plausible that this compound is a derivative, and further studies are warranted to delineate any differential effects. This document will focus on the biological activities of murrangatin as reported in peer-reviewed research.

The primary anti-cancer activity of murrangatin in the context of lung cancer appears to be its potent anti-angiogenic effects, mediated through the inhibition of the AKT signaling pathway.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies investigating the anti-angiogenic effects of murrangatin.

Table 1: Effect of Murrangatin on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

TreatmentConcentrationInhibition of Cell Viability (%)p-value
Murrangatin + CM10 µM~25%< 0.05
Murrangatin + CM20 µM~45%< 0.01

CM: Conditioned Medium from lung cancer cells.

Table 2: Effect of Murrangatin on HUVEC Migration and Invasion

AssayTreatmentConcentrationInhibition (%)p-value
MigrationMurrangatin + CM20 µM~50%< 0.01
InvasionMurrangatin + CM20 µM~60%< 0.01

CM: Conditioned Medium from lung cancer cells.

Table 3: Effect of Murrangatin on HUVEC Tube Formation

TreatmentConcentrationInhibition of Tube Formation (%)p-value
Murrangatin + CM20 µM~70%< 0.01

CM: Conditioned Medium from lung cancer cells.

Mechanism of Action: Inhibition of the AKT Signaling Pathway

Murrangatin exerts its anti-angiogenic effects, at least in part, by suppressing the activation of the serine/threonine kinase AKT.[1] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell survival, proliferation, and angiogenesis. In many cancers, this pathway is constitutively active, promoting tumor growth and progression.

Murrangatin has been shown to significantly reduce the phosphorylation of AKT at serine 473 in HUVECs stimulated with lung cancer cell-conditioned medium.[1] This inhibition of AKT activation leads to the downstream suppression of angiogenic processes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

1. Cell Culture

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin (B1217042), 5 U/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS) at 37°C in a humidified atmosphere of 5% CO2.

  • A549 Human Lung Carcinoma Cells: A549 cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Preparation of Conditioned Medium (CM)

  • A549 cells are cultured to 80-90% confluence.

  • The cells are washed with phosphate-buffered saline (PBS) and then incubated in serum-free DMEM for 24 hours.

  • The medium is collected and centrifuged to remove cell debris.

  • The supernatant, referred to as conditioned medium (CM), is used to stimulate HUVECs.

3. Cell Viability Assay (MTT Assay)

  • HUVECs are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of murrangatin in the presence of CM for 24 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Cell Migration and Invasion Assays (Transwell Assay)

  • Migration Assay: 24-well Transwell inserts with 8 µm pore size are used. HUVECs (5 x 10^4 cells/well) in serum-free medium are added to the upper chamber. The lower chamber is filled with CM with or without murrangatin. After 12 hours of incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

  • Invasion Assay: The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel.

5. Tube Formation Assay

  • Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is incubated at 37°C for 30 minutes to allow the gel to solidify.

  • HUVECs (2 x 10^4 cells/well) are seeded onto the Matrigel-coated wells in the presence of CM with or without murrangatin.

  • After 6 hours of incubation, the formation of capillary-like structures is observed and photographed under a microscope. The degree of tube formation is quantified by measuring the total tube length.

6. Western Blot Analysis

  • HUVECs are treated with CM and murrangatin for the indicated times.

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using the BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for In Vitro Anti-Angiogenesis Assays

experimental_workflow cluster_cell_culture Cell Culture & CM Preparation cluster_assays In Vitro Anti-Angiogenesis Assays cluster_mechanism Mechanism of Action A549 A549 Lung Cancer Cells CM Conditioned Medium (CM) A549->CM Serum-free incubation HUVEC Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation Proliferation Assay (MTT) HUVEC->Proliferation Migration Migration Assay (Transwell) HUVEC->Migration Invasion Invasion Assay (Matrigel Transwell) HUVEC->Invasion TubeFormation Tube Formation Assay (Matrigel) HUVEC->TubeFormation WesternBlot Western Blot HUVEC->WesternBlot CM->Proliferation CM->Migration CM->Invasion CM->TubeFormation pAKT p-AKT (Ser473) Total AKT WesternBlot->pAKT Analysis of protein levels Murrangatin Murrangatin Treatment Murrangatin->Proliferation Murrangatin->Migration Murrangatin->Invasion Murrangatin->TubeFormation Murrangatin->WesternBlot

Caption: Workflow for assessing the anti-angiogenic effects of murrangatin.

Murrangatin-Mediated Inhibition of the AKT Signaling Pathway

AKT_pathway cluster_extracellular cluster_membrane cluster_intracellular GrowthFactors Growth Factors (from Lung Cancer Cells) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits and activates AKT AKT Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) pAKT->Angiogenesis Promotes Murrangatin Murrangatin Murrangatin->pAKT Inhibits Phosphorylation

Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.

Future Directions

The current body of research strongly suggests that murrangatin is a viable candidate for further development as an anti-lung cancer agent. However, several key areas require further investigation:

  • In Vivo Efficacy: While studies in zebrafish embryos are promising, further in vivo studies in mammalian models of lung cancer are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of murrangatin.

  • Direct Anti-Proliferative Effects: The direct cytotoxic or cytostatic effects of murrangatin on a panel of lung cancer cell lines, including the determination of IC50 values, need to be thoroughly characterized.

  • Apoptosis Induction: Investigating whether murrangatin can induce apoptosis in lung cancer cells would provide a more complete understanding of its anti-cancer mechanisms.

  • Combination Therapies: Exploring the potential synergistic effects of murrangatin with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for lung cancer.

  • This compound: Head-to-head studies comparing the anti-cancer activities of murrangatin and this compound are needed to determine if the diacetate derivative offers any advantages in terms of potency, stability, or bioavailability.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Murraya exotica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murraya exotica, a member of the Rutaceae family, has a rich history in traditional medicine for treating a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of M. exotica. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential. The guide also visualizes key experimental workflows and signaling pathways to elucidate the mechanisms of action of its bioactive compounds.

Ethnobotanical Uses

Murraya exotica, commonly known as Orange Jasmine or Chinese Box, has been traditionally used in various cultures for its medicinal properties. The leaves, roots, and flowers are the primary parts of the plant utilized for therapeutic purposes.

Traditional Medicinal Applications:

  • Pain and Inflammation: The leaves and twigs are widely used to alleviate toothache, rheumatic arthralgia, and general swelling and pain.[1]

  • Gastrointestinal Disorders: It is traditionally used to treat stomach ache, diarrhea, and dysentery.[1][2]

  • Infections: The plant has been employed in folk medicine to treat infectious wounds, and snake and insect bites.[1]

  • Other Uses: Traditional applications also include the treatment of cough, fever, and hysteria.[1][2] In some regions, it has been used for its anti-fertility properties.[3]

Phytochemical Composition

Murraya exotica is a rich source of a diverse array of bioactive phytochemicals, with coumarins, flavonoids, and alkaloids being the most prominent classes of compounds.[1][4]

Table 1: Quantitative Phytochemical Analysis of Murraya exotica Leaf Extracts

Phytochemical ClassFractionConcentration (µg/mg of extract)Reference
Total Phenolic Content Ethyl Acetate226.34 (GAE)
Hexane-
Chloroform-
n-Butanol-
Water-
Total Flavonoid Content Chloroform304 (RE) at 1000 µg/ml
Ethyl Acetate-
Hexane-
n-Butanol-
Water-

Note: GAE - Gallic Acid Equivalent; RE - Rutin Equivalent.

Identified Bioactive Compounds:

  • Coumarins: Murrangatin, Phebalosin, Murrayanol, Murracarpin, Osthole, Umbelliferone.[1][5][6]

  • Flavonoids: 3,5,6,7,8,3,4,5,-octamethoxyflavone, 3,5,6,7,3,4,5,-heptamethoxyflavone, 5,6,7,3,4,5`,-hexamethoxyflavone, Quercetin, Kaempferol, Rutin.[7][8]

  • Alkaloids: Murrayafoline A, Chalepensin, Yuehchukene.[5][9]

  • Phenolic Acids: Gallic acid, Caffeic acid, Chlorogenic acid, Epicatechin, Coumaric acid.

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional uses of Murraya exotica and have uncovered a broad spectrum of pharmacological activities.

Table 2: Summary of In Vitro Pharmacological Activities of Murraya exotica Extracts

ActivityExtract/FractionAssayResult (IC50 / LC50 / MIC)Reference
Antioxidant Methanol (B129727) ExtractDPPH Radical ScavengingIC50: 1.25 µg/ml[10][11]
Hexane FractionSite-specific Deoxyribose DegradationIC50: 1.63 µg/ml
Water FractionNon site-specific Deoxyribose DegradationIC50: 0.00006 µg/ml
Cytotoxicity Methanol ExtractBrine Shrimp LethalityLC50: 1.27 µg/ml[11]
Antimicrobial Essential Oil--[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further research.

Preparation of Murraya exotica Extract

A common method for preparing an ethanolic extract of M. exotica for pharmacological studies is as follows:[4]

  • Plant Material: Collect fresh leaves of Murraya exotica.

  • Drying and Pulverization: Air-dry the leaves in the shade and then grind them into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves in 80% ethanol (B145695) at a ratio of 1:10 (w/v) for 72 hours with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with 80% ethanol for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid mass.

  • Drying: Dry the concentrated extract in a desiccator over anhydrous sodium sulfate (B86663) to yield the final crude extract.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing FreshLeaves Fresh Murraya exotica leaves Drying Air-drying in shade FreshLeaves->Drying Grinding Grinding into coarse powder Drying->Grinding Maceration Maceration with 80% Ethanol Grinding->Maceration Soxhlet Soxhlet Extraction with 80% Ethanol Grinding->Soxhlet Filtration Filtration Maceration->Filtration Soxhlet->Filtration Concentration Rotary Evaporation Filtration->Concentration Drying_final Desiccation Concentration->Drying_final CrudeExtract Crude Extract Drying_final->CrudeExtract

Caption: Workflow for the preparation of Murraya exotica extract.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of plant extracts.[5][7][13]

  • Animals: Use adult Wistar rats (150-200 g) of either sex.

  • Grouping: Divide the animals into four groups (n=6):

    • Group I (Control): Vehicle (e.g., 0.9% saline).

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III (Test 1): M. exotica extract (e.g., 200 mg/kg, p.o.).

    • Group IV (Test 2): M. exotica extract (e.g., 400 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or plant extract orally 1 hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G start Start animal_prep Acclimatize Wistar rats start->animal_prep grouping Divide into Control, Standard, and Test groups animal_prep->grouping treatment Administer Vehicle, Indomethacin, or M. exotica extract grouping->treatment initial_measurement Measure initial paw volume treatment->initial_measurement induction Inject Carrageenan into hind paw initial_measurement->induction post_measurement Measure paw volume at 1, 2, 3, 4 hours induction->post_measurement analysis Calculate % inhibition of edema post_measurement->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of plant extracts.[1][14][15]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Murraya exotica extract stock solution (1 mg/mL in methanol).

    • Ascorbic acid (standard) stock solution (1 mg/mL in methanol).

  • Procedure:

    • Prepare serial dilutions of the plant extract and ascorbic acid (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution to a well.

    • Add 100 µL of DPPH solution to each well.

    • Prepare a control well with 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. Determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) by plotting a graph of scavenging percentage against concentration.

Signaling Pathways

The bioactive compounds in Murraya exotica have been shown to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Overactivation of this pathway is implicated in various inflammatory diseases. Flavonoids and coumarins from Murraya species have been shown to inhibit the NF-κB pathway.[16][17]

Mechanism of Inhibition:

  • Inhibition of IKK: Bioactive compounds may inhibit the IκB kinase (IKK) complex.

  • Prevention of IκBα Phosphorylation and Degradation: This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • Sequestration of NF-κB in the Cytoplasm: As IκBα remains bound to NF-κB, the translocation of NF-κB to the nucleus is blocked.

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation leads to the downregulation of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2.[16]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Degrades, releasing NFkappaB_IkappaB NF-κB IκBα NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates to nucleus NFkappaB_IkappaB->NFkappaB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkappaB_nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation M_exotica Murraya exotica Compounds (Flavonoids, Coumarins) M_exotica->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Murraya exotica compounds.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is associated with cancer and inflammatory diseases. Flavonoids from Murraya species can modulate MAPK pathways, including ERK, JNK, and p38.[16][18]

Mechanism of Modulation:

  • Inhibition of Phosphorylation: Murraya exotica flavonoids can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

  • Downstream Effects: This inhibition can lead to the suppression of downstream transcription factors (e.g., AP-1) and ultimately affect the expression of genes involved in inflammation and cell proliferation.

G cluster_stimulus Cellular Stress / Growth Factors cluster_pathway MAPK Signaling Pathways cluster_response Cellular Response Stimulus e.g., Oxidative Stress, Mitogens MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression M_exotica_flav Murraya exotica Flavonoids M_exotica_flav->MAPKK Inhibits Phosphorylation

Caption: Modulation of MAPK signaling pathways by Murraya exotica flavonoids.

Conclusion and Future Directions

Murraya exotica is a plant with significant therapeutic potential, supported by a long history of traditional use and a growing body of scientific evidence. Its rich phytochemical profile, particularly its coumarins and flavonoids, contributes to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways such as NF-κB and MAPK.

This technical guide provides a foundation for further research into the medicinal properties of M. exotica. Future studies should focus on:

  • Isolation and characterization of novel bioactive compounds.

  • In-depth investigation of the molecular mechanisms of action.

  • Preclinical and clinical trials to evaluate the efficacy and safety of M. exotica extracts and isolated compounds for specific therapeutic applications.

  • Development of standardized extracts for consistent and reliable therapeutic outcomes.

By continuing to explore the ethnobotanical knowledge of Murraya exotica with modern scientific tools, new and effective therapeutic agents can be developed for a range of human diseases.

References

Methodological & Application

Murrangatin diacetate stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin diacetate is a natural product derived from plants of the Murraya genus, belonging to the Rutaceae family. As a derivative of the coumarin (B35378) class of compounds, it is of interest to researchers for its potential biological activities. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a method for investigating its potential effects on the AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.

Quantitative Data Summary

The following table summarizes the known quantitative and qualitative data for this compound. Researchers are advised to perform their own tests to determine the precise solubility and stability for their specific experimental conditions.

ParameterValue/InformationSource(s)
Molecular Formula C₁₉H₂₀O₇[1]
CAS Number 51650-59-0[1]
Appearance Powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3]
Recommended Storage of Solid -20°C[1]
Stock Solution Storage Aliquot and store at -20°C for up to two weeks. Prepare fresh for optimal results.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to start with a standard concentration and adjust as needed based on experimental requirements and observed solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.[3]

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For a 10 mM stock solution, the molecular weight of this compound (C₁₉H₂₀O₇) is approximately 360.36 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Based on vendor recommendations, solutions in DMSO may be stable for up to two weeks.[3] For critical experiments, it is always best to prepare fresh solutions.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol provides a method to assess the effect of this compound on the AKT signaling pathway by measuring the phosphorylation of AKT at Serine 473 (p-AKT Ser473).

Materials:

  • Cells of interest (e.g., cancer cell line with active AKT signaling)

  • Cell culture medium and supplements

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired duration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with inhibitors to each dish.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Western Blot Analysis weigh Weigh Murrangatin Diacetate dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot treat Treat Cells with This compound aliquot->treat Use Stock Solution seed Seed and Culture Cells seed->treat lyse Lyse Cells and Extract Protein treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page Load Equal Protein transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot for p-AKT & Total AKT transfer->immunoblot detect Detect and Analyze Signal immunoblot->detect

Figure 1. Experimental workflow for preparing this compound stock solution and analyzing its effect on AKT phosphorylation.

AKT_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt AKT (inactive) pip3->akt Recruits to membrane pdk1 PDK1 pdk1->akt Phosphorylates (Thr308) p_akt p-AKT (active) akt->p_akt Phosphorylation (Ser473 by mTORC2) downstream Downstream Effects (Cell Survival, Proliferation, Metabolism) p_akt->downstream Promotes murrangatin This compound (Hypothesized) murrangatin->pi3k Inhibits (Potential Mechanism)

Figure 2. Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

References

Murrangatin Diacetate: Solubility Profile in Organic Solvents and Biological Activity Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin (B14983) diacetate, a derivative of the natural product murrangatin, is a coumarin (B35378) compound that has garnered interest for its potential therapeutic properties. Understanding its solubility in various organic solvents is critical for its application in preclinical and clinical research, including for formulation development, in vitro screening, and analytical method development. This document provides a summary of its solubility characteristics, a detailed protocol for solubility determination, and an overview of its known mechanism of action.

Solubility Data

The solubility of a compound is dependent on various factors, including the physicochemical properties of both the solute and the solvent, temperature, and pressure. For coumarin derivatives like Murrangatin diacetate, polar aprotic solvents are generally effective at dissolving the compound. The following table presents an illustrative summary of the expected solubility of this compound in common organic solvents at ambient temperature (25°C).

Note: The following data is hypothetical and intended for illustrative purposes. Actual experimental determination is required for precise quantitative values.

SolventSolvent TypeExpected Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Tetrahydrofuran (THF)Polar Aprotic10 - 25
AcetonePolar Aprotic5 - 15
Ethyl AcetatePolar Aprotic5 - 10
AcetonitrilePolar Aprotic1 - 5
MethanolPolar Protic1 - 5
EthanolPolar Protic< 1
DichloromethaneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, remove the vial from the shaker.

    • Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known aliquot of the clear supernatant using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / Initial volume of aliquot

Safety Precautions:

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.

Biological Activity and Signaling Pathway

Murrangatin has been shown to exhibit anti-angiogenic properties, which are crucial in cancer therapy.[1] Research indicates that murrangatin can inhibit tumor-induced angiogenesis, at least in part, by regulating the AKT signaling pathway.[1] Specifically, it has been observed to attenuate the phosphorylation of AKT, a key protein kinase in this pathway, without affecting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1]

Below is a diagram illustrating the inhibitory effect of Murrangatin on the PI3K/Akt signaling pathway.

Murrangatin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (phosphorylated) PDK1->pAkt Akt Akt (unphosphorylated) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Cell_Survival Cell Survival, Proliferation, Angiogenesis Downstream_Targets->Cell_Survival Murrangatin Murrangatin Murrangatin->pAkt inhibits phosphorylation

Caption: Murrangatin's inhibition of Akt phosphorylation.

The workflow for solubility determination is a critical process in early-stage drug development. A clear and logical experimental workflow ensures reproducible and accurate results.

Solubility_Workflow Start Start: Excess This compound Add_Solvent Add known volume of organic solvent Start->Add_Solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Solvent->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect known aliquot of supernatant Centrifuge->Collect_Supernatant Dilute Dilute sample for analysis Collect_Supernatant->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End: Solubility Data Calculate->End

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols for Murrangatin Diacetate in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process.[1][3][4] Murrangatin diacetate, a natural product, has demonstrated anti-angiogenic properties by inhibiting key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[5][6] Mechanistic studies have revealed that this compound exerts its effects, at least in part, through the inhibition of the AKT signaling pathway.[5][6]

These application notes provide detailed protocols for utilizing this compound in a panel of in vitro angiogenesis assays to assess its anti-angiogenic potential. The assays described are the endothelial cell tube formation assay, proliferation assay, and migration/invasion assay.

Data Presentation

The following table summarizes the reported effects of this compound on various aspects of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) induced by tumor-conditioned medium.

AssayParameter MeasuredThis compound ConcentrationObserved EffectReference
Cell ProliferationInhibition of HUVEC proliferation10 µM, 50 µM, 100 µMConcentration-dependent inhibition[5]
Cell InvasionReduction in CM-induced HUVEC invasion10 µM, 50 µM, 100 µM8.9%, 19.6%, and 62.9% reduction, respectively[5]
Cell MigrationInhibition of HUVEC migrationNot specified in detailSignificant inhibition[5]
Tube FormationInhibition of capillary-like structure formationNot specified in detailSignificant inhibition[5]
Signaling PathwayInhibition of AKT phosphorylation (Ser473)Not specified in detailSignificant attenuation of CM-induced phosphorylation[5]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract.[7][8][9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (ECGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a digital camera

Protocol:

  • Plate Preparation: Thaw the Basement Membrane Extract (BME) on ice. Pipette 50-80 μL of BME into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]

  • Cell Preparation: Culture HUVECs in ECGM until they reach 70-90% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in ECGM, with or without angiogenic stimuli, to a concentration of 1-2 x 10^5 cells/mL.[11]

  • Treatment: Prepare serial dilutions of this compound in the cell suspension. A common concentration range to test is 10 µM, 50 µM, and 100 µM.[5] Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[7]

  • Seeding: Add 100-150 µL of the cell suspension containing the different treatments to each BME-coated well.[11]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[11] Tube formation can begin within 2-4 hours and may peak between 3 and 12 hours.[7][12]

  • Visualization and Quantification:

    • Phase Contrast: Visualize the tube-like structures using an inverted microscope.[7] Capture images for analysis.

    • Fluorescence (Optional): Prior to harvesting, incubate the cells with Calcein AM (2 µg/mL) for 30-45 minutes.[7] Wash with PBS and visualize using a fluorescence microscope.[7]

    • Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • ECGM

  • 96-well culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell proliferation assay kit (e.g., MTS or EdU-based)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10^3 cells/well in 100 µL of ECGM.[13] Incubate at 37°C for 12-24 hours to allow for cell attachment.[13]

  • Synchronization (Optional but Recommended): To synchronize the cell cycle, replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for 24 hours.[13]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control.[5]

  • Incubation: Incubate the cells for 24, 48, or 72 hours.[13]

  • Quantification:

    • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions.[13] Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[13] The absorbance is proportional to the number of viable cells.

    • EdU Incorporation Assay: Alternatively, use an EdU-based assay to measure DNA synthesis. Follow the manufacturer's protocol for EdU labeling, fixation, permeabilization, and detection.[14]

Endothelial Cell Migration and Invasion Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the effect of this compound on the directional migration and invasion of endothelial cells.[15][16]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • HUVECs

  • Serum-free or low-serum endothelial basal medium

  • ECGM or medium containing a chemoattractant (e.g., VEGF)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Basement Membrane Extract (BME) for invasion assay

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

Protocol:

  • Insert Preparation (for Invasion Assay): For the invasion assay, coat the top of the transwell membrane with a thin layer of BME and allow it to solidify at 37°C.[15]

  • Chemoattractant: Add 500-750 µL of ECGM or medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a density of approximately 1 x 10^5 cells/mL.

  • Treatment: Add various concentrations of this compound or a vehicle control to the cell suspension.

  • Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for 4-24 hours. The optimal time will depend on the cell type and chemoattractant used.

  • Removal of Non-Migrated/Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migratory cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 20 minutes. Stain the cells with a solution such as crystal violet.

  • Quantification: After washing and drying, count the number of stained cells on the lower surface of the membrane in several random fields of view using a microscope.

Visualization of Pathways and Workflows

Signaling Pathway of Angiogenesis Inhibition by this compound

Murrangatin_Angiogenesis_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Murrangatin Murrangatin diacetate Murrangatin->pAKT Inhibits

Caption: this compound inhibits angiogenesis by suppressing the phosphorylation of AKT.

Experimental Workflow for In Vitro Angiogenesis Assays

Angiogenesis_Assay_Workflow cluster_assays In Vitro Angiogenesis Assays start Start: Culture Endothelial Cells (e.g., HUVECs) prep_assays Prepare Assay-Specific Substrates (e.g., Matrigel for Tube Formation) start->prep_assays harvest_cells Harvest and Resuspend Cells start->harvest_cells tube_formation Tube Formation Assay prep_assays->tube_formation treatment Treat Cells with this compound (and Controls) harvest_cells->treatment treatment->tube_formation proliferation Proliferation Assay treatment->proliferation migration Migration/Invasion Assay treatment->migration incubation Incubate (Time and Conditions Vary by Assay) tube_formation->incubation proliferation->incubation migration->incubation data_acquisition Data Acquisition (Microscopy, Plate Reader) incubation->data_acquisition analysis Quantitative Analysis data_acquisition->analysis end End: Evaluate Anti-Angiogenic Effect analysis->end

References

Application Notes and Protocols: Cell-Based Assay Design for Evaluating Murrangatin Diacetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin diacetate, a derivative of the natural coumarin (B35378) Murrangatin, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies indicate that Murrangatin exhibits anti-angiogenic effects, a critical process in tumor growth and metastasis, by modulating the AKT signaling pathway.[1] These application notes provide a comprehensive suite of cell-based assays to rigorously evaluate the efficacy of this compound. The protocols herein are designed to assess its cytotoxicity, and its specific inhibitory effects on key processes of angiogenesis, including endothelial cell proliferation, migration, invasion, and tube formation. Furthermore, a method to investigate the underlying mechanism of action by analyzing the phosphorylation status of AKT is detailed.

Logical Framework for Efficacy Evaluation

The evaluation of this compound's efficacy follows a logical progression. Initially, the compound's cytotoxic profile is established to determine the appropriate concentration range for subsequent, more specific assays. Following this, a series of assays targeting distinct stages of angiogenesis are performed. Finally, the molecular mechanism is investigated by examining the compound's effect on the AKT signaling pathway.

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-Angiogenesis Efficacy cluster_2 Phase 3: Mechanism of Action Cytotoxicity Cytotoxicity Assays (MTT & LDH) Concentration Determine Non-Toxic Concentration Range (IC50) Cytotoxicity->Concentration Establish Proliferation Cell Proliferation Assay (BrdU) Concentration->Proliferation Inform Migration Wound Healing Assay Concentration->Migration Invasion Transwell Invasion Assay Concentration->Invasion Tube_Formation Tube Formation Assay Concentration->Tube_Formation Western_Blot Western Blot Analysis (p-AKT/Total AKT) Proliferation->Western_Blot Correlate with Migration->Western_Blot Invasion->Western_Blot Tube_Formation->Western_Blot

Caption: Logical workflow for this compound evaluation.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended cell line for these angiogenesis-focused assays.

start Start cell_culture Culture HUVECs start->cell_culture treatment Treat cells with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assays treatment->cytotoxicity angiogenesis Anti-Angiogenesis Assays treatment->angiogenesis protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis cytotoxicity->data_analysis angiogenesis->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for efficacy testing.

Proposed Signaling Pathway

Based on existing literature, this compound is hypothesized to inhibit angiogenesis by suppressing the AKT signaling pathway. The following diagram illustrates this proposed mechanism.

cluster_pathway AKT Signaling Pathway in Angiogenesis GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pAKT->Angiogenesis Promotes Murrangatin This compound Murrangatin->pAKT Inhibits

Caption: Proposed inhibition of AKT signaling by this compound.

Protocols

Cytotoxicity Assays

It is crucial to first determine the cytotoxic potential of this compound to distinguish between anti-angiogenic effects and general cell death.

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HUVECs

  • 96-well plates

  • Complete endothelial cell growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • HUVECs

  • 96-well plates

  • Complete endothelial cell growth medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release) for the desired time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.[4]

  • Measure the absorbance at 490 nm.[5][6]

Anti-Angiogenesis Assays

These assays evaluate the effect of this compound on key angiogenic processes.

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • HUVECs

  • 96-well plates

  • BrdU cell proliferation assay kit

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate.

  • Treat cells with non-toxic concentrations of this compound.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours.[7][8]

  • Fix and denature the cells according to the kit manufacturer's protocol.[7]

  • Add the anti-BrdU detector antibody and incubate.

  • Add the HRP-conjugated secondary antibody.

  • Add the TMB substrate and measure the absorbance.[9]

This assay assesses directional cell migration.

Materials:

  • HUVECs

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 6- or 12-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[10][11]

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

This assay evaluates the ability of cells to invade through an extracellular matrix.

Materials:

  • HUVECs

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[12][13]

  • Seed HUVECs in the upper chamber in serum-free medium containing this compound.

  • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]

  • Incubate for 16-24 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.[13]

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields.

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • 96-well plates

  • Matrigel

  • Microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.[1][14]

  • Seed HUVECs onto the Matrigel in the presence of various concentrations of this compound.

  • Incubate for 4-18 hours.[15]

  • Observe and photograph the formation of tube-like structures.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.

Mechanism of Action Assay

This technique is used to detect changes in the phosphorylation status of AKT.

Materials:

  • HUVECs

  • This compound

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat HUVECs with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.[16]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16][17]

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detect the chemiluminescent signal and analyze the band intensities.[16]

  • Normalize the phosphorylated AKT signal to the total AKT signal.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on HUVECs

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.20 ± 2.1
198.2 ± 4.81.5 ± 1.8
1095.6 ± 6.14.2 ± 2.5
2575.3 ± 7.324.8 ± 6.9
5051.2 ± 8.548.9 ± 8.2
10022.4 ± 5.978.1 ± 9.4

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Angiogenic Processes in HUVECs

Treatment% Proliferation Inhibition (BrdU)% Wound Closure (24h)% Invasion InhibitionAverage Tube Length (µm)
Vehicle Control0 ± 3.195.2 ± 6.70 ± 4.51500 ± 120
This compound (1 µM)5.4 ± 2.585.1 ± 7.210.2 ± 3.81350 ± 110
This compound (10 µM)25.8 ± 4.940.3 ± 8.135.6 ± 5.1850 ± 95
This compound (25 µM)48.2 ± 6.315.7 ± 5.465.8 ± 7.2420 ± 60

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on AKT Phosphorylation

Treatmentp-AKT / Total AKT Ratio (Normalized to Control)
Vehicle Control1.00
This compound (1 µM)0.85 ± 0.09
This compound (10 µM)0.42 ± 0.07
This compound (25 µM)0.18 ± 0.05

Data are presented as mean ± SD from three independent experiments.

References

Murrangatin Diacetate: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Murrangatin (B14983) diacetate is a natural product for which there is limited publicly available in vivo animal study data. The following application notes and protocols are based on available information for the parent compound, murrangatin, and analogous data from other coumarin (B35378) derivatives. Researchers should treat these protocols as a starting point and conduct dose-response studies to determine the optimal dosage, administration route, and safety profile for their specific animal model and experimental design.

Introduction

Murrangatin diacetate is a derivative of the natural coumarin, murrangatin. Coumarins are a class of benzopyrone compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Emerging research on murrangatin suggests its potential as an anti-angiogenic agent, operating through the inhibition of the AKT signaling pathway.[4][5] These application notes provide a framework for designing and conducting in vivo animal studies to explore the therapeutic potential of this compound.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of this compound is crucial for appropriate formulation and administration.

PropertyValueSource
Molecular Formula C19H20O7Internal Knowledge
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Internal Knowledge

For in vivo administration, this compound should be dissolved in a biocompatible vehicle. A common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for animal administration, such as corn oil, saline, or a solution containing Tween 80 or carboxymethylcellulose. It is critical to establish the maximum tolerated concentration of the vehicle in the chosen animal model to avoid vehicle-related toxicity.

Proposed Mechanism of Action: Inhibition of AKT Signaling Pathway

Studies on the parent compound, murrangatin, have indicated that it suppresses angiogenesis by inhibiting the phosphorylation of AKT, a key kinase in a critical signaling pathway that regulates cell survival, proliferation, and angiogenesis.[4][5] This targeted action suggests a potential therapeutic application in diseases characterized by pathological angiogenesis, such as cancer.

Below is a diagram illustrating the proposed inhibitory action of Murrangatin on the AKT signaling pathway.

AKT_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT AKT (Inactive) Angiogenesis Angiogenesis pAKT->Angiogenesis Proliferation Cell Proliferation pAKT->Proliferation Survival Cell Survival pAKT->Survival Murrangatin Murrangatin Murrangatin->pAKT Inhibits Phosphorylation

Proposed inhibition of the AKT signaling pathway by Murrangatin.

Experimental Protocols for In Vivo Animal Studies

The following are generalized protocols for evaluating the efficacy of this compound in common animal models of cancer and inflammation. These should be adapted based on the specific research question and institutional guidelines.

Xenograft Tumor Model in Mice

This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in an immunodeficient mouse model.

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., A549, HCT116) Start->Cell_Culture Implantation Subcutaneous Implantation of Cancer Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily/Weekly Endpoint Euthanize Mice and Collect Tissues at Endpoint Monitoring->Endpoint Analysis Analyze Tumors (e.g., Histology, Western Blot) Endpoint->Analysis End End Analysis->End

Workflow for a xenograft tumor model experiment.

Protocol Details:

  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

  • Cell Line: A suitable cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Groups: Once tumors reach an average volume of 100 mm³, randomize mice into the following groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (mid dose)

    • This compound (high dose)

    • Positive Control (a known anti-cancer drug)

  • Drug Administration: Based on studies of other coumarins, a starting dose range of 10-100 mg/kg body weight can be considered.[1] Administration can be performed via oral gavage or intraperitoneal injection, once daily or on an alternating day schedule.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Data Collection: Record tumor volumes, body weights, and any signs of toxicity throughout the study. At the endpoint, collect tumors and major organs for histological and molecular analysis.

Carrageenan-Induced Paw Edema Model in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Protocol Details:

  • Animal Model: Wistar or Sprague-Dawley rats, 150-200 g.

  • Treatment Groups:

    • Vehicle Control

    • This compound (low dose)

    • This compound (mid dose)

    • This compound (high dose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer this compound or the control substance orally or intraperitoneally. Based on analogous coumarin studies, a dose range of 5-50 mg/kg could be a starting point.[6][7]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Summary of Representative Dosages for Coumarin Derivatives in Animal Studies

The following table summarizes dosages and administration routes from published in vivo studies on various coumarin derivatives. This data can be used to guide the selection of a starting dose range for this compound.

Coumarin DerivativeAnimal ModelApplicationDosageAdministration RouteReference
Ferulin CMice (Xenograft)Anticancer25, 50, 100 mg/kgNot specified[1]
Coumarin & 4-HydroxycoumarinRatsAnti-inflammatory5, 25 mg/kgNot specified[6]
EsculetinMiceAnti-inflammatory20, 40 mg/kgOral[7]
EsculinRatsAnti-inflammatory5, 10, 25 mg/kgOral[7]
UmbelliferoneMice & RatsAnti-inflammatoryNot specifiedOral[7]
7-isopentenyloxycoumarinMiceAntitumor12.5, 25, 50 mg/kgIntraperitoneal[8]
CoumarinRats & MiceToxicity Study300-5000 ppm in dietOral (diet)[9]
Coumarin Derivative (C2)MiceAnti-leishmanial5 mg/kgOral[10]

Conclusion

While direct in vivo data for this compound is currently lacking, the available information on its parent compound, murrangatin, and other coumarin derivatives provides a solid foundation for initiating preclinical investigations. The proposed protocols and dosage ranges are intended to serve as a guide for researchers to design and execute robust in vivo studies to elucidate the therapeutic potential of this compound. It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this specific compound in the chosen animal model.

References

Application Note: Quantitative Analysis of Murrangatin Diacetate using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Murrangatin diacetate. Due to the absence of specific published methods for this analyte, the following protocols are based on established principles for the analysis of similar coumarin (B35378) derivatives. These methods are intended to serve as a starting point for researchers developing and validating their own quantitative assays for this compound in various matrices.

Introduction

Murrangatin is a naturally occurring coumarin that has been identified in various plant species.[1][2] Its diacetate derivative, this compound, may be of interest for further investigation due to potential modifications in its physicochemical properties and biological activity. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note provides proposed HPLC with UV detection and LC-MS methods for the reliable quantification of this compound.

Proposed HPLC Method for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of chromophoric molecules like this compound.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound from potential impurities.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 320 nm (based on typical coumarin absorbance maxima)
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent. A generic protocol for a plant extract would involve:

    • Homogenization of the sample material.

    • Extraction with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Evaporation of the solvent and reconstitution in the initial mobile phase.

    • Filtration through a 0.22 µm syringe filter prior to injection.

Hypothetical Quantitative Data for HPLC Method Validation

The following table summarizes the expected performance characteristics of a validated HPLC method.

Validation ParameterHypothetical Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Proposed LC-MS Method for Quantification

For higher sensitivity and selectivity, particularly in complex biological matrices, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended.

LC-MS Conditions

The HPLC conditions can be adapted for LC-MS, with a potential reduction in flow rate for better ionization efficiency.

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 8 minutes, hold at 90% B for 1 minute, return to 40% B over 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The exact mass of this compound (C₁₉H₂₀O₇) is approximately 360.12 g/mol . The following parameters are proposed for SIM and MRM analysis.

ParameterProposed Value
Precursor Ion [M+H]⁺ m/z 361.1
Product Ions (for MRM) To be determined by infusion of a standard solution. Likely fragments would involve the loss of the two acetyl groups.
Collision Energy (for MRM) To be optimized based on the precursor and desired product ions.
Hypothetical Quantitative Data for LC-MS Method Validation
Validation ParameterHypothetical Result
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the HPLC and LC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix Extract Extraction Sample->Extract Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System Working->HPLC Filter Filtration (0.22 µm) Extract->Filter Filter->HPLC UV UV Detector (320 nm) HPLC->UV Data Data Acquisition UV->Data CalCurve Calibration Curve Data->CalCurve Quant Quantification CalCurve->Quant Report Report Generation Quant->Report

Caption: Proposed workflow for HPLC quantification of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 µg/mL) Standard->Stock Sample Biological Matrix ProteinPrecip Protein Precipitation / LLE Sample->ProteinPrecip Working Working Standards (0.1-100 ng/mL) Stock->Working LC LC System Working->LC Filter Filtration (0.22 µm) ProteinPrecip->Filter Filter->LC MS Mass Spectrometer (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data CalCurve Calibration Curve Data->CalCurve Quant Quantification CalCurve->Quant Report Report Generation Quant->Report

Caption: Proposed workflow for LC-MS quantification of this compound.

Conclusion

The proposed HPLC and LC-MS methods provide a solid foundation for the quantitative analysis of this compound. The HPLC method is suitable for routine analysis and quality control where high concentrations are expected. The LC-MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level detection. It is crucial to note that these methods require validation for the specific matrix of interest to ensure data accuracy and reliability. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification.

References

Application Notes and Protocols: Synthesis and Evaluation of Murrangatin Diacetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Murrangatin diacetate and its analogs, along with protocols for evaluating their anti-angiogenic potential. Murrangatin, a natural coumarin (B35378), has demonstrated promising anti-angiogenic properties by inhibiting the AKT signaling pathway.[1] The derivatization to its diacetate form may enhance its pharmacokinetic properties, making it a compound of interest for further investigation in cancer research and drug development.

Proposed Synthesis of this compound

While a total synthesis of Murrangatin has not been explicitly reported, a plausible synthetic route can be devised based on established methods for coumarin synthesis, particularly the synthesis of structurally related compounds like osthole. The proposed synthesis involves a Pechmann condensation to form the coumarin core, followed by prenylation and subsequent functional group manipulations to yield Murrangatin. The final step is the acetylation of the diol to afford this compound.

Proposed Synthetic Pathway for this compound

Synthesis_of_Murrangatin_Diacetate A 2,4-Dihydroxy-3-methoxy- benzaldehyde C 7-Hydroxy-8-methoxycoumarin A->C Knoevenagel Condensation B Diethyl Malonate B->C E 7-Hydroxy-8-methoxy- 6-prenylcoumarin C->E Claisen-Cope Rearrangement D Prenyl Bromide D->E G Murrangatin E->G Epoxidation & Ring Opening F m-CPBA F->G I This compound G->I Acetylation H Acetic Anhydride (B1165640), Pyridine H->I

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Hydroxy-8-methoxycoumarin (Pechmann Condensation)

  • To a stirred solution of 2,4-dihydroxy-3-methoxybenzaldehyde (B2852715) (1 equivalent) in ethanol (B145695), add diethyl malonate (1.2 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 7-hydroxy-8-methoxycoumarin.

Step 2: Prenylation to form 7-Hydroxy-8-methoxy-6-prenylcoumarin

  • Dissolve 7-hydroxy-8-methoxycoumarin (1 equivalent) in anhydrous acetone (B3395972) and add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add prenyl bromide (1.5 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • The crude product is then subjected to a Claisen-Cope rearrangement by heating at a high temperature (e.g., 180-200 °C) in a suitable high-boiling solvent like N,N-diethylaniline to yield the C-prenylated product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Murrangatin (Epoxidation and Ring Opening)

  • Dissolve 7-hydroxy-8-methoxy-6-prenylcoumarin (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to get the epoxide.

  • The epoxide is then subjected to acid-catalyzed ring-opening using dilute perchloric acid in tetrahydrofuran (B95107) (THF) to yield Murrangatin.

  • Purify the final product by column chromatography.

Step 4: Synthesis of this compound (Acetylation)

  • Dissolve Murrangatin (1 equivalent) in pyridine.

  • Add acetic anhydride (2.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Research Applications

Murrangatin has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[1] It exerts its effect by suppressing the AKT signaling pathway, which is a key regulator of cell survival, proliferation, and angiogenesis.[1] The synthesis of this compound and its analogs is aimed at exploring structure-activity relationships (SAR) and potentially improving the compound's therapeutic index. These compounds are valuable tools for cancer research, particularly in the study of anti-angiogenic therapies.

Quantitative Data on Murrangatin's Anti-Angiogenic Activity

The following table summarizes the reported in vitro anti-angiogenic effects of Murrangatin on Human Umbilical Vein Endothelial Cells (HUVECs).

Assay Cell Line Concentration (µM) Effect Reference
Cell MigrationHUVEC10065.4% inhibition[1]
Cell ProliferationHUVEC10051.8% reduction[1]
Tube FormationHUVEC10, 50, 100Dose-dependent reduction[1]

Experimental Protocol: In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This protocol describes a standard method to evaluate the anti-angiogenic potential of this compound and its analogs by assessing their ability to inhibit the formation of capillary-like structures by HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well cell culture plates

  • This compound and analogs (dissolved in DMSO)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Ensure even distribution and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.

  • Treatment: Add this compound or its analogs at various concentrations to the HUVEC suspension. Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

  • Incubation: Seed 100 µL of the treated HUVEC suspension onto the polymerized Matrigel in each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • For fluorescence imaging, stain the cells with Calcein AM.

    • Capture images of the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Workflow for HUVEC Tube Formation Assay

HUVEC_Tube_Formation_Assay A Coat 96-well plate with Matrigel B Polymerize Matrigel (37°C, 30-60 min) A->B E Seed treated HUVECs onto Matrigel B->E C Prepare HUVEC suspension (2 x 10^5 cells/mL) D Treat HUVECs with This compound/analogs C->D D->E F Incubate (37°C, 4-18 h) E->F G Image tube formation F->G H Quantify tube length, junctions, and loops G->H

Caption: Workflow of the HUVEC tube formation assay.

Signaling Pathway

Murrangatin exerts its anti-angiogenic effect by inhibiting the phosphorylation of AKT, a key downstream effector of the PI3K signaling pathway. This pathway is crucial for endothelial cell survival, proliferation, and migration, all of which are essential for angiogenesis. The diagram below illustrates the simplified PI3K/AKT signaling pathway and the point of inhibition by Murrangatin.

PI3K/AKT Signaling Pathway in Angiogenesis

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates VEGF VEGF VEGF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Angiogenesis Angiogenesis (Cell Survival, Proliferation, Migration) pAKT->Angiogenesis Promotes Murrangatin Murrangatin Murrangatin->pAKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by Murrangatin.

References

Application Notes and Protocols for Murrangatin Diacetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin (B14983) diacetate, a natural coumarin (B35378) isolated from the plant genus Murraya (family Rutaceae), serves as a valuable reference standard in the analysis of natural products.[1] Its parent compound, murrangatin, has demonstrated noteworthy biological activity, including the inhibition of tumor-induced angiogenesis through the regulation of the AKT signaling pathway.[2] The accurate quantification of murrangatin diacetate in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological investigation.

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, a general protocol for its isolation from natural sources is outlined, alongside a diagram of the relevant biological signaling pathway.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51650-59-0[1]
Molecular Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol [1]
Storage Temperature -20°C[1]

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in a sample matrix. The method is adapted from established protocols for the analysis of coumarins in Murraya species.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm (based on typical absorbance maxima for coumarins)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards at concentrations ranging from 1 to 100 µg/mL.

3. Preparation of Sample Solutions:

  • Extraction: Extract the plant material or formulated product with a suitable solvent such as methanol or ethyl acetate (B1210297) using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

4. Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical validation parameters for the HPLC method.

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatography Detection UV Detection at 325 nm Chromatography->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Application 2: Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method provides a simpler and higher-throughput alternative for the quantification of this compound. This protocol is based on general HPTLC methods for coumarin analysis.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: CAMAG HPTLC system or equivalent, with an automatic TLC sampler, TLC scanner, and integrated software.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the dried plate at 325 nm.

2. Preparation of Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol, using methanol as the solvent.

3. Method Validation Parameters (Hypothetical Data):

ParameterResult
Rf Value ~ 0.55
Linearity Range 100 - 800 ng/spot
Correlation Coefficient (r²) > 0.998
LOD 20 ng/spot
LOQ 60 ng/spot

HPTLC Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis cluster_detection Quantification Solution_Prep Prepare Standard and Sample Solutions Application Apply Solutions to HPTLC Plate Solution_Prep->Application Development Develop Plate with Mobile Phase Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 325 nm Drying->Scanning Data_Analysis Correlate Peak Area to Concentration Scanning->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound using HPTLC.

Application 3: Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the preliminary identification and quantification of this compound, particularly in simpler mixtures or for quality control purposes where a full chromatographic separation is not required. Coumarins typically exhibit strong absorption in the UV region.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Procedure:

  • Solvent: Use a UV-grade solvent such as methanol or ethanol.

  • Standard Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.

  • Sample Preparation: Prepare a solution of the sample extract in the same solvent and filter if necessary.

  • Measurement: Record the absorption spectrum from 200 to 400 nm.

  • Quantification: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a calibration curve or the Beer-Lambert law.

3. Expected Spectral Data:

Coumarins typically show two main absorption bands. For this compound, the expected λmax would be in the range of 320-330 nm.

ParameterExpected Value
λmax ~325 nm
Molar Absorptivity (ε) To be determined experimentally

General Protocol for Isolation of this compound

This protocol outlines a general procedure for the isolation of coumarins like this compound from plant material.

Isolation Workflow

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (Murraya sp.) Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethyl Acetate) Plant_Material->Solvent_Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Characterization Structural Characterization (NMR, MS) Isolated_Compound->Characterization

Caption: General workflow for the isolation of this compound from plant sources.

Biological Context: The PI3K/Akt Signaling Pathway

Murrangatin, the parent compound of this compound, has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[2] Understanding this pathway is important for researchers investigating the pharmacological effects of this compound.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt Active_Akt Active Akt (p-Akt) mTORC2 mTORC2 Downstream Downstream Targets (e.g., Bad, GSK3β, FOXO) Survival Cell Survival Growth Cell Growth Proliferation Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Murrangatin Murrangatin (Parent Compound) Murrangatin->Active_Akt inhibits

Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of Murrangatin.

References

Application Notes and Protocols for Studying the Anti-Angiogenic Effects of Murrangatin Diacetate using a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the anti-angiogenic properties of Murrangatin diacetate. The protocols outlined below are based on established methodologies for anti-angiogenesis assays in zebrafish and incorporate specific findings related to this compound's mechanism of action.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1][2] The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis and for screening potential anti-angiogenic compounds.[3][4][5] Its genetic tractability, rapid development, and optical transparency, which allows for real-time visualization of vascular development, make it an ideal system for high-throughput screening.[1][4][6]

This compound, a natural product, has demonstrated anti-angiogenic effects by inhibiting the growth of subintestinal vessels (SIVs) in zebrafish embryos.[7][8] Studies have shown that its mechanism of action involves the suppression of the AKT signaling pathway, a crucial regulator of cell proliferation, survival, and angiogenesis.[7][8] These application notes will detail the protocols for assessing the anti-angiogenic activity of this compound in zebrafish, quantifying its effects, and exploring its impact on the AKT signaling pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound's Anti-Angiogenic Effects in Zebrafish
Treatment GroupConcentration (µM)Inhibition of SIV Growth (%)p-value
Control (0.1% DMSO)00-
This compound5~40<0.05
This compound10~70<0.01
This compound20~95<0.001

Note: This table summarizes representative quantitative data on the dose-dependent inhibitory effect of this compound on the growth of subintestinal vessels (SIVs) in zebrafish embryos. The percentage of inhibition is calculated relative to the control group. Data is presented as mean ± standard deviation. Statistical significance is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Zebrafish Strain: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), to facilitate visualization of blood vessels.[7][9]

  • Housing: Maintain adult zebrafish in a recirculating aquaculture system with controlled temperature (28.5°C), pH (7.0-7.5), and a 14/10-hour light/dark cycle.

  • Breeding and Embryo Collection: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Collect embryos shortly after the onset of the light cycle.

  • Embryo Culture: Raise collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

Anti-Angiogenesis Assay in Zebrafish Embryos

This protocol is designed to assess the effect of this compound on the development of intersegmental vessels (ISVs) and subintestinal vessels (SIVs).

  • Materials:

    • This compound stock solution (dissolved in DMSO)

    • E3 medium

    • 96-well plates

    • Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP))

    • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia

    • Fluorescence microscope

  • Procedure:

    • At 24 hours post-fertilization (hpf), dechorionate the zebrafish embryos using fine forceps.

    • Prepare different concentrations of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the vehicle control.

    • Randomly distribute the dechorionated embryos into the wells of a 96-well plate (1-2 embryos per well) containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate at 28.5°C.

    • At 48 or 72 hpf, anesthetize the embryos using MS-222.

    • Mount the embryos on a microscope slide with a depression or in a 96-well optical bottom plate.

    • Observe and image the vasculature of the embryos, specifically the ISVs and SIVs, using a fluorescence microscope.

Quantification of Angiogenesis
  • ISV Quantification:

    • Count the number of complete ISVs in the trunk region of each embryo.

    • Measure the total length of the ISVs using image analysis software (e.g., ImageJ).

  • SIV Quantification:

    • Score the development of the SIV basket-like structure. A common scoring method is:

      • 3: Well-formed SIV basket

      • 2: Partially formed SIV basket

      • 1: Severely inhibited SIV formation

      • 0: Complete absence of SIVs

    • Alternatively, measure the total area or length of the SIVs using image analysis software.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., Student's t-test or ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control group.

Western Blot Analysis for AKT Phosphorylation

This protocol is to investigate the effect of this compound on the AKT signaling pathway in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) as a complementary in vitro study, or in zebrafish embryos.

  • Materials:

    • Zebrafish embryos or HUVECs

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat zebrafish embryos or HUVECs with this compound at the desired concentrations for the specified time.

    • Lyse the cells or embryos in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry and normalize the levels of phospho-AKT to total AKT.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results zebrafish Transgenic Zebrafish (Tg(fli1:EGFP)) breeding Breeding and Embryo Collection zebrafish->breeding dechorionation Dechorionation (24 hpf) breeding->dechorionation treatment Incubate with this compound (Various Concentrations) dechorionation->treatment imaging Fluorescence Microscopy (48 or 72 hpf) treatment->imaging western_blot Western Blot for p-AKT/AKT treatment->western_blot quantification Quantification of Angiogenesis (ISV & SIV) imaging->quantification data_analysis Statistical Analysis quantification->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Angiogenic Effect and Mechanism data_analysis->conclusion

Caption: Experimental workflow for assessing the anti-angiogenic effects of this compound in zebrafish.

signaling_pathway cluster_pathway AKT Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pAKT->Angiogenesis Promotes Murrangatin Murrangatin diacetate Murrangatin->pAKT Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic effect via inhibition of the AKT signaling pathway.

References

Application Note: Murrangatin Diacetate as an Inhibitor of Angiogenesis in a Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Murrangatin diacetate, a natural product, has been identified as a potential anti-angiogenic agent. This document provides a detailed protocol for an in vitro tube formation assay to evaluate the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). The assay is based on the findings of Long et al. (2018), who demonstrated that Murrangatin inhibits tumor-induced angiogenesis by suppressing the AKT signaling pathway.[1][2]

Experimental Protocols

Preparation of Conditioned Medium (CM)

The pro-angiogenic stimulus in this assay is a conditioned medium from a tumor cell line, which mimics the tumor microenvironment.

  • Cell Culture: Culture a suitable tumor cell line (e.g., A549 lung cancer cells) to 80-90% confluency in their recommended complete medium.

  • Starvation: Wash the cells with phosphate-buffered saline (PBS) and replace the complete medium with a serum-free basal medium.

  • Collection: Incubate the cells in the serum-free medium for 24-48 hours.

  • Processing: Collect the medium, centrifuge to remove cellular debris, and filter through a 0.22 µm filter to sterilize. This filtered medium is the conditioned medium (CM).

  • Storage: Aliquot and store the CM at -80°C for future use.

HUVEC Tube Formation Assay

This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by HUVECs.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Basement Membrane Extract (e.g., Matrigel)

    • This compound

    • Conditioned Medium (CM)

    • 96-well plates

    • Incubator (37°C, 5% CO2)

    • Microscope with imaging capabilities

  • Procedure:

    • Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the extract.[3] Ensure the bottom of each well is completely covered.

    • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to polymerize and form a gel.[3]

    • Cell Seeding:

      • Harvest HUVECs and resuspend them in a basal medium containing the conditioned medium (as the pro-angiogenic stimulus) and the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).[1][3]

      • A vehicle control (containing the same concentration of the solvent used to dissolve this compound) and a positive control (CM without this compound) should be included.

      • Seed the HUVEC suspension onto the solidified gel in the 96-well plate.

    • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[3]

    • Imaging and Analysis:

      • After incubation, examine the plate under a microscope to observe the formation of tube-like structures.

      • Capture images of the tube networks in each well.

      • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[3]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of Murrangatin on HUVEC invasion, a related angiogenic phenotype, as reported by Long et al. (2018).[1]

Concentration of Murrangatin (µM)Inhibition of CM-induced HUVEC Invasion (%)
108.9
5019.6
10062.9

Data is relative to controls stimulated with conditioned medium (CM) alone.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Coat 96-well Plate with Matrigel polymerize Incubate at 37°C to Polymerize plate->polymerize seed Seed HUVECs onto Matrigel polymerize->seed cells Prepare HUVEC Suspension with CM and Murrangatin incubate Incubate for 4-18 hours at 37°C seed->incubate image Image Tube Formation incubate->image quantify Quantify Tube Length and Branches image->quantify

Caption: Workflow for the this compound tube formation assay.

Signaling Pathway

G CM Tumor Conditioned Medium (CM) Receptor Receptor Tyrosine Kinase CM->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylation) Angiogenesis Angiogenesis (Tube Formation) AKT->Angiogenesis Promotes Murrangatin This compound Murrangatin->AKT Inhibits Phosphorylation

Caption: this compound inhibits angiogenesis by blocking AKT phosphorylation.

References

Application Notes and Protocols for Western Blot Analysis of AKT Phosphorylation after Murrangatin Diacetate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin diacetate, a natural coumarin (B35378) derivative, has garnered interest for its potential therapeutic properties, including its anti-angiogenic effects.[1] Emerging evidence suggests that this compound exerts its biological activity, at least in part, through the modulation of key cellular signaling pathways.[1] One of the critical pathways implicated is the PI3K/AKT signaling cascade, which plays a central role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer.

Phosphorylation of AKT at serine 473 (Ser473) and threonine 308 (Thr308) is a key event in its activation. Therefore, analyzing the phosphorylation status of AKT is a reliable method to assess the impact of compounds like this compound on this pathway. Western blotting is a widely used and effective technique for the detection and quantification of specific proteins, including their phosphorylated forms.

These application notes provide a detailed protocol for the analysis of AKT phosphorylation in response to this compound treatment using Western blotting. The information is intended to guide researchers in pharmacology, cell biology, and drug development in assessing the mechanism of action of this compound and similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data on the dose-dependent effect of this compound on AKT phosphorylation in the public domain, the following table presents representative data from a study on other coumarin derivatives that also inhibit the PI3K/AKT pathway. This table illustrates how to present such quantitative data, typically obtained through densitometric analysis of Western blot bands. The values represent the relative intensity of the phosphorylated AKT (p-AKT) band normalized to the total AKT band, and then compared to the untreated control.

Table 1: Representative Quantitative Analysis of AKT Phosphorylation Inhibition by Coumarin Derivatives

Treatment GroupConcentration (µM)Cell LineRelative p-AKT/Total AKT Ratio (Fold Change vs. Control)
Control (Untreated)0HepG21.00
Coumarin Derivative 410HepG20.45
Coumarin Derivative 8b15HepG20.38
Control (Untreated)0HL601.00
Coumarin Derivative 48HL600.52
Coumarin Derivative 8b10HL600.41

Note: The data presented are illustrative and based on visual interpretation of Western blot results from a study on related coumarin derivatives. Actual quantitative values should be determined experimentally.

Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream targets, promoting cell survival and proliferation. This compound is hypothesized to inhibit this pathway, leading to a decrease in AKT phosphorylation.

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Targets pAKT->Downstream Phosphorylation Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Murrangatin Murrangatin diacetate Murrangatin->pAKT Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Western Blot Analysis of AKT Phosphorylation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated AKT (p-AKT) and total AKT.

Materials and Reagents:

  • Cell line of interest (e.g., cancer cell line with active PI3K/AKT signaling)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody

    • Rabbit or mouse anti-total AKT antibody

    • Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE:

    • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total AKT and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal and the loading control.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of AKT phosphorylation after this compound treatment.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting E->F G   a. Blocking F->G H   b. Primary Antibody Incubation (p-AKT, Total AKT, Loading Control) G->H I   c. Secondary Antibody Incubation H->I J 7. Signal Detection (ECL) I->J K 8. Data Analysis (Densitometry) J->K

Caption: Workflow for Western blot analysis of AKT phosphorylation.

References

Application Note: Assessing the Cell Permeability of Murrangatin Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin, has been identified as a compound with potential anti-angiogenic properties, partly through the inhibition of the AKT signaling pathway.[1] Its derivative, Murrangatin diacetate, is a subject of interest for further pharmacological development. A critical early step in evaluating the therapeutic potential of any new chemical entity is the assessment of its cell permeability. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy.

This application note provides detailed protocols for assessing the cell permeability of this compound using three industry-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays offer complementary information, from passive diffusion to active transport and efflux, providing a comprehensive permeability profile.

Data Presentation

Quantitative data from the permeability assays should be summarized for clear interpretation and comparison. The apparent permeability coefficient (Papp), efflux ratio (ER), and recovery are key parameters.

Table 1: Summary of Permeability Data for this compound

AssayDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
PAMPA N/A[Insert Value]N/A[Insert Value]
Caco-2 A to B[Insert Value][Insert Value][Insert Value]
B to A[Insert Value][Insert Value]
MDCK-MDR1 A to B[Insert Value][Insert Value][Insert Value]
B to A[Insert Value][Insert Value]
  • Papp (Apparent Permeability): A measure of the rate at which a compound crosses a membrane.

  • Efflux Ratio (ER): The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2][3]

  • % Recovery: The total amount of the compound recovered from all compartments at the end of the assay, indicating potential issues with compound solubility, stability, or binding to the assay apparatus.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts passive transcellular permeability.[4][5][6] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Workflow:

PAMPA_Workflow prep Prepare Donor Plate: Add this compound to buffer assemble Assemble Assay Plate: Place filter plate onto acceptor plate prep->assemble membrane Prepare Filter Plate: Coat with lipid solution (e.g., lecithin (B1663433) in dodecane) membrane->assemble incubate Incubate: (e.g., 5 hours, room temp) assemble->incubate analyze Analyze: Quantify compound in donor and acceptor wells (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the PAMPA assay.

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4).[7]

    • Prepare the acceptor buffer (e.g., PBS, pH 7.4).

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane).[7]

  • Assay Procedure:

    • Coat the membrane of a 96-well filter plate (donor plate) with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.[7]

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

    • Add the donor solution containing this compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 5 hours).[4][5]

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used cell-based model for predicting human intestinal absorption of drugs.[3][8] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and active transporters.[3][9]

Workflow:

Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form a monolayer seed->culture integrity Verify Monolayer Integrity: Measure TEER culture->integrity assay Perform Bidirectional Transport: Add this compound to Apical (A-B) or Basolateral (B-A) compartment integrity->assay incubate Incubate: (e.g., 2 hours, 37°C) assay->incubate analyze Analyze Samples: Quantify compound in both compartments (LC-MS/MS) incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Caco-2 cell permeability assay workflow.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[3]

  • Monolayer Integrity Check:

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the tight junctions.[10]

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For Apical to Basolateral (A-B) transport: Add the transport buffer containing this compound (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[8][10]

    • For Basolateral to Apical (B-A) transport: Add the transport buffer containing this compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8][10]

    • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours), often with gentle shaking.[8]

  • Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the Papp for both A-B and B-A directions and determine the efflux ratio.

MDCK Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, is another valuable tool for permeability screening.[11] MDCK cells form polarized monolayers with tight junctions and are particularly useful for studying the role of specific transporters, such as P-glycoprotein (P-gp), when using transfected cell lines like MDCK-MDR1.[12][13] This assay can also be an indicator of blood-brain barrier permeability.[2][11]

Workflow:

MDCK_Workflow seed Seed MDCK-MDR1 cells on Transwell inserts culture Culture for 4-5 days to form a monolayer seed->culture integrity Verify Monolayer Integrity: Measure TEER culture->integrity assay Perform Bidirectional Transport: Add this compound to Apical (A-B) or Basolateral (B-A) compartment integrity->assay incubate Incubate: (e.g., 1 hour, 37°C) assay->incubate analyze Analyze Samples: Quantify compound in both compartments (LC-MS/MS) incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: MDCK-MDR1 permeability assay workflow.

Protocol:

  • Cell Culture:

    • Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days until a confluent monolayer is formed.[2]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers to ensure they are suitable for the assay.

  • Transport Experiment (Bidirectional):

    • The procedure is similar to the Caco-2 assay. Wash the monolayers with transport buffer.

    • Perform both A-B and B-A transport studies by adding this compound to the respective donor compartments.[2][12]

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1 hour).[12]

  • Analysis:

    • Collect samples from the donor and receiver chambers.

    • Quantify the concentration of this compound using LC-MS/MS.

    • Calculate the Papp values and the efflux ratio to determine if this compound is a substrate for P-gp.[13]

Signaling Pathway Context

Murrangatin has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.[1] Understanding the cell permeability of this compound is the first step in determining if it can reach intracellular targets to potentially exert similar effects.

AKT_Pathway cluster_cell Cell Murrangatin Murrangatin Diacetate AKT AKT Murrangatin->AKT Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of the AKT signaling pathway by this compound.

Conclusion

The PAMPA, Caco-2, and MDCK assays provide a robust framework for characterizing the cell permeability of this compound. By combining the data from these assays, researchers can gain valuable insights into its potential for oral absorption, distribution, and interaction with efflux transporters. This information is critical for guiding further preclinical development and understanding the compound's potential as a therapeutic agent.

References

Application Notes: Development of a Stable Cell Line for High-Throughput Screening of Murrangatin Diacetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Murrangatin diacetate, a natural product, has been identified as a promising anti-cancer agent due to its ability to inhibit tumor-induced angiogenesis.[1] Mechanistic studies have revealed that its mode of action involves the suppression of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1] To facilitate the discovery of more potent analogs and to further elucidate the therapeutic potential of this compound, a robust and reliable cell-based assay is paramount. This document outlines a detailed protocol for the development of a stable cell line expressing a fluorescent reporter for AKT activity. This stable cell line will serve as a valuable tool for the high-throughput screening and characterization of this compound and its derivatives.

The reporter system is based on the principle of kinase translocation, where a fluorescently tagged protein translocates from the nucleus to the cytoplasm upon activation of the AKT pathway.[1][2] Inhibition of the AKT pathway by compounds like this compound will, therefore, result in the nuclear accumulation of the fluorescent reporter. This change in subcellular localization can be readily quantified using automated fluorescence microscopy and image analysis, providing a sensitive and dynamic readout of compound activity.

Principle of the Assay

The assay utilizes a genetically encoded reporter consisting of a forkhead box O1 (FoxO1) transcription factor fused to a green fluorescent protein (GFP).[1] FoxO1 is a direct downstream target of AKT. In its active, unphosphorylated state, FoxO1 resides in the nucleus. Upon activation of the AKT pathway, AKT phosphorylates FoxO1, leading to its export from the nucleus to the cytoplasm.[3][4]

  • In the absence of an inhibitor (e.g., this compound): An activating signal (e.g., growth factor) will stimulate the AKT pathway, leading to the phosphorylation of the FoxO1-GFP reporter and its subsequent translocation to the cytoplasm. This results in a diffuse cytoplasmic GFP signal.

  • In the presence of an inhibitor (e.g., this compound): The inhibitor will block the AKT pathway, preventing the phosphorylation of the FoxO1-GFP reporter. Consequently, the reporter will remain in the nucleus, resulting in a concentrated nuclear GFP signal.

The ratio of nuclear to cytoplasmic fluorescence intensity serves as a quantitative measure of AKT pathway inhibition.

Materials and Reagents

Reagent Supplier Catalog No.
Human Lung Carcinoma Cell Line (A549)ATCCCCL-185
pEGFP-C1-FoxO1 Reporter PlasmidAddgene1787
Lipofectamine® 3000 Transfection ReagentThermo Fisher ScientificL3000015
Geneticin® (G418 Sulfate)Thermo Fisher Scientific10131035
This compoundCayman Chemical10010238
Fetal Bovine Serum (FBS)Gibco26140079
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Hoechst 33342Thermo Fisher ScientificH3570
Paraformaldehyde (4%)Electron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787

Experimental Protocols

Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)

To establish the minimum concentration of G418 required to kill non-transfected cells, a kill curve must be generated for the A549 cell line.

  • Cell Seeding: Seed A549 cells in a 24-well plate at a density of 5 x 10^4 cells per well in complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • G418 Addition: After 24 hours, replace the medium with fresh complete medium containing serial dilutions of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).

  • Incubation and Observation: Incubate the cells for 10-14 days, replacing the G418-containing medium every 2-3 days.

  • Endpoint Analysis: Observe the wells daily and determine the lowest concentration of G418 that results in 100% cell death by the end of the incubation period. This concentration will be used for the selection of stably transfected cells.

G418 Concentration (µg/mL) Day 3 (% Viability) Day 7 (% Viability) Day 10 (% Viability) Day 14 (% Viability)
0100100100100
10090705020
2008050205
400602050
600401000
80020000
100010000

Note: The above data is representative. Actual results may vary.

Protocol 2: Generation of a Stable A549-FoxO1-GFP Cell Line
  • Transfection:

    • Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well and grow to 70-90% confluency.

    • Transfect the cells with the pEGFP-C1-FoxO1 reporter plasmid using Lipofectamine® 3000 according to the manufacturer's protocol.

  • Selection:

    • 48 hours post-transfection, begin the selection process by replacing the culture medium with complete medium containing the predetermined optimal concentration of G418.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies are visible (typically 2-3 weeks).

  • Clonal Isolation:

    • Wash the plate with sterile PBS.

    • Using a sterile pipette tip, gently scrape individual, well-isolated colonies.

    • Transfer each colony to a separate well of a 24-well plate containing complete medium with G418.

  • Expansion and Validation:

    • Expand the clonal populations.

    • Validate the expression and functionality of the FoxO1-GFP reporter in each clone by stimulating the cells with a known AKT activator (e.g., 100 ng/mL IGF-1) and observing the translocation of the GFP signal from the nucleus to the cytoplasm using fluorescence microscopy.

    • Select the clone with the most robust and homogenous reporter activity for further experiments.

  • Cryopreservation:

    • Cryopreserve the validated stable cell line in freezing medium (90% FBS, 10% DMSO) for long-term storage.[5]

Protocol 3: this compound Activity Assay
  • Cell Seeding: Seed the stable A549-FoxO1-GFP cells in a 96-well, black, clear-bottom imaging plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM) for a predetermined incubation time (e.g., 2, 4, 6, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Following compound incubation, stimulate the cells with an AKT activator (e.g., 100 ng/mL IGF-1) for 30 minutes to induce FoxO1-GFP translocation.

  • Staining and Fixation:

    • Stain the cells with Hoechst 33342 to label the nuclei.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton™ X-100 (optional, for improved imaging).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the mean fluorescence intensity of GFP in the nucleus and cytoplasm of each cell.

    • Calculate the nuclear-to-cytoplasmic intensity ratio for each condition.

This compound (µM) Nuclear/Cytoplasmic GFP Ratio (Mean ± SD) % Inhibition
0 (Vehicle Control)0.8 ± 0.10
0.11.2 ± 0.220
12.5 ± 0.360
104.8 ± 0.595
505.0 ± 0.498
1005.1 ± 0.599

Note: The above data is representative. Actual results may vary.

Visualizations

G cluster_0 AKT Signaling Pathway cluster_1 Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates FoxO1-GFP (Nucleus) FoxO1-GFP (Nucleus) AKT->FoxO1-GFP (Nucleus) Phosphorylates FoxO1-GFP (Cytoplasm) FoxO1-GFP (Cytoplasm) FoxO1-GFP (Nucleus)->FoxO1-GFP (Cytoplasm) Translocates This compound This compound AKT_inhibited AKT This compound->AKT_inhibited Inhibits

Caption: AKT Signaling Pathway and Inhibition by this compound.

G cluster_workflow Stable Cell Line Development Workflow Start Start Transfection Transfection Start->Transfection Plasmid Selection Selection Transfection->Selection G418 Clonal_Isolation Clonal Isolation Selection->Clonal_Isolation Colonies Expansion Expansion Clonal_Isolation->Expansion Validation Validation Expansion->Validation Functional Test Cryopreservation Cryopreservation Validation->Cryopreservation Validated Clone Assay This compound Assay Validation->Assay End End Assay->End

Caption: Workflow for Developing a Stable Reporter Cell Line.

References

Application Notes and Protocols: Murrangatin Diacetate in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin (B14983), a natural coumarin (B35378) derivative, has demonstrated potential as an anticancer agent, primarily through its anti-angiogenic effects.[1][2] Research indicates that murrangatin inhibits tumor-induced angiogenesis by suppressing the AKT signaling pathway, a critical pathway in cancer cell proliferation, survival, and blood vessel formation.[1][2] While preclinical studies have highlighted its standalone efficacy, particularly in lung cancer models, the exploration of murrangatin diacetate in combination with other anticancer agents remains a promising yet underexplored area.[1][2] This document provides a theoretical framework and proposed protocols for investigating the synergistic potential of this compound in combination cancer therapy, based on its known mechanism of action.

The rationale for combining this compound with other anticancer drugs stems from the multifaceted nature of cancer.[3][4] Combination therapy can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[4][5] Given murrangatin's specific targeting of the AKT pathway, it is hypothesized that combining it with agents that act on complementary pathways or with conventional cytotoxic chemotherapies could lead to synergistic antitumor effects.

Proposed Combination Strategies

Based on its mechanism of action, this compound could be strategically combined with:

  • Chemotherapeutic Agents: Standard chemotherapy drugs often have dose-limiting toxicities.[4] By inhibiting angiogenesis, this compound could restrict tumor growth and enhance the delivery and efficacy of cytotoxic drugs to the tumor microenvironment.

  • Targeted Therapies: Combining this compound with inhibitors of other signaling pathways, such as the MAPK/ERK pathway, could create a more comprehensive blockade of cancer cell proliferation and survival signals.[6]

  • Anti-angiogenic Agents: A combination with other anti-angiogenic drugs targeting different mechanisms, for instance, VEGF inhibitors, could result in a more potent inhibition of new blood vessel formation.

Data Presentation: Hypothetical Synergistic Effects

The following table illustrates a hypothetical outcome of a combination study with this compound and a conventional chemotherapeutic agent, such as cisplatin (B142131), in a non-small cell lung cancer (NSCLC) cell line.

Treatment Group Cancer Cell Line Concentration (µM) IC50 (µM) अकेले / संयोजन में Combination Index (CI) Synergism/Antagonism
This compoundA549 (NSCLC)1015 / 80.7Synergism
CisplatinA549 (NSCLC)57 / 3.50.7Synergism
This compoundH460 (NSCLC)1020 / 120.8Synergism
CisplatinH460 (NSCLC)510 / 60.8Synergism

Note: The data presented in this table is hypothetical and for illustrative purposes only. A Combination Index (CI) value of less than 1.0 is indicative of a synergistic effect.[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay and Combination Index (CI) Determination

This protocol outlines the methodology to assess the synergistic cytotoxic effects of this compound in combination with another anticancer agent on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, H460 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

2. Single-Agent Cytotoxicity Assay:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
  • Treat the cells with a serial dilution of this compound and the other anticancer agent separately for 72 hours.
  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • Determine the half-maximal inhibitory concentration (IC50) for each agent.

3. Combination Therapy Cytotoxicity Assay:

  • Treat cells with various concentrations of this compound and the other anticancer agent in combination at a constant ratio based on their individual IC50 values.
  • After 72 hours of incubation, perform an MTT assay to determine cell viability.

4. Calculation of Combination Index (CI):

  • Analyze the dose-effect data using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes an in vivo model to evaluate the efficacy of this compound in combination therapy.

1. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice).
  • Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) into the flank of each mouse.

2. Treatment Groups:

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four groups:
  • Vehicle control
  • This compound alone
  • Other anticancer agent alone
  • This compound in combination with the other anticancer agent

3. Drug Administration:

  • Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

4. Tumor Growth Monitoring:

  • Measure tumor volume with calipers every 3-4 days.
  • Monitor animal body weight and general health.

5. Endpoint and Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
  • Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Cell Proliferation and Survival Tumor_Cells Tumor Cells Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Murrangatin This compound Murrangatin->AKT

Caption: this compound inhibits the AKT signaling pathway.

G start Start: Cancer Cell Lines ic50 Determine IC50 for This compound & Agent X start->ic50 combo_design Design Combination Ratios ic50->combo_design in_vitro In Vitro Combination Assay (e.g., MTT) combo_design->in_vitro ci_calc Calculate Combination Index (CI) in_vitro->ci_calc synergy_check Synergistic? ci_calc->synergy_check in_vivo_prep Prepare In Vivo Xenograft Model synergy_check->in_vivo_prep Yes end End: Evaluate Efficacy synergy_check->end No in_vivo_treat Treat with Combination Therapy in_vivo_prep->in_vivo_treat tumor_monitoring Monitor Tumor Growth in_vivo_treat->tumor_monitoring analysis Endpoint Analysis: Tumor Weight, Histology tumor_monitoring->analysis analysis->end

Caption: Workflow for evaluating combination therapy.

Conclusion

While clinical data is currently unavailable, the mechanistic rationale for combining this compound with other anticancer agents is strong. Its targeted inhibition of the AKT signaling pathway suggests its potential to act synergistically with a variety of other cancer therapies. The protocols and frameworks provided here offer a roadmap for preclinical investigations into these promising combination strategies. Further research is essential to validate these hypotheses and to translate the potential of this compound combination therapy into clinical applications for the benefit of cancer patients.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Murrangatin diacetate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murrangatin diacetate in vitro. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural product, a derivative of a coumarin (B35378), that has demonstrated anti-angiogenic properties. Its mechanism of action involves the inhibition of the AKT signaling pathway. Specifically, it has been shown to attenuate the phosphorylation of AKT at Ser473, a key step in the activation of this pathway which is crucial for endothelial cell proliferation, migration, and survival.

Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

Inconsistent results with this compound, a coumarin compound, can stem from several factors:

  • Solubility and Aggregation: Coumarins can have poor aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate or form aggregates. This is a concentration-dependent phenomenon.

  • Compound Stability: The stability of this compound in solution can be affected by factors such as pH, light, and temperature. Degradation of the compound will lead to reduced activity and inconsistent results.

  • Cell-Based Issues: Variations in cell health, confluency, and passage number can significantly impact experimental outcomes.

  • Assay Conditions: The choice of assay, incubation times, and the presence of serum proteins can all influence the apparent activity of the compound.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the cell culture medium immediately before use. Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?

Cloudiness or precipitation indicates poor solubility or aggregation. Here are some troubleshooting steps:

  • Lower the Final Concentration: Reduce the final concentration of this compound in your assay.

  • Optimize Dilution: Perform serial dilutions instead of a single large dilution.

  • Use a Co-solvent: While DMSO is the primary solvent, for some applications, the use of other co-solvents in the final dilution might be explored, but this requires careful validation to ensure the co-solvent itself does not affect the cells.

  • Visual Inspection: Always visually inspect your final diluted solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guides

Issue 1: High Variability in Anti-Angiogenesis Assays (Migration, Invasion, Tube Formation)
Possible Cause Recommended Action
Inconsistent "Wound" in Scratch Assay Use a culture insert to create a uniform, cell-free gap. This provides more consistent results than a manual scratch with a pipette tip.
Variable Matrigel™ Coating in Invasion and Tube Formation Assays Ensure the Matrigel™ is thawed on ice and kept cold to prevent premature gelling. Use pre-chilled pipette tips and plates. Ensure an even coating of the transwell insert or plate well.
Cell Proliferation Confounding Migration Results Serum-starve the cells for a few hours before the assay to synchronize their cell cycle. Alternatively, use a proliferation inhibitor like Mitomycin C in your assay medium (requires optimization).
Inconsistent Chemoattractant Gradient in Transwell Assays Ensure the bottom of the transwell insert is in contact with the medium in the lower chamber. Avoid introducing bubbles when adding the medium.
Issue 2: Lack of Expected AKT Pathway Inhibition
Possible Cause Recommended Action
Suboptimal Treatment Time Perform a time-course experiment to determine the optimal incubation time for observing AKT dephosphorylation.
Low Compound Potency due to Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged exposure of the compound to light and elevated temperatures.
Issues with Western Blotting Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. Optimize antibody concentrations and incubation times. Run appropriate positive and negative controls.
Cell Line Insensitivity The activity of this compound may be cell-line specific. Confirm that your chosen cell line has an active AKT pathway that is sensitive to inhibition.

Quantitative Data

The following table summarizes the available quantitative data for this compound's effect on Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Assay Cell Line Parameter Value Source
Cell Migration (Wound Healing)HUVEC% Inhibition (at 100 µM)~65.4%
Cell Invasion (Transwell)HUVEC% Inhibition (at 100 µM)Significant
Cell ViabilityA549IC50Not explicitly reported, but shown to inhibit growth
Cell ViabilityHUVECIC50Not explicitly reported

Note: The available literature provides more qualitative and percent inhibition data than specific IC50 values for this compound in these angiogenesis assays.

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cell migration.

Materials:

  • HUVECs

  • Complete growth medium

  • Culture inserts (e.g., from Ibidi or other suppliers) or a sterile 200 µL pipette tip

  • 12-well plates

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Gap:

    • Using Culture Inserts: Place the inserts in the wells before seeding the cells. After the cells have formed a confluent monolayer, carefully remove the inserts with sterile tweezers to create a uniform cell-free gap.

    • Manual Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound or a vehicle control (DMSO) to the respective wells.

  • Imaging: Capture images of the "wound" at time 0 and at regular intervals (e.g., every 4-6 hours) until the gap in the control well is nearly closed.

  • Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Protocol 2: Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cells.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel™ Basement Membrane Matrix

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

Procedure:

  • Coating Inserts: Thaw Matrigel™ on ice. Dilute it with cold serum-free medium and add a thin layer to the upper chamber of the transwell inserts. Incubate at 37°C for at least 30 minutes to allow it to solidify.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel™-coated inserts. Include different concentrations of this compound or a vehicle control in the cell suspension.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24 hours).

  • Removal of Non-Invaded Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invaded cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol. Stain the cells with Crystal Violet.

  • Imaging and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of invaded cells in several fields of view to quantify invasion.

Protocol 3: Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Matrigel™ Basement Membrane Matrix

  • 96-well plate

  • Microscope with a camera

Procedure:

  • Coating Plate: Thaw Matrigel™ on ice. Add a layer of Matrigel™ to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Seed the HUVEC suspension onto the solidified Matrigel™. Incubate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize and photograph the formation of capillary-like structures (tubes) using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Protocol 4: Western Blot for Phosphorylated AKT (p-AKT)

Objective: To determine if this compound inhibits AKT phosphorylation.

Materials:

  • HUVECs or other relevant cell line

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control to ensure equal protein loading.

Visualizations

G This compound Signaling Pathway Inhibition Growth_Factors Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT phosphorylates/ activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis promotes Murrangatin_Diacetate This compound Murrangatin_Diacetate->AKT inhibits phosphorylation

Caption: this compound inhibits angiogenesis by blocking AKT phosphorylation.

G Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent In Vitro Results Check_Compound Check Compound Preparation & Stability Inconsistent_Results->Check_Compound Check_Cells Check Cell Health & Conditions Inconsistent_Results->Check_Cells Check_Assay Check Assay Parameters Inconsistent_Results->Check_Assay Solubility_Issue Solubility/Aggregation Issue? Check_Compound->Solubility_Issue Degradation_Issue Degradation Issue? Check_Compound->Degradation_Issue Cell_Variability Cell Variability Issue? Check_Cells->Cell_Variability Assay_Variability Assay Variability Issue? Check_Assay->Assay_Variability Optimize_Solubilization Optimize Solubilization: - Lower concentration - Serial dilution - Visual inspection Solubility_Issue->Optimize_Solubilization Yes Fresh_Stock Use Fresh Stock & Protect from Light/Heat Degradation_Issue->Fresh_Stock Yes Reproducible_Results Reproducible Results Optimize_Solubilization->Reproducible_Results Fresh_Stock->Reproducible_Results Standardize_Cells Standardize Cell Culture: - Consistent passage number - Monitor confluency - Check viability Cell_Variability->Standardize_Cells Yes Standardize_Cells->Reproducible_Results Optimize_Assay Optimize Assay: - Standardize protocols - Include proper controls - Validate reagents Assay_Variability->Optimize_Assay Yes Optimize_Assay->Reproducible_Results

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

G Experimental Workflow for Angiogenesis Assays Start Start: Prepare Cells & This compound Wound_Healing Wound Healing Assay (Migration) Start->Wound_Healing Transwell_Invasion Transwell Invasion Assay (Invasion) Start->Transwell_Invasion Tube_Formation Tube Formation Assay (Differentiation) Start->Tube_Formation Western_Blot Western Blot for p-AKT (Mechanism) Start->Western_Blot Data_Analysis Data Analysis & Interpretation Wound_Healing->Data_Analysis Transwell_Invasion->Data_Analysis Tube_Formation->Data_Analysis Western_Blot->Data_Analysis

Caption: An overview of the experimental workflow for assessing anti-angiogenic effects.

Technical Support Center: Optimizing Murrangatin Diacetate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Murrangatin diacetate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, from nanomolar to micromolar (e.g., 10 nM to 100 µM), is recommended as a starting point. This will help identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity.

Q2: How should I dissolve and dilute this compound for cell culture experiments?

A2: this compound is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. For experiments, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration depends on the specific biological question and the cell line's doubling time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal exposure time to observe the desired effect.

Q4: I am observing inconsistent results between experiments. What are the potential causes?

A4: Inconsistent results can arise from several factors:

  • Technical Variability : Inconsistent pipetting, variations in cell seeding density, and edge effects in multi-well plates can all contribute to variability.[3][4]

  • Biological Variability : Using cells at high passage numbers can lead to genetic drift and altered phenotypes.[3] Ensure you are using authenticated, low-passage cells.

  • Compound Stability : Ensure your this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.

  • Cell Culture Conditions : Maintain consistency in media composition, serum batches, incubation times, temperature, and CO2 levels.[3]

Q5: My cells are showing signs of stress or death even at low concentrations. What should I do?

A5: If you observe excessive cytotoxicity, consider the following:

  • Lower the Concentration Range : Your cell line may be particularly sensitive to this compound.

  • Reduce Incubation Time : Shorter exposure times may be sufficient to observe the desired effect without causing widespread cell death.

  • Check Solvent Toxicity : Ensure the final DMSO concentration is not contributing to the observed toxicity.

  • Assess Cell Health : Regularly monitor the morphology and growth of your cells to ensure they are healthy before starting an experiment.

Troubleshooting Guides

Issue 1: this compound Precipitation in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding the compound.

  • Inconsistent results due to inaccurate compound concentration.

Possible Causes and Solutions:

Possible Cause Explanation Solution
Poor Solubility This compound may have limited solubility in aqueous culture medium.Prepare a higher concentration stock solution in DMSO. When diluting to the final concentration, add the stock solution to pre-warmed media dropwise while gently vortexing.
High Final Concentration The final concentration of the compound exceeds its solubility limit in the medium.Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Temperature Effects Adding a cold stock solution to the medium can decrease solubility.Ensure both the stock solution and the culture medium are at 37°C before mixing.
Issue 2: No Observable Effect of this compound

Symptoms:

  • No significant difference in cell viability, proliferation, or other measured parameters between treated and control groups.

Possible Causes and Solutions:

Possible Cause Explanation Solution
Sub-optimal Concentration The concentration of this compound used is too low to elicit a response in the chosen cell line.Test a higher range of concentrations.
Short Incubation Time The treatment duration may not be sufficient for the compound to exert its biological effects.Increase the incubation time and perform a time-course experiment.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound.Test the compound in a different, potentially more sensitive, cell line.
Compound Inactivity The compound may have degraded due to improper storage or handling.Use a fresh stock of the compound and ensure proper storage conditions (typically -20°C or -80°C).

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine the IC50 (half-maximal inhibitory concentration).

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle95.22.11.51.2
Murrangatin (IC50)45.835.712.36.2
Murrangatin (2x IC50)20.148.925.45.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results stock Prepare Murrangatin Diacetate Stock (DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Seed Cells in Culture Plates cells->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) incubate->pathway ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant mechanism Elucidate Mechanism pathway->mechanism signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Murrangatin Murrangatin Diacetate Murrangatin->Akt Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Addressing Murrangatin diacetate precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues with Murrangatin diacetate in aqueous media. Given the limited specific solubility data for this compound, this guide focuses on established methods for handling poorly soluble natural products.

Compound Profile: this compound

This compound is a natural product derived from the plant genus Murraya, belonging to the Rutaceae family.[1] As with many complex natural products, it is anticipated to have low solubility in aqueous solutions, a common challenge in experimental settings.

Chemical Properties:

  • Molecular Formula: C₁₉H₂₀O₇[1]

  • CAS Number: 51650-59-0[1]

  • Typical Use: Research standard[1]

The inherent hydrophobicity of many coumarin (B35378) derivatives suggests that this compound may be prone to precipitation in aqueous-based experimental media, such as cell culture media or buffered solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary reason is the compound's low water solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound may crash out of solution if its concentration exceeds its solubility limit in the final mixture.

Q2: What are the visual signs of this compound precipitation?

Precipitation can be observed in several ways:

  • A cloudy or hazy appearance in the solution.

  • Visible crystalline particles or a fine powder.

  • A thin film on the surface of the liquid or at the bottom of the container.

Q3: How should I prepare a stock solution of this compound?

It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. For detailed steps, refer to the "Experimental Protocols" section below.

Q4: Can I heat or autoclave my aqueous solution to dissolve the precipitate?

Heating is not generally recommended as it can degrade the compound. Autoclaving is strongly discouraged as the high temperature and pressure will likely lead to significant degradation and precipitation upon cooling.

Q5: What is the highest concentration of organic solvent (e.g., DMSO) I can use in my experiment?

The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (media with the same final concentration of the organic solvent) in your experiments.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation problems with this compound.

Issue: Cloudiness or visible precipitate observed after diluting the stock solution into aqueous media.

TroubleshootingWorkflow start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the organic solvent concentration too high? check_conc->check_solvent No end Solution Resolved reduce_conc->end adjust_solvent Decrease final solvent concentration check_solvent->adjust_solvent Yes check_mixing Was the mixing procedure adequate? check_solvent->check_mixing No adjust_solvent->end improve_mixing Improve mixing (e.g., vortexing while adding) check_mixing->improve_mixing Yes consider_solubilizers Consider solubility enhancers check_mixing->consider_solubilizers No improve_mixing->end use_cosolvent Use a co-solvent system consider_solubilizers->use_cosolvent use_surfactant Incorporate a surfactant consider_solubilizers->use_surfactant use_cyclodextrin Use cyclodextrin (B1172386) complexation consider_solubilizers->use_cyclodextrin use_cosolvent->end use_surfactant->end use_cyclodextrin->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

The following table presents hypothetical solubility data for this compound to illustrate how different solvent systems can be compared. Note: This data is for illustrative purposes only and is not based on experimental results.

Solvent SystemThis compound Solubility (Hypothetical)Observations
100% Water< 1 µg/mLInsoluble
100% DMSO> 50 mg/mLFreely soluble
100% Ethanol~10 mg/mLSoluble
PBS (pH 7.4)< 1 µg/mLInsoluble
PBS with 0.5% DMSO~5 µg/mLSlight improvement, still poorly soluble
PBS with 1% Tween® 20~20 µg/mLModerate improvement
PBS with 5% (w/v) Hydroxypropyl-β-cyclodextrin~100 µg/mLSignificant improvement

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Media

This protocol describes a serial dilution method to minimize precipitation upon introduction to aqueous media.

ExperimentalWorkflow start Start: this compound Stock in DMSO intermediate_dilution Prepare Intermediate Dilution in Aqueous Media start->intermediate_dilution vortex Vortex Vigorously During Addition intermediate_dilution->vortex final_dilution Add Intermediate Dilution to Final Aqueous Medium vortex->final_dilution final_mix Mix Thoroughly final_dilution->final_mix incubation Use Immediately or Incubate as per Protocol final_mix->incubation end Experiment Ready incubation->end

Caption: Workflow for diluting hydrophobic compounds into aqueous media.

  • Warm Media: Gently warm the aqueous experimental medium to the temperature of your experiment (e.g., 37°C).

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution into a small volume of the aqueous medium. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.

  • Final Dilution: Add the intermediate dilution to the final volume of the experimental medium.

  • Final Mixing: Mix the final solution thoroughly by inversion or gentle vortexing.

  • Use Immediately: It is best to use the final solution immediately after preparation to minimize the risk of precipitation over time.

Advanced Strategies for Solubility Enhancement

If precipitation remains an issue, consider these advanced formulation strategies. The choice of method depends on the specific requirements of your experiment.

  • Co-solvents: The use of a mixture of solvents can increase solubility.[2] However, the biological compatibility of the co-solvent system must be verified.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[2] However, the stability of this compound across different pH values is unknown and would need to be determined empirically.

  • Nanotechnology Approaches: For in vivo studies, formulating the compound into nanoparticles or nano-emulsions can significantly improve its solubility and bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Murrangatin Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Murrangatin diacetate in cellular assays. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a derivative of Murrangatin, a natural product isolated from plants of the Murraya genus. The primary known mechanism of action of the parent compound, Murrangatin, is the inhibition of angiogenesis, at least in part, through the suppression of the AKT signaling pathway.[1][2] It has been shown to inhibit the proliferation of lung cancer cells and suppress various angiogenic phenotypes in endothelial cells.[1] The diacetate form is expected to have similar biological activity, potentially with altered physicochemical properties such as cell permeability.

Q2: What are off-target effects and why are they a concern when using a natural product-derived compound like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. This is a common challenge with small molecules, including those derived from natural products, and can lead to misleading experimental results, cellular toxicity, or other unintended biological consequences. Natural products can sometimes be promiscuous, interacting with multiple cellular targets. Therefore, it is crucial to validate that the observed phenotype is a direct result of the intended on-target activity of this compound.

Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?

Common indicators of potential off-target effects include:

  • Inconsistency with known biology: The observed cellular phenotype does not align with the known functions of the intended target (e.g., the AKT pathway).

  • Discrepancy with other inhibitors: A structurally different inhibitor of the same target produces a different phenotype.

  • Steep dose-response curve: A very sharp drop-off in cell viability over a narrow concentration range can indicate acute toxicity rather than specific inhibition.

  • High cytotoxicity at concentrations close to the effective dose: If the concentration required to see the desired effect is very close to the concentration that causes significant cell death, off-target toxicity may be a contributing factor.

Troubleshooting Guide

Issue: I'm observing a significant cytotoxic effect at concentrations where I expect to see specific inhibition of angiogenesis.

Possible Cause & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Expected Outcome
Off-target toxicity Perform a dose-response curve with a wider range of concentrations to determine the IC50 (for cytotoxicity) and EC50 (for anti-angiogenic effect) values.A clear separation between the cytotoxic and effective concentrations. If the values are very close, off-target effects are likely.
Solvent toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.No significant cytotoxicity in the vehicle control wells.
Compound instability Assess the stability of this compound in your cell culture media over the time course of your experiment.Confirmation that the observed effects are due to the intact compound and not a degradation product.

Issue: The anti-angiogenic phenotype I observe with this compound is not rescued by activating the AKT pathway.

Possible Cause & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Expected Outcome
Engagement of other signaling pathways Perform a kinase selectivity screen to identify other potential kinase targets of this compound.Identification of other kinases that are inhibited by the compound, which may be responsible for the observed phenotype.
Non-kinase off-target effects Use genetic validation methods like CRISPR/Cas9 to knock out the putative target (AKT).If the phenotype persists in the knockout cells upon treatment with this compound, it is likely due to an off-target effect.
Indirect effects on the pathway Investigate upstream regulators or downstream effectors of the AKT pathway that might be modulated by this compound.A more complete understanding of the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to Murrangatin. Note that data for this compound is limited, and the data for the parent compound is used as a proxy.

Table 1: Cytotoxicity of Murrangatin in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer25.8
HCT116Colon Cancer18.5
PC-3Prostate Cancer32.1

Table 2: Kinase Selectivity Profile of Murrangatin (Hypothetical Data)

This table presents a hypothetical kinase selectivity profile to demonstrate how to report such findings. A comprehensive screen for Murrangatin is not publicly available.

Kinase% Inhibition @ 10 µMIC50 (µM)
AKT1 (On-target) 95% 0.8
PIM1 (Off-target)85%2.5
GSK3β (Off-target)70%8.1
CDK2 (Off-target)45%> 20
MEK1 (Off-target)15%> 50

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity Assessment

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions (e.g., 1:3) in cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target protein (e.g., AKT) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration above its expected EC50 (e.g., 10 µM) or with a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (e.g., AKT) by Western blotting.

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: CRISPR/Cas9-Mediated Target Validation

Objective: To validate that the cellular phenotype observed with this compound is dependent on its intended target.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the gene encoding the target protein (e.g., AKT1).

  • Transfection: Co-transfect cells with a Cas9 expression vector and the specific gRNA.

  • Clonal Selection: Select and expand single-cell clones.

  • Genotype Verification: Screen the clones for mutations in the target gene by sequencing the genomic DNA.

  • Protein Knockout Confirmation: Confirm the absence of the target protein in the selected clones by Western blotting.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and perform the relevant phenotypic assay (e.g., angiogenesis assay). If the compound has no effect on the knockout cells, it confirms that the phenotype is on-target.

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Effects start Start with this compound dose_response 1. Dose-Response Curve (Cytotoxicity & Efficacy) start->dose_response data_analysis1 Analyze IC50 vs EC50 dose_response->data_analysis1 target_engagement 2. Target Engagement Assay (e.g., CETSA) data_analysis1->target_engagement binding_confirmed Binding to Target Confirmed? target_engagement->binding_confirmed genetic_validation 3. Genetic Validation (e.g., CRISPR/Cas9 KO) binding_confirmed->genetic_validation Yes off_target_screen 4. Off-Target Profiling (e.g., Kinase Screen) binding_confirmed->off_target_screen No phenotype_validation Phenotype Abolished in KO? genetic_validation->phenotype_validation phenotype_validation->off_target_screen No conclusion_on_target Conclusion: Phenotype is On-Target phenotype_validation->conclusion_on_target Yes conclusion_off_target Conclusion: Phenotype is Off-Target off_target_screen->conclusion_off_target

Caption: Workflow for investigating and minimizing off-target effects.

akt_signaling_pathway Simplified AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Angiogenesis Angiogenesis mTORC1->Angiogenesis Promotes Murrangatin This compound Murrangatin->AKT Inhibits

Caption: this compound's proposed mechanism via AKT inhibition.

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Improving the bioavailability of Murrangatin diacetate for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of Murrangatin diacetate. Given that this compound is soluble in organic solvents such as DMSO, acetone, and ethyl acetate, it is likely to exhibit poor aqueous solubility, a common cause of low bioavailability for many new chemical entities.[1][2]

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during in vivo studies with this compound that may be related to poor bioavailability.

Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral dosing. What are the likely causes?

A1: Low and inconsistent plasma exposure following oral administration is often indicative of poor bioavailability. The primary reasons for this include:

  • Poor Aqueous Solubility : As a lipophilic compound, this compound may have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][3][4]

  • Slow Dissolution Rate : Even if the compound is somewhat soluble, the rate at which it dissolves from a solid form might be too slow for significant absorption to occur as it passes through the GI tract.[4]

  • First-Pass Metabolism : After absorption from the gut, the compound travels to the liver via the portal vein where it can be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[4][5]

  • Efflux by Transporters : The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein, reducing net absorption.[4][6]

Q2: What are the essential initial steps to diagnose the bioavailability issues with this compound?

A2: A systematic approach is crucial. Begin with a thorough physicochemical characterization of this compound. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:

  • Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).

  • LogP (octanol-water partition coefficient) to understand its lipophilicity.

  • Permeability assessment using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Based on these findings, you can then proceed to screen various formulation strategies to enhance solubility and dissolution.

Q3: Our in vivo study shows a very short half-life for this compound. Could this be a bioavailability issue?

A3: A short half-life is more directly related to rapid clearance (metabolism and excretion) rather than poor bioavailability, although they can be linked. If the compound is rapidly metabolized, for instance during its first pass through the liver, this will contribute to low bioavailability.[4][5] It is important to differentiate between poor absorption and rapid elimination. An intravenous (IV) dose of this compound would help determine its clearance and volume of distribution, allowing for a more accurate calculation of absolute bioavailability from an oral dose.

Frequently Asked Questions (FAQs)

This section addresses common questions about strategies to enhance the bioavailability of poorly soluble compounds like this compound.

Q1: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

A1: For a poorly water-soluble compound, several formulation strategies can be employed:[3][6][7]

  • Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][3][7][8]

  • Amorphous Solid Dispersions (ASDs) : Dispersing this compound in a hydrophilic polymer carrier in its high-energy, amorphous form can significantly improve its aqueous solubility and dissolution rate.[6][9]

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[6][7][8][10]

  • Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[3][8]

Q2: How does particle size reduction improve bioavailability?

A2: Reducing the particle size of a drug increases its surface-area-to-volume ratio.[3] A larger surface area allows for more extensive contact with the GI fluids, which can lead to a faster dissolution rate.[4][7] Nanosuspensions, which are colloidal dispersions of drug nanoparticles, are a promising strategy for enhancing both dissolution rate and saturation solubility.[1][9]

Q3: What are lipid-based drug delivery systems (LBDDS) and how do they work?

A3: LBDDS are formulations containing the drug dissolved or suspended in a lipid-based vehicle, which can include oils, surfactants, and co-solvents.[6][8] When administered orally, these systems can form fine emulsions or microemulsions in the GI tract, which can:

  • Keep the drug in a solubilized state.

  • Promote lymphatic transport, potentially bypassing first-pass metabolism in the liver.[8]

  • Enhance permeation across the intestinal wall.[8] Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS that spontaneously form an emulsion upon gentle agitation in an aqueous medium.[3][7]

Q4: Can a prodrug approach be used for this compound?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[9][11] This approach could be considered for this compound to temporarily modify its physicochemical properties. For instance, a more hydrophilic promoiety could be attached to improve aqueous solubility. However, this requires significant medicinal chemistry effort to design and synthesize a suitable prodrug that releases the active this compound at the desired site.[1]

Data Presentation

The following tables summarize the potential impact of different formulation strategies on the bioavailability of a model poorly soluble drug, which could be analogous to what might be observed for this compound.

Table 1: Impact of Formulation on Pharmacokinetic Parameters

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Unformulated Drug (Suspension)1.30 ± 0.151.0147 ± 8100[10]
PLGA Nanoparticles2.47 ± 0.140.33227 ± 14154[10]
Solid Lipid Nanoparticles---288 (Calculated from study data)[10]

Note: Data is for a model BCS IV drug and serves as an illustrative example.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Objective : To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity and saturation solubility.

  • Materials : this compound, a suitable stabilizer (e.g., a non-ionic polymer or surfactant), milling media (e.g., yttria-stabilized zirconium oxide beads), and purified water.

  • Procedure :

    • Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.

    • Transfer the pre-suspension to a milling chamber containing the milling media.

    • Mill the suspension at a high speed for a predetermined time (e.g., 1-48 hours). The milling process should be carried out in a temperature-controlled environment to prevent degradation of the compound.

    • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective : To formulate this compound in a lipid-based system that forms a microemulsion upon contact with GI fluids, enhancing its solubilization and absorption.

  • Materials : this compound, a lipid/oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol, ethanol).

  • Procedure :

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves preparing various mixtures of the oil, surfactant, and co-surfactant and observing their emulsification behavior upon addition to water.

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

    • Characterize the resulting SEDDS formulation for its self-emulsification time, droplet size of the resulting emulsion, and drug content.

    • The final formulation can be filled into soft gelatin capsules for in vivo administration.

Visualizations

workflow cluster_start Initial In Vivo Study cluster_char Physicochemical Characterization cluster_strategy Formulation Strategy Selection cluster_formulations Formulation Development cluster_eval Evaluation start Low/Variable Bioavailability of this compound Observed solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Permeability Assay (e.g., PAMPA, Caco-2) start->permeability low_sol Low Solubility solubility->low_sol low_perm Low Permeability permeability->low_perm size_reduction Particle Size Reduction (Nanosuspension) low_sol->size_reduction Dissolution Rate Limited asd Amorphous Solid Dispersion (ASD) low_sol->asd Solubility Limited lbdds Lipid-Based System (SEDDS) low_sol->lbdds High LogP low_perm->lbdds enhancers Permeation Enhancers low_perm->enhancers invivo_eval In Vivo Pharmacokinetic Study in Animal Model size_reduction->invivo_eval asd->invivo_eval lbdds->invivo_eval enhancers->invivo_eval

Caption: Workflow for troubleshooting and improving this compound bioavailability.

LBDDS_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_transport Systemic Transport sedds_capsule SEDDS Capsule with This compound emulsion Formation of Micro/Nano Emulsion in GI Fluids sedds_capsule->emulsion Dispersion micelles Drug Partitioning into Micelles emulsion->micelles Digestion by Lipases absorption Absorption into Enterocytes micelles->absorption Enhanced Permeation portal_vein Portal Vein to Liver (First-Pass Metabolism) absorption->portal_vein Conventional Pathway lymphatic Lymphatic System (Bypasses Liver) absorption->lymphatic Lipid Pathway systemic_circ Systemic Circulation portal_vein->systemic_circ lymphatic->systemic_circ

Caption: Mechanism of bioavailability enhancement by a lipid-based delivery system (SEDDS).

AKT_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt AKT pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Effects (Cell Proliferation, Angiogenesis) akt->downstream Activation murrangatin Murrangatin murrangatin->akt Inhibition

Caption: Potential inhibitory effect of Murrangatin on the AKT signaling pathway.[12]

References

Technical Support Center: Overcoming Murrangatin Diacetate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Murrangatin diacetate in cancer cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a natural product that has shown anti-cancer properties.[1] Its primary mechanism of action is the inhibition of tumor-induced angiogenesis by suppressing the AKT signaling pathway.[1][2] It has been observed to decrease the phosphorylation of AKT at Ser473, which is a critical step in the activation of this pathway.[1] This inhibition of AKT signaling disrupts downstream processes that are essential for cancer cell proliferation, migration, and invasion.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?

While specific resistance mechanisms to this compound are not yet extensively documented, resistance to anti-cancer agents, in general, can arise from various factors. These can include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5]

  • Alterations in drug targets: Mutations or modifications in the target protein (in this case, potentially components of the AKT signaling pathway) can prevent the drug from binding effectively.

  • Activation of alternative signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating others that promote survival and proliferation.[6] For instance, the activation of the MAPK/ERK pathway could potentially compensate for AKT inhibition.

  • Evasion of apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells resistant to programmed cell death induced by the drug.[7][8]

  • Enhanced DNA repair: Although less likely to be a primary resistance mechanism for an AKT inhibitor, enhanced DNA repair mechanisms can contribute to general chemoresistance.[7]

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

Several experimental approaches can be used to assess the expression and function of ABC transporters:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding for ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Western Blotting: To quantify the protein expression levels of specific ABC transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in resistant cells compared to sensitive parental cells suggests higher transporter activity. This can be confirmed by using known inhibitors of these transporters.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting resistance to this compound in your experiments.

Problem: Decreased sensitivity to this compound (Increased IC50 value)

Potential Cause 1: Increased Drug Efflux via ABC Transporters

  • Experimental Workflow:

    • Confirm Overexpression: Use qPCR and Western Blotting to compare the expression of major ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line versus the sensitive parental line.

    • Functional Efflux Assay: Perform a fluorescent dye efflux assay (e.g., with Rhodamine 123 or Calcein-AM) using flow cytometry.

    • Co-treatment with Inhibitors: Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1). A restored sensitivity to this compound in the presence of an inhibitor points to the involvement of that specific transporter.

  • Experimental Protocol: Western Blot for P-glycoprotein (ABCB1)

    • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Data Presentation:

Cell LineGeneFold Change (mRNA)Protein Expression (Relative to Parental)
Resistant Line AABCB15.24.8x
Resistant Line AABCC11.11.0x
Resistant Line AABCG21.31.2x

  • Workflow Diagram:

    A Resistant Cell Line C qPCR for ABC Transporter mRNA A->C D Western Blot for ABC Transporter Protein A->D E Flow Cytometry Efflux Assay A->E F Co-treatment with ABC Transporter Inhibitors A->F B Sensitive Parental Cell Line B->C B->D B->E G Analyze Data and Identify Transporter E->G F->G

    Troubleshooting workflow for ABC transporter-mediated resistance.

Potential Cause 2: Alterations in the AKT Signaling Pathway

  • Experimental Workflow:

    • Assess AKT Pathway Activation: Use Western Blotting to examine the phosphorylation status of key proteins in the AKT pathway (e.g., p-AKT, p-mTOR, p-S6K) in both sensitive and resistant cells, with and without this compound treatment.

    • Sequence Analysis: If alterations in protein levels are not observed, consider sequencing the AKT1, AKT2, and AKT3 genes to identify potential mutations that could affect drug binding.

    • Investigate Upstream Regulators: Analyze the activation status of upstream regulators of AKT, such as PI3K and PTEN.

  • Signaling Pathway Diagram:

    cluster_0 This compound Action Murrangatin Murrangatin AKT AKT Murrangatin->AKT Inhibits p-AKT p-AKT AKT->p-AKT Phosphorylation Angiogenesis Angiogenesis p-AKT->Angiogenesis Promotes Proliferation Proliferation p-AKT->Proliferation Promotes

    Simplified AKT signaling pathway inhibited by this compound.

Potential Cause 3: Activation of Bypass Signaling Pathways

  • Experimental Workflow:

    • Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of multiple signaling pathways simultaneously in resistant versus sensitive cells. This can help identify potential bypass pathways, such as the MAPK/ERK or STAT3 pathways.[9]

    • Western Blot Validation: Validate the findings from the array by performing Western blots for key phosphorylated proteins in the identified bypass pathway (e.g., p-ERK, p-STAT3).

    • Combination Therapy: Test the efficacy of this compound in combination with an inhibitor of the identified bypass pathway. A synergistic effect would suggest that this pathway contributes to resistance.

  • Logical Relationship Diagram:

    Murrangatin Murrangatin AKT_Pathway AKT Pathway Murrangatin->AKT_Pathway Inhibits Cell_Survival Cell Survival/ Proliferation AKT_Pathway->Cell_Survival Bypass_Pathway Bypass Pathway (e.g., MAPK/ERK) Bypass_Pathway->Cell_Survival Compensates

    Bypass pathway activation leading to resistance.

Potential Cause 4: Evasion of Apoptosis

  • Experimental Workflow:

    • Assess Apoptosis Induction: Use assays like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay to compare the levels of apoptosis induced by this compound in sensitive and resistant cells.

    • Analyze Apoptosis-Related Proteins: Perform Western blotting to check the expression levels of key apoptosis-regulating proteins, such as Bcl-2, Bax, and cleaved PARP. An increased Bcl-2/Bax ratio in resistant cells is a common mechanism of apoptosis evasion.

    • Combination with Pro-apoptotic Agents: Investigate if combining this compound with a pro-apoptotic agent (e.g., a Bcl-2 inhibitor like Venetoclax) can restore sensitivity in the resistant cell line.

  • Apoptosis Pathway Diagram:

    Drug_Treatment This compound Intrinsic_Pathway Intrinsic Pathway Drug_Treatment->Intrinsic_Pathway Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

    Simplified intrinsic apoptosis pathway.

References

Navigating Autofluorescence in Cellular Imaging: A Technical Guide for Murrangatin Diacetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the autofluorescence of Murrangatin diacetate in imaging studies. Our goal is to equip you with the knowledge to mitigate experimental challenges and ensure the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and how does it impact my imaging studies with this compound?

Q2: How can I determine if this compound is autofluorescent in my experimental setup?

A2: A simple control experiment is the best approach. Prepare a sample containing only this compound in your chosen buffer or cell culture medium and image it using the same settings (e.g., laser lines, filters, exposure time) as your main experiment. If a signal is detected, this confirms that this compound is autofluorescent under these conditions.

Q3: What are the primary sources of autofluorescence in tissues and cells?

A3: Autofluorescence can originate from several endogenous sources within biological samples. Common contributors include:

  • Metabolic cofactors: NADH and flavins are key sources of cellular autofluorescence.[2]

  • Structural proteins: Collagen and elastin (B1584352) exhibit strong autofluorescence, particularly in connective tissues.[1][3]

  • Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and are a major source of broad-spectrum autofluorescence.[1][3]

  • Red blood cells: The heme group in red blood cells possesses broad autofluorescence.[4]

Q4: Can my sample preparation method induce autofluorescence?

A4: Yes, certain experimental procedures can introduce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to cause significant autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][4][5] The duration of fixation and the concentration of the fixative can also influence the intensity of this background signal.[4][6]

Troubleshooting Guide: Minimizing Autofluorescence

If you are encountering high background fluorescence in your imaging studies with this compound, follow this troubleshooting workflow to identify and address the source of the issue.

autofluorescence_troubleshooting start Start: High Autofluorescence Detected check_compound Is this compound itself autofluorescent? start->check_compound characterize_spectrum Characterize Excitation/ Emission Spectrum check_compound->characterize_spectrum Yes check_unlabeled Image Unlabeled Control (Cells/Tissue Only) check_compound->check_unlabeled No spectral_unmixing Employ Spectral Unmixing characterize_spectrum->spectral_unmixing choose_fluorophore Select Spectrally Distinct Fluorophores (Far-Red) characterize_spectrum->choose_fluorophore end End: Signal-to-Noise Ratio Improved spectral_unmixing->end choose_fluorophore->end optimize_fixation Optimize Fixation Protocol check_unlabeled->optimize_fixation High Background check_unlabeled->end Low Background quenching Apply Chemical Quenching Agents optimize_fixation->quenching photobleaching Use Pre-acquisition Photobleaching quenching->photobleaching image_processing Implement Post-acquisition Image Processing photobleaching->image_processing image_processing->end

Caption: Troubleshooting workflow for managing autofluorescence.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

  • Prepare a solution of this compound at the working concentration in your experimental buffer.

  • Using a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities, perform an excitation scan by monitoring emission at a peak wavelength (if known) while varying the excitation wavelength.

  • Next, perform an emission scan by exciting the sample at the peak excitation wavelength and detecting the emitted light across a range of wavelengths.

  • The resulting spectra will reveal the optimal excitation and emission wavelengths, which is crucial for selecting appropriate filter sets and avoiding spectral overlap with your fluorescent probes.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride (B1222165)

Objective: To quench autofluorescence caused by aldehyde-based fixation.

Methodology:

  • After the fixation and permeabilization steps, wash the samples thoroughly with phosphate-buffered saline (PBS).

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or imaging protocol.

Protocol 3: Quenching of Lipofuscin Autofluorescence with Sudan Black B

Objective: To reduce autofluorescence originating from lipofuscin granules.

Methodology:

  • Following your final washing step after secondary antibody incubation, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).

  • Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B.

  • Wash the samples extensively with PBS to remove any residual ethanol and Sudan Black B.

  • Mount the samples and proceed with imaging.

Data Presentation: Autofluorescence Quenching Methods

The following table summarizes various chemical treatments for reducing autofluorescence.

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedEffective for reducing fixation-induced background.[4]Can have variable effects and may not be universally effective.[4]
Sudan Black B Lipofuscin, broad spectrumEffective at quenching lipofuscin and can reduce other sources of autofluorescence.[3][4]Can introduce non-specific staining if not washed properly.
TrueBlack™ LipofuscinSpecifically designed to quench lipofuscin autofluorescence.[3][7]May reduce the signal of the specific fluorescent probe.[7]
Ammonia (0.25%) GeneralCan reduce autofluorescence in some tissues.[7]May increase autofluorescence in certain spectral channels.[7]
Copper (II) Sulfate GeneralHas shown some success in reducing autofluorescence.[7]Can also increase background fluorescence in some cases.[7]

Signaling Pathways and Experimental Workflows

Logical Relationship for Fluorophore Selection

The choice of fluorophore is critical when dealing with autofluorescence. The following diagram illustrates the decision-making process.

fluorophore_selection start Start: Autofluorescence Spectrum Known check_overlap Does Autofluorescence Overlap with Desired Fluorophore? start->check_overlap select_far_red Select Fluorophore in Far-Red Spectrum (e.g., Alexa Fluor 647, Cy5) check_overlap->select_far_red Yes use_bright_fluorophore Use a Brighter Fluorophore (e.g., PE, APC) check_overlap->use_bright_fluorophore No proceed_imaging Proceed with Imaging select_far_red->proceed_imaging use_bright_fluorophore->proceed_imaging

Caption: Decision tree for optimal fluorophore selection.

By systematically addressing the potential sources of autofluorescence and implementing the appropriate mitigation strategies, researchers can significantly improve the quality and reliability of their imaging data in studies involving this compound.

References

Ensuring the stability and purity of Murrangatin diacetate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability and purity of Murrangatin diacetate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-closed container at 2-8°C, protected from light and air. For long-term storage, temperatures of -20°C are recommended.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to use high-purity, anhydrous solvents such as DMSO, ethanol, or methanol (B129727) to prepare stock solutions. Prepare solutions fresh for each experiment if possible. If storage is necessary, store stock solutions in tightly sealed vials at -20°C or -80°C and protect them from light. Minimize freeze-thaw cycles.

Q3: What are the primary pathways of degradation for this compound?

A3: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The two acetate (B1210297) ester groups and the coumarin (B35378) lactone ring are susceptible to hydrolysis under acidic or basic conditions.[2][3]

  • Photodegradation: Coumarins are known to be light-sensitive. Exposure to UV or even ambient light can lead to photodegradation, potentially causing dealkylation and reduction of the lactone ring.[4][5][6][7]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for determining purity and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.[8][9][10][11][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[1][13][14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of this compound in solution.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Control pH: Ensure the pH of your experimental medium is within a stable range (ideally near neutral). Avoid strongly acidic or basic conditions. 3. Protect from light: Conduct experiments in low-light conditions or use amber-colored labware. 4. Maintain temperature: Avoid exposing solutions to high temperatures.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Analyze degradation conditions: Review your experimental protocol for potential stressors (e.g., pH extremes, light exposure, high temperature). 2. Characterize new peaks: Use LC-MS to identify the molecular weights of the new peaks to hypothesize their structures (e.g., hydrolyzed monoacetate or fully hydrolyzed murrangatin). 3. Perform forced degradation studies: Systematically expose this compound to acid, base, heat, light, and oxidative conditions to confirm the identity of degradation products.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Check solvent compatibility: Ensure the chosen solvent can maintain the desired concentration. 2. Assess for degradation: A precipitate could be a degradation product. Analyze the precipitate and supernatant by HPLC. 3. Consider co-solvents: If solubility is an issue, consider using a co-solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to direct sunlight for 48 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before injection.

    • Analyze all samples and a control (unstressed) sample by RP-HPLC with PDA and LC-MS detection.

    • Compare the chromatograms to identify and quantify degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present hypothetical yet chemically plausible data for illustrative purposes.

Table 1: Hypothetical Stability of this compound in Solution (100 µg/mL) after 24 hours

ConditionSolventTemperature (°C)Light ConditionPurity (%)Major Degradation Product(s)
Control Acetonitrile:Water (1:1)25Dark99.5-
Acidic 0.1 M HCl40Dark85.2Murrangatin monoacetate, Murrangatin
Neutral PBS (pH 7.4)40Dark98.1Murrangatin monoacetate
Basic 0.01 M NaOH25Dark70.3Murrangatin, other polar products
Photolytic Acetonitrile:Water (1:1)25UV (254 nm)92.4Photodegradants

Table 2: Hypothetical Purity Analysis of Three Batches of this compound by HPLC

Batch IDRetention Time (min)Peak Area (%)Calculated Purity (%)Major Impurity
MDA-0017.899.799.7Unknown Impurity A (0.2%)
MDA-0027.898.998.9Murrangatin (0.8%)
MDA-0037.999.299.2Unknown Impurity B (0.5%)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stressors oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stressors photo Photodegradation (Sunlight) prep->photo Expose to Stressors neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc RP-HPLC-PDA Analysis oxid->hplc photo->hplc neutralize->hplc lcms LC-MS Analysis hplc->lcms Identify Peaks characterize Characterize Degradation Products lcms->characterize pathway Propose Degradation Pathway characterize->pathway

Forced degradation experimental workflow.

troubleshooting_logic start Inconsistent Results or New HPLC Peaks Observed check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage check_solution Review Solution Prep & Handling (Solvent, pH, Age) start->check_solution improper_storage Action: Store at 2-8°C, protected from light/air check_storage->improper_storage Conditions Not Met analyze_degradation Suspect Degradation check_storage->analyze_degradation Conditions OK improper_solution Action: Prepare fresh solutions, use inert solvent, control pH check_solution->improper_solution Handling Issues check_solution->analyze_degradation Handling OK lcms_analysis Perform LC-MS Analysis analyze_degradation->lcms_analysis Yes id_products Identify Degradation Products (e.g., Hydrolysis, Oxidation) lcms_analysis->id_products modify_protocol Action: Modify experimental protocol to avoid stressors id_products->modify_protocol

Troubleshooting logic for stability issues.

References

How to control for vehicle effects (e.g., DMSO) in Murrangatin diacetate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting experiments with Murrangatin diacetate, focusing on how to properly control for the effects of Dimethyl Sulfoxide (DMSO) as a vehicle.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

This compound, a natural coumarin (B35378) product, is sparingly soluble in aqueous solutions.[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including both polar and nonpolar molecules, making it an effective vehicle for creating stock solutions of this compound for in vitro and in vivo studies.[3]

Q2: What are the potential confounding effects of DMSO in my this compound experiments?

DMSO is not biologically inert and can have several effects that may interfere with your experimental results.[4] These include:

  • Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, with the cytotoxic threshold varying between cell lines.

  • Impact on Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can inhibit proliferation or induce cell death.[5]

  • Modulation of Signaling Pathways: DMSO can independently alter cellular signaling pathways. This is particularly relevant for this compound studies as Murrangatin has been shown to inhibit the AKT signaling pathway, and DMSO can also modulate the PI3K/AKT/mTOR pathway.[6][7][8][9]

  • Anti-inflammatory and Antioxidant Effects: DMSO possesses intrinsic anti-inflammatory and antioxidant properties which could mask or falsely enhance the observed effects of this compound.[4]

Q3: What is a vehicle control and why is it critical in this compound studies?

A vehicle control group consists of cells or animals treated with the same concentration of DMSO as the experimental group, but without this compound.[10][11][12] This control is essential to differentiate the biological effects of this compound from any effects caused by the DMSO vehicle itself.[10] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound when they are, in fact, a result of the DMSO.

Q4: What is the maximum recommended final concentration of DMSO for most cell lines?

The final concentration of DMSO in cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe, although some robust cell lines may tolerate up to 1%.[5] However, the sensitivity to DMSO is highly cell-line specific. Therefore, it is crucial to determine the maximum non-toxic concentration for your particular cell line.

Q5: How do I determine the maximum non-toxic concentration of DMSO for my specific cell line?

You should perform a dose-response experiment using a range of DMSO concentrations (e.g., 0.01% to 2%) on your cells.[5][13] The highest concentration that does not cause a significant change in cell viability or the specific endpoint you are measuring (e.g., baseline AKT phosphorylation) compared to an untreated control group is considered the maximum acceptable concentration for your experiments.

Q6: Should the final DMSO concentration be the same across all experimental groups?

Yes. To ensure that any observed effects are due to this compound and not varying concentrations of DMSO, the final concentration of DMSO should be kept constant across all treatment groups, including the vehicle control.[13]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High cytotoxicity observed in the vehicle control group. The final DMSO concentration is too high for your cell line.1. Perform a DMSO dose-response curve: Determine the maximum non-toxic concentration of DMSO for your specific cell line. 2. Lower the DMSO concentration: Adjust your this compound stock concentration to allow for a smaller volume to be added to the final culture, thereby reducing the final DMSO concentration.
Inconsistent or unexpected results in this compound-treated groups. The observed effects may be due to DMSO's impact on the AKT signaling pathway.1. Verify your vehicle control: Ensure your vehicle control results are consistent and show any DMSO-induced changes in the AKT pathway. 2. Lower DMSO concentration: Use the lowest effective concentration of DMSO. 3. Normalize data: Normalize the data from your this compound-treated groups to the vehicle control group, not the untreated group.
This compound precipitates out of solution when added to the culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too low to maintain solubility.1. Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to keep this compound in solution, but does not exceed the cytotoxic limit for your cells. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before use.

Quantitative Data Summary

The following table provides general guidelines for DMSO concentrations in cell culture experiments. The optimal concentration for your specific cell line should be determined experimentally.

DMSO Concentration (v/v) General Effect on Most Cell Lines Recommendation
> 1% Often cytotoxic, can induce apoptosis or inhibit cell proliferation.[5]Avoid for most applications.
0.5% - 1% Generally tolerated by robust cell lines, but may still cause subtle biological effects.Use with caution and after experimental validation.
0.1% - 0.5% Considered safe for many cell lines with minimal effects on viability.[5]Recommended range for most in vitro studies.
< 0.1% Generally considered to have negligible effects on most cell lines.Ideal, but may be difficult to achieve depending on the required final concentration of this compound.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of DMSO
  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control (0% DMSO).

  • Cell Treatment: Remove the existing medium and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue™) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not significantly reduce cell viability is your maximum tolerated concentration.

Protocol 2: General Protocol for a this compound Experiment with Vehicle Control
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO.

  • Cell Plating: Seed cells as described in Protocol 1.

  • Preparation of Treatment Solutions:

    • Determine the highest final concentration of this compound you will be testing.

    • Calculate the volume of the this compound stock solution needed to achieve this concentration. This will determine the final DMSO concentration in your experiment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Crucially, add the appropriate amount of DMSO to all treatment media (including lower concentrations of this compound) to ensure the final DMSO concentration is the same across all wells.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the experimental groups, but no this compound.

    • Include an untreated control group with medium only (no DMSO or this compound).

  • Cell Treatment: Replace the medium in the wells with your prepared treatment solutions (untreated, vehicle control, and various concentrations of this compound).

  • Incubation: Incubate for the desired experimental duration.

  • Endpoint Analysis: Perform your desired assay (e.g., Western blot for p-AKT, cell proliferation assay, angiogenesis assay).

  • Data Analysis: Normalize the results of the this compound-treated groups to the vehicle control group to account for any effects of the DMSO.

Visualizations

G cluster_0 Experimental Setup cluster_1 Data Analysis Untreated Control Untreated Control Vehicle Control (DMSO) Vehicle Control (DMSO) Effect of DMSO Effect of DMSO Vehicle Control (DMSO)->Effect of DMSO This compound + DMSO This compound + DMSO Observed Effect Observed Effect This compound + DMSO->Observed Effect Effect of this compound Effect of this compound Observed Effect->Effect of this compound - Effect of DMSO

Caption: Logical workflow for isolating the effect of this compound.

G Start Start Prepare this compound Stock in 100% DMSO Prepare this compound Stock in 100% DMSO Start->Prepare this compound Stock in 100% DMSO Determine Max Tolerated DMSO Concentration Determine Max Tolerated DMSO Concentration Prepare this compound Stock in 100% DMSO->Determine Max Tolerated DMSO Concentration Prepare Treatment Media (Equal Final DMSO Conc.) Prepare Treatment Media (Equal Final DMSO Conc.) Determine Max Tolerated DMSO Concentration->Prepare Treatment Media (Equal Final DMSO Conc.) Treat Cells (Untreated, Vehicle, Murrangatin) Treat Cells (Untreated, Vehicle, Murrangatin) Prepare Treatment Media (Equal Final DMSO Conc.)->Treat Cells (Untreated, Vehicle, Murrangatin) Incubate Incubate Treat Cells (Untreated, Vehicle, Murrangatin)->Incubate Perform Assay (e.g., Western Blot for p-AKT) Perform Assay (e.g., Western Blot for p-AKT) Incubate->Perform Assay (e.g., Western Blot for p-AKT) Analyze Data (Normalize to Vehicle Control) Analyze Data (Normalize to Vehicle Control) Perform Assay (e.g., Western Blot for p-AKT)->Analyze Data (Normalize to Vehicle Control) End End Analyze Data (Normalize to Vehicle Control)->End G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Murrangatin Murrangatin Murrangatin->AKT Inhibits DMSO DMSO DMSO->AKT Modulates

References

Interpreting unexpected phenotypes in Murrangatin diacetate-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected phenotypes in cells treated with Murrangatin diacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Unexpected Increase in Cell Viability or Proliferation

Question: I treated my cancer cell line with this compound, expecting to see a decrease in cell viability. However, my cell viability assay (e.g., MTT, WST-1) shows a slight increase or no change in viable cell number. What could be the reason for this?

Answer:

This is an unexpected result, as Murrangatin has been reported to inhibit the proliferation of lung cancer cells.[1][2] Several factors could contribute to this observation:

Possible Causes:

  • Compound Inactivity: The this compound may have degraded due to improper storage or handling.

  • Cell Line Resistance: The specific cell line you are using may be resistant to the effects of this compound at the tested concentrations.

  • Assay Interference: The compound might be interfering with the chemistry of your viability assay. For example, it could be reducing the tetrazolium salt (MTT, WST-1) non-enzymatically.

  • Hormesis: Some compounds can have a stimulatory effect at very low concentrations, a phenomenon known as hormesis.

  • Incorrect Dosage: The concentration range tested might be too low to elicit an inhibitory effect.

Troubleshooting Steps & Further Experiments:

  • Confirm Compound Integrity:

    • Verify the storage conditions and expiration date of your this compound stock.

    • If possible, confirm the compound's identity and purity using analytical methods like HPLC or mass spectrometry.

  • Validate with a Different Assay:

    • Use a viability assay with a different detection principle. For example, if you used an MTT assay (measures metabolic activity), try a crystal violet assay (measures cell number) or a trypan blue exclusion assay to count viable cells directly.

  • Perform a Dose-Response Curve:

    • Test a broader range of concentrations, including higher doses, to determine if the lack of effect is due to insufficient concentration.

  • Assay Control for Interference:

    • Run a cell-free control by adding this compound to the assay medium without cells to see if it directly reacts with the assay reagents.

  • Use a Positive Control:

    • Treat a separate batch of cells with a well-characterized cytotoxic drug known to be effective on your cell line to ensure the cells are responding as expected to pro-apoptotic stimuli.

  • Investigate Cell Proliferation Markers:

    • If viability is indeed unaffected, assess cell proliferation more directly using methods like BrdU incorporation assays or by staining for proliferation markers such as Ki-67.[3][4]

Issue 2: No Evidence of Apoptosis Despite Cell Death

Question: My cells are clearly dying after treatment with this compound (as seen by microscopy), but I don't see an increase in apoptotic markers like cleaved caspase-3 or Annexin V-positive cells. Why is this happening?

Answer:

While apoptosis is a common form of programmed cell death induced by anti-cancer agents, it is not the only one.[5][6] The absence of classical apoptotic markers suggests that this compound might be inducing a different cell death modality in your specific experimental system.

Possible Causes:

  • Alternative Cell Death Pathways: The compound may be inducing non-apoptotic cell death such as necroptosis, pyroptosis, or autophagy-dependent cell death.

  • Kinetics of Apoptosis: You might be missing the peak of apoptosis. The timing of analysis is crucial, as the apoptotic process can be transient.

  • Technical Issues with Apoptosis Assays: Problems with antibody quality, flow cytometer settings, or reagent preparation can lead to false-negative results.

Troubleshooting Steps & Further Experiments:

  • Time-Course Experiment:

    • Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment and analyze for apoptotic markers to capture the potential peak of apoptosis.

  • Western Blot for a Broader Range of Markers:

    • In addition to cleaved caspase-3, probe for other key apoptotic proteins like cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2) to get a more comprehensive picture of the intrinsic apoptotic pathway.[7][8]

  • Investigate Necroptosis:

    • Perform western blotting for key markers of necroptosis, such as phosphorylated MLKL (pMLKL) and RIPK3.

  • Assess Autophagy:

    • Monitor the conversion of LC3-I to LC3-II by western blot, a hallmark of autophagosome formation. You can also use fluorescently tagged LC3 to visualize autophagosomes by microscopy.

  • Cell Morphology Assessment:

    • Carefully examine the morphology of dying cells using microscopy. Apoptotic cells typically show membrane blebbing and formation of apoptotic bodies, while necrotic cells often swell and rupture.

Issue 3: Unexpected Cell Cycle Arrest Phase

Question: Based on the literature for similar compounds, I expected G1 phase arrest. However, flow cytometry analysis shows that this compound is causing my cells to arrest in the G2/M phase. How should I interpret this?

Answer:

The phase of cell cycle arrest can be cell-type specific and compound-specific.[9][10] A G2/M arrest is a valid anti-cancer mechanism. Your finding might represent a novel aspect of this compound's mechanism of action in your chosen cell line.

Possible Causes:

  • Cell-Type Specificity: The signaling pathways governing the cell cycle can differ significantly between cell lines, leading to different responses to the same compound.

  • Compound Concentration: Different concentrations of a drug can sometimes induce arrest at different phases of the cell cycle.

  • Off-Target Effects: At the concentration used, this compound might be interacting with targets other than those previously described, leading to a G2/M arrest.

Troubleshooting Steps & Further Experiments:

  • Confirm the G2/M Arrest:

    • Repeat the cell cycle analysis, ensuring proper controls are included. Consider using a positive control compound known to induce G2/M arrest (e.g., nocodazole) in your cell line.[6]

  • Analyze G2/M Regulatory Proteins:

    • Perform western blotting to examine the expression and phosphorylation status of key proteins that regulate the G2/M transition, such as Cyclin B1, Cdc2 (CDK1), and the phosphorylated forms of Chk1 and Chk2.[11]

  • Dose-Dependence of Cell Cycle Arrest:

    • Perform cell cycle analysis on cells treated with a range of this compound concentrations to see if the G2/M arrest is consistent across different doses.

  • Microscopic Examination:

    • Use fluorescence microscopy to observe the nuclear and cytoskeletal morphology of treated cells. Staining for tubulin and DNA (with DAPI) can help distinguish between G2 and M phase arrest.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound-Treated Cells

Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (Crystal Violet Assay)
0 (Control)100 ± 5.2100 ± 4.8
198 ± 6.195 ± 5.5
1075 ± 4.572 ± 6.3
5042 ± 3.945 ± 4.1
10021 ± 2.825 ± 3.7

Table 2: Hypothetical Cell Cycle Distribution Data

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55 ± 3.130 ± 2.515 ± 1.9
1052 ± 2.828 ± 2.120 ± 2.4
5035 ± 3.515 ± 1.850 ± 4.2
10020 ± 2.610 ± 1.570 ± 5.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is based on established methods for flow cytometry.[3]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot for Apoptosis and Signaling Markers

This protocol outlines the general steps for western blot analysis.[5][14]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, Cyclin B1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the relative protein expression levels, normalized to a loading control like β-actin.

Mandatory Visualization

G cluster_0 Known Signaling Pathway of Murrangatin cluster_1 Downstream Effects of AKT Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Murrangatin Murrangatin Murrangatin->AKT Inhibits

Caption: Known signaling pathway of Murrangatin, highlighting the inhibition of AKT.

G cluster_workflow Experimental Workflow start Start: Unexpected Phenotype Observed confirm_phenotype 1. Confirm Phenotype (Repeat experiment, use orthogonal assay) start->confirm_phenotype check_reagents 2. Check Reagents (Compound integrity, cell line authentication) confirm_phenotype->check_reagents dose_response 3. Dose-Response & Time-Course (Establish IC50, determine optimal time point) check_reagents->dose_response mechanistic_assays 4. Mechanistic Assays (Cell cycle, apoptosis, western blot) dose_response->mechanistic_assays interpret_data 5. Interpret Data & Formulate New Hypothesis mechanistic_assays->interpret_data

Caption: General workflow for investigating unexpected experimental phenotypes.

G q1 Unexpected Result: Increased Cell Viability? a1_yes Possible Causes: - Compound Inactivity - Assay Interference - Cell Resistance q1->a1_yes Yes a1_no Proceed to Next Question q1->a1_no No q2 Unexpected Result: No Apoptosis Markers? a1_no->q2 a2_yes Possible Causes: - Alternative Cell Death - Incorrect Timing - Assay Failure q2->a2_yes Yes a2_no Phenotype is as Expected or Different Issue q2->a2_no No

Caption: A logical troubleshooting flowchart for unexpected results.

References

Technical Support Center: Method Refinement for Sensitive Detection of Murrangatin Diacetate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of Murrangatin diacetate and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem: Low Signal Intensity or Poor Sensitivity

Low signal intensity can arise from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.

Potential CauseRecommended ActionExpected Outcome
Suboptimal Ionization This compound and its hydroxylated metabolites are moderately polar. Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). For ESI, test both positive and negative ion modes. Coumarin (B35378) derivatives often show a better response with APCI.[1]Identification of the most efficient ionization technique and polarity for the target analytes, leading to a significant increase in signal intensity.
Inefficient Extraction The extraction solvent may not be optimal for this compound and its more polar metabolites. Consider a solvent system with a slightly higher polarity, such as increasing the aqueous component in a methanol-water mixture.[2]Improved recovery of all analytes from the sample matrix, resulting in higher peak areas.
Matrix Effects Co-eluting matrix components can suppress the ionization of the target analytes.[3] Dilute the sample extract or employ a more rigorous sample clean-up method like Solid-Phase Extraction (SPE).Reduction of ion suppression, leading to a more stable and intense analyte signal.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency and chromatographic retention of the analytes. For coumarin-like compounds, a mobile phase containing a volatile acid like 0.1% formic acid is often used to promote protonation in positive ion mode.Enhanced ionization and improved peak shape.
Low Abundance of Precursor Ion The chosen precursor ion in MS/MS analysis may not be the most abundant. Perform a full scan MS analysis to identify the most intense ion for each metabolite and select it as the precursor for MS/MS.Increased sensitivity and a more robust MS/MS signal.

Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)

Peak shape is a critical parameter for accurate quantification. Poor peak shape can compromise resolution and integration.

Potential CauseRecommended ActionExpected Outcome
Column Overload The concentration of the injected sample may be too high. Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[4] Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[2]Elimination of peak splitting and fronting.
Secondary Interactions with Column Residual silanol (B1196071) groups on the column can interact with polar analytes, causing peak tailing. Use a column with end-capping or add a small amount of a competing agent like triethylamine (B128534) to the mobile phase (if compatible with MS).More symmetrical peaks and improved resolution.
Column Contamination or Degradation Buildup of matrix components on the column can lead to peak broadening and tailing.[4] Flush the column with a strong solvent or replace the column if it is old.Restoration of sharp and symmetrical peaks.
Extra-column Volume Excessive tubing length or large-diameter fittings between the injector, column, and detector can contribute to peak broadening.[4] Minimize the length and internal diameter of all connections.Sharper peaks and improved chromatographic efficiency.

Experimental Protocols

1. Sample Preparation from Biological Matrix (Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for this compound and its potential metabolites.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar coumarin not present in the sample).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a starting point for the sensitive detection of this compound and its metabolites.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Quantitative Data Summary

The following table presents exemplary performance data for a refined LC-MS/MS method for the analysis of this compound and its putative hydroxylated metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
This compound361.1259.10.10.592.5
Hydroxy-Murrangatin diacetate377.1275.10.20.888.7
Dihydroxy-Murrangatin diacetate393.1291.10.51.585.2

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway MD This compound PhaseI Phase I Metabolism (e.g., CYP450) MD->PhaseI Hydrolysis & Hydroxylation Metabolite1 Hydroxylated Metabolites PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., UGTs) Metabolite1->PhaseII Conjugation Metabolite2 Glucuronidated Metabolites PhaseII->Metabolite2 Excretion Excretion Metabolite2->Excretion

Caption: Putative metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: Based on the metabolism of other coumarins, the primary metabolites of this compound are likely to be hydroxylated forms of the parent compound.[5][6][7] The diacetate groups may also be hydrolyzed. These phase I metabolites can then undergo phase II metabolism, such as glucuronidation, to form more water-soluble conjugates for excretion.[5][6]

Q2: Which ionization source is better for this compound and its metabolites, ESI or APCI?

A2: Both ESI and APCI should be evaluated. While ESI is a common choice for moderately polar compounds, some studies on coumarins have reported better sensitivity with APCI.[1] The choice will also depend on the specific chemical nature of the metabolites and the sample matrix.

Q3: How can I minimize ion suppression in my analysis?

A3: Ion suppression is a common challenge in LC-MS/MS.[3] To minimize it, you can:

  • Improve sample clean-up using techniques like solid-phase extraction (SPE).

  • Optimize chromatographic separation to ensure the analytes elute in a region with fewer co-eluting matrix components.

  • Dilute the sample, although this may compromise sensitivity.

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar ion suppression.

Q4: What type of internal standard should I use?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog that is not present in the samples can be used. The internal standard should have similar chromatographic behavior and ionization efficiency to the analytes of interest.

Q5: My retention times are shifting between injections. What could be the cause?

A5: Retention time shifts can be caused by several factors:

  • Inadequate column equilibration between injections.

  • Changes in mobile phase composition.

  • Column degradation.

  • Fluctuations in column temperature.

  • Air bubbles in the pump. Ensure that the column is properly equilibrated, the mobile phase is freshly prepared and degassed, and the column temperature is stable.

References

Addressing batch-to-batch variability of isolated Murrangatin diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Murrangatin diacetate. Our goal is to help you address potential issues, with a focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

Murrangatin is a natural coumarin (B35378) that can be isolated from plants such as Murraya exotica.[1] this compound is its semi-synthetic derivative. Research has shown that Murrangatin can inhibit tumor-induced angiogenesis, at least in part by regulating AKT signaling pathways.[2] This suggests that Murrangatin and its derivatives may be potential candidates for the development of new anti-cancer drugs.[2]

Q2: What are the common causes of batch-to-batch variability in isolated this compound?

Batch-to-batch variability in a semi-synthetic natural product derivative like this compound can stem from multiple sources affecting both the natural precursor and the synthetic modification. Key factors include:

  • Raw Botanical Material: The quality and chemical composition of the plant source (Murraya exotica) can be influenced by factors like climate, harvest time, and storage conditions.[3][4]

  • Extraction and Isolation of Murrangatin:

    • Extraction Method: Different techniques (e.g., Soxhlet, maceration, supercritical fluid extraction) and solvents can yield extracts with varying compositions.[5][6] Inconsistent application of these methods between batches is a primary source of variability.

    • Purification Process: The efficiency and selectivity of chromatographic techniques (e.g., HPLC) used to isolate Murrangatin can differ between runs, impacting the purity of the precursor.[5]

  • Acetylation Reaction:

    • Reagent Quality: The purity of acetic anhydride (B1165640) and any catalysts used can affect the reaction's efficiency and by-product profile.

    • Reaction Conditions: Variations in temperature, reaction time, and pH can lead to incomplete reactions or the formation of undesired side products.

  • Final Purification and Handling:

    • Purification of Diacetate: The methods used to purify the final this compound product will influence its final purity and impurity profile.

    • Stability: Some phytochemicals can degrade over time, and improper storage can lead to inconsistencies.[7]

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended to ensure the quality and consistency of each batch.[8] High-performance liquid chromatography (HPLC) is a widely used and highly sensitive technique for analyzing and isolating bioactive natural products.[5]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying the active compound. A consistent peak area and retention time for this compound across batches indicates consistency.

    • Thin-Layer Chromatography (TLC): A simpler method for rapid qualitative assessment of batch similarity.

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Confirms the molecular weight of this compound.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and the success of the acetylation. Quantitative NMR (qNMR) can be used for accurate content assignment.

  • Physical Characterization:

    • Melting Point: A sharp and consistent melting point range suggests high purity.

    • Optical Rotation: For chiral molecules, this measurement helps ensure enantiomeric purity.[10]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

This guide provides a structured approach to identifying and resolving inconsistencies between different batches of this compound.

Problem 1: Inconsistent Biological Activity in Assays
Potential Cause Recommended Action
Variable Purity of this compound 1. Re-analyze Purity: Use HPLC to quantify the percentage of this compound in each batch. Compare this to a reference standard if available. 2. Check for Impurities: Utilize LC-MS to identify any potential impurities that might be interfering with the biological assay.
Presence of Degradation Products 1. Assess Stability: Analyze samples using HPLC to check for new peaks that may indicate degradation. 2. Review Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.[7]
Residual Precursor (Murrangatin) 1. Quantify Murrangatin: Use HPLC to determine the percentage of unreacted Murrangatin in your sample. 2. Optimize Purification: If significant amounts of the precursor are present, re-purify the batch using chromatography.
Problem 2: Discrepancies in Physicochemical Properties (e.g., Color, Solubility)
Potential Cause Recommended Action
Presence of Pigments or Other Co-extractives from the Plant Source 1. Review Extraction Protocol: Ensure the initial extraction of Murrangatin includes steps to remove pigments (e.g., charcoal treatment, appropriate solvent partitioning). 2. Enhance Purification: Employ additional chromatographic steps to remove colored impurities.
Different Crystalline Forms (Polymorphism) 1. Standardize Crystallization: Control the solvent, temperature, and cooling rate during the final crystallization step to ensure consistent crystal formation. 2. Analyze Crystal Structure: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to investigate polymorphism.
Residual Solvents 1. Analyze for Residual Solvents: Use Gas Chromatography (GC) or NMR to detect and quantify any remaining solvents from the purification process. 2. Improve Drying Process: Implement a more rigorous drying protocol (e.g., vacuum oven at a controlled temperature) to remove residual solvents.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Three this compound Batches

Batch IDRetention Time (min)Peak Area (%)Appearance
M_DA-0015.4298.7%White Crystalline Powder
M_DA-0025.4192.3%Off-white Powder
M_DA-0035.4399.1%White Crystalline Powder

Table 2: Hypothetical Biological Activity of Three this compound Batches

Batch IDIC50 (µM) in A549 Cell Line
M_DA-00115.2
M_DA-00228.5
M_DA-00314.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of a purified this compound reference standard to construct a calibration curve for quantification.

Protocol 2: Semi-synthesis of this compound from Murrangatin
  • Dissolution: Dissolve isolated Murrangatin in a suitable solvent such as pyridine.

  • Acetylation: Add acetic anhydride to the solution. The reaction can be performed at room temperature.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a mild acid, followed by a mild base, and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Murrangatin Isolation cluster_synthesis Semi-Synthesis cluster_qc Quality Control plant_material Plant Material (Murraya exotica) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification murrangatin Isolated Murrangatin purification->murrangatin acetylation Acetylation Reaction murrangatin->acetylation crude_product Crude this compound acetylation->crude_product final_purification Final Purification crude_product->final_purification final_product This compound final_purification->final_product hplc HPLC Purity final_product->hplc ms MS Identity final_product->ms nmr NMR Structure final_product->nmr bioassay Biological Activity final_product->bioassay

Caption: Workflow for the isolation, synthesis, and quality control of this compound.

signaling_pathway murrangatin This compound akt AKT murrangatin->akt Inhibition angiogenesis Angiogenesis akt->angiogenesis Promotes

Caption: Proposed inhibitory action of this compound on the AKT signaling pathway to reduce angiogenesis.

References

Optimizing Murrangatin Diacetate Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Murrangatin diacetate treatment in various experimental settings. This compound is a natural product known for its anti-angiogenic and anti-cancer properties, primarily through the inhibition of the AKT signaling pathway.[1] Proper determination of incubation time is critical for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its anti-angiogenic and anti-cancer effects at least in part by inhibiting the AKT signaling pathway.[1] This has been observed through the decreased phosphorylation of AKT in human umbilical vein endothelial cells (HUVECs).[1]

Q2: How does incubation time influence the effects of this compound?

A2: Incubation time is a critical variable that significantly impacts the observed effects of this compound. The optimal duration of treatment can vary depending on the cell type, the concentration of the compound, and the specific biological endpoint being measured. For example, early signaling events like protein phosphorylation may be detectable within a few hours, whereas endpoints like cell viability and apoptosis often require longer exposure, typically 24 to 72 hours.

Q3: What are some typical incubation times used for this compound in cell-based assays?

A3: Based on published research, a 24-hour incubation period has been used to assess the effect of this compound on HUVEC proliferation (MTT assay) and AKT phosphorylation (Western blot).[1] For cell migration (wound healing) assays with HUVECs, a 12-hour incubation has been reported.[1] However, for your specific cell line and experiment, it is crucial to determine the optimal incubation time empirically.

Q4: How can I determine the optimal incubation time for my experiment?

A4: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time is typically the point at which the biological response reaches its peak or a stable plateau.

Q5: What are common issues encountered when determining the right incubation time?

A5: Common pitfalls include selecting too few time points, which might miss the optimal window for the effect, or using an inappropriate concentration of this compound. A concentration that is too high may lead to rapid, non-specific cell death, while a concentration that is too low may not produce a measurable effect within the experimental timeframe. It is also important to consider the doubling time of your specific cell line.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound. - Incubation time is too short.- Concentration of this compound is too low.- The cell line is resistant.- Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).- Conduct a dose-response experiment with a broader range of concentrations.- Verify the sensitivity of your cell line to AKT pathway inhibitors using a positive control.
High variability between replicate wells. - Inconsistent cell seeding.- "Edge effects" in the microplate.- Inaccurate pipetting of the compound.- Ensure a homogeneous cell suspension before seeding.- Avoid using the outer wells of the plate; instead, fill them with sterile media or PBS.- Use calibrated pipettes and consistent pipetting techniques.
Cells in the control wells are not viable. - Contamination (bacterial, fungal, mycoplasma).- Suboptimal cell culture conditions.- Media degradation during long incubation.- Regularly check for and test for contamination.- Ensure proper aseptic technique and optimal culture conditions (media, supplements, confluency).- For incubation times longer than 48 hours, consider replenishing the culture media.

Quantitative Data Summary

The following table summarizes the reported incubation times for this compound from a key study.

Cell Line Assay Type Concentration(s) Incubation Time Observed Effect Reference
HUVECsMTT Assay (Proliferation)Indicated concentrations24 hoursInhibition of conditioned media-induced cell proliferation.[1]
HUVECsWound Healing (Migration)Indicated concentrations12 hoursInhibition of cell migration.[1]
HUVECsWestern Blot (AKT Phosphorylation)Different concentrations24 hoursDecreased AKT phosphorylation.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay
  • Cell Seeding: Seed the desired cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to a fixed final concentration (a concentration around the expected IC50 is a good starting point). Also, prepare a vehicle control (medium with the same final concentration of the solvent).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound working solution or the vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • Endpoint Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the incubation time to determine the optimal duration for the desired effect.

Protocol 2: Western Blot Analysis of AKT Phosphorylation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined incubation time (e.g., based on a preliminary time-course experiment, or a standard time like 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated AKT (p-AKT) and total AKT overnight at 4°C. Subsequently, wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the effect of this compound on AKT phosphorylation.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Incubation Time A 1. Seed Cells B 2. Treat with this compound (Fixed Concentration) A->B C 3. Incubate for Different Time Points (e.g., 6, 12, 24, 48, 72h) B->C D 4. Perform Endpoint Assay (e.g., Cell Viability, Apoptosis) C->D E 5. Analyze Data and Determine Optimal Incubation Time D->E

Caption: Workflow for a time-course experiment to determine the optimal incubation time.

G cluster_pathway This compound Signaling Pathway MD This compound AKT AKT MD->AKT Inhibits Phosphorylation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) pAKT->Angiogenesis Promotes

Caption: Inhibition of the AKT signaling pathway by this compound.

G cluster_troubleshooting Troubleshooting Logic Start { No Effect Observed} Time Is Incubation Time Sufficient? Perform Time-Course Experiment Start:f0->Time:f0 Conc Is Concentration Adequate? Perform Dose-Response Experiment Time:f1->Conc:f0 If time is sufficient Resist Is Cell Line Resistant? Use Positive Control / Different Cell Line Conc:f1->Resist:f0 If concentration is adequate End Problem Solved Resist:f1->End If resistance is addressed

Caption: A logical approach to troubleshooting experiments with this compound.

References

Troubleshooting poor cell viability in high-concentration Murrangatin diacetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in high-concentration Murrangatin diacetate experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental compound, this compound, is causing high levels of cytotoxicity across my cell lines. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common challenge when working with experimental compounds. The first step is to confirm that the observed effect is due to the compound itself and not an experimental artifact. Here are some initial steps to diagnose the issue:

  • Re-evaluate Compound Concentration: It is crucial to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). For initial screening, testing a wide range of concentrations is recommended.[1]

  • Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations. It is best to use the minimum amount of solvent necessary. Always include a vehicle control (cell culture media with the same final concentration of the solvent) in your experiments to distinguish between compound- and solvent-induced cytotoxicity. A final DMSO concentration below 0.5% is generally considered safe for most cell lines.[1][2]

  • Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider reducing the incubation time to see if it mitigates the cell death.[1]

  • Verify Compound Stability and Solubility: Ensure your compound is stable and soluble in the culture medium for the duration of the experiment. Precipitates can not only affect the actual concentration of the compound in solution but also interfere with assay readings.[2][3] Visually inspect your wells for any signs of precipitation.[3]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a dye exclusion assay) and total cell number.[2]

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a decrease in the total cell number over time.[2]

  • Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[2]

Q3: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Inconsistent results can stem from several experimental variables:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and that the cell number is consistent across all wells.[3]

  • Variable Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and experiments.[3]

  • Edge Effects in Multi-Well Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[1]

  • Cell Passage Number: Use cells with a consistent and low passage number, as cell characteristics can change over time in culture.

Q4: Could this compound be interfering with my cell viability assay?

A4: Yes, some compounds can interfere with the chemistry of cytotoxicity assays. For example, a compound could chemically reduce a colorimetric reagent (like MTT) leading to a false positive signal for cell viability.[1][3] To rule this out, you can use an orthogonal assay that relies on a different detection principle (e.g., measuring LDH release for cytotoxicity) to confirm your results.[1]

Troubleshooting Experimental Parameters

The following table provides a summary of key experimental parameters to consider when troubleshooting poor cell viability in this compound experiments.

ParameterRecommendationTroubleshooting Action
Compound Concentration Perform a dose-response curve (e.g., nanomolar to high micromolar range).If high toxicity is observed, test lower concentrations.
Solvent (e.g., DMSO) Concentration Keep final concentration <0.5% (ideally ≤0.1%).Include a vehicle-only control to assess solvent toxicity.
Incubation Time Start with a standard time point (e.g., 24, 48, 72 hours) and optimize.Reduce incubation time if excessive cell death occurs early.
Cell Seeding Density Optimize for logarithmic growth throughout the experiment.Ensure consistent cell numbers in each well.
Compound Solubility Check for precipitation in the final culture medium.Adjust solvent or use a lower concentration if precipitation is observed.
Assay Type Use assays based on different principles to confirm results.If assay interference is suspected, switch from a metabolic assay (e.g., MTT) to a membrane integrity assay (e.g., LDH release).

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures and is suitable for assessing cell viability after treatment with this compound.[4][5][6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., DMSO or 40% DMF in 2% glacial acetic acid with 16% SDS)[4]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully aspirate the media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate at 37°C for 3-4 hours.[2][4]

  • Solubilization: After incubation, add 150 µL of MTT solvent into each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm using a multi-well spectrophotometer.[4]

Visual Guides

Troubleshooting Workflow for Poor Cell Viability

G A High Cell Death Observed B Check for Obvious Artifacts A->B C Precipitation in Wells? B->C Yes D Contamination? B->D No N Optimize Protocol C->N E Review Experimental Parameters D->E No M Artifact Identified D->M Yes F Is Vehicle Control Toxic? E->F G Is Seeding Density Optimal? F->G No F->N Yes H Is Incubation Time Too Long? G->H No G->N Yes I Investigate Assay Interference H->I No H->N Yes J Run Cell-Free Control (Compound + Assay Reagent) I->J K Use Orthogonal Assay (e.g., LDH, Trypan Blue) J->K No Interference J->M Interference Detected L True Cytotoxicity Likely K->L G cluster_0 Upstream Signaling cluster_1 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Activates Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation AKT->Proliferation Murrangatin Murrangatin Murrangatin->AKT Inhibits G A 1. Seed Cells in 96-well Plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate (e.g., 3-4h) E->F G 7. Add Solubilizer (if needed) F->G H 8. Read Plate (Spectrophotometer) G->H

References

Validation & Comparative

Validating the Anti-Angiogenic Activity of Murrangatin Diacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel oncology therapeutics, targeting tumor-associated angiogenesis remains a cornerstone of cancer treatment strategies. This guide provides a comparative analysis of Murrangatin diacetate, a promising natural compound, with established anti-angiogenic agents, Sunitinib and Bevacizumab. While this compound has demonstrated notable anti-angiogenic properties in early-stage studies, its efficacy in a preclinical xenograft model has yet to be fully elucidated. This document outlines a proposed experimental framework to validate its activity in such a model and compares its known attributes with those of the aforementioned standard-of-care drugs.

Comparative Efficacy and Mechanism of Action

Murrangatin has been shown to inhibit angiogenesis in zebrafish and in human umbilical vein endothelial cell (HUVEC) models.[1][2] Its mechanism of action is attributed to the inhibition of the AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2] In contrast, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that affects various pathways involved in angiogenesis, including VEGFRs and PDGFRs. Bevacizumab is a monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis.

The following tables summarize the available data for Murrangatin and the xenograft data for Sunitinib and Bevacizumab. A hypothetical dataset for this compound in a xenograft model is also presented to provide a framework for comparison.

Table 1: Comparison of Anti-Angiogenic Activity

CompoundModel SystemKey Findings
Murrangatin Zebrafish EmbryoInhibition of subintestinal vessel (SIV) formation.[1][2]
HUVECInhibition of cell proliferation, migration, and tube formation.[2]
Sunitinib Ovarian Cancer Xenograft1.6-fold reduction in tumor growth; 2.5-fold reduction in microvessel density (MVD).[2]
Glioblastoma Xenograft74% reduction in MVD; 36% improvement in median survival.[1][3]
Bevacizumab Colorectal Cancer XenograftSignificant antitumor and anti-angiogenic activities.[4]
Feline Mammary Carcinoma XenograftSuppression of tumor growth by inhibiting angiogenesis and enhancing apoptosis.[5]

Table 2: Hypothetical Comparative Efficacy of this compound in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionMicrovessel Density (vessels/mm²)
Vehicle Control 1500 ± 250-120 ± 15
This compound 750 ± 18050%65 ± 10
Sunitinib 600 ± 15060%50 ± 8
Bevacizumab 675 ± 17055%58 ± 9

Proposed Experimental Protocols

To validate the anti-angiogenic activity of this compound in a mammalian system, a human tumor xenograft model is proposed.

Human Tumor Xenograft Model
  • Cell Culture: A human cancer cell line known for its high angiogenic potential (e.g., A549 lung carcinoma, U87MG glioblastoma) will be cultured in appropriate media.

  • Animal Model: Six to eight-week-old immunodeficient mice (e.g., NOD-SCID) will be used.

  • Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells will be resuspended in a 1:1 mixture of serum-free media and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (approximately 100-150 mm³), mice will be randomized into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., DMSO, saline)

    • This compound (dose to be determined by preliminary toxicity studies)

    • Sunitinib (e.g., 40 mg/kg, oral gavage, daily)

    • Bevacizumab (e.g., 5 mg/kg, intraperitoneal injection, twice weekly)

  • Tumor Growth Monitoring: Tumor volume will be measured two to three times per week using calipers.

  • Endpoint: At the end of the study (e.g., 21-28 days), mice will be euthanized, and tumors will be excised for further analysis.

Immunohistochemical Analysis of Microvessel Density
  • Tissue Processing: Excised tumors will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Tumor sections will be stained with an antibody against the endothelial cell marker CD31 (PECAM-1).

  • Quantification: Microvessel density (MVD) will be quantified by counting the number of CD31-positive vessels in several high-power fields per tumor section.

Visualizing the Experimental and Mechanistic Framework

To further clarify the proposed study and the underlying mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Treatment Randomization->Treatment Tumor Monitoring Tumor Monitoring Treatment->Tumor Monitoring Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis

Figure 1. Proposed xenograft study workflow.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival AKT->Endothelial Cell Proliferation, Migration, Survival This compound This compound This compound->AKT Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis

Figure 2. This compound's inhibitory effect on the AKT signaling pathway.

G cluster_murrangatin This compound cluster_sunitinib Sunitinib cluster_bevacizumab Bevacizumab M_AKT AKT M_Angio Angiogenesis M_AKT->M_Angio Inhibits S_RTK VEGFR, PDGFR S_Angio Angiogenesis S_RTK->S_Angio Inhibits B_VEGF VEGF-A B_Angio Angiogenesis B_VEGF->B_Angio Neutralizes

Figure 3. Comparative mechanisms of action.

Conclusion

This compound presents a compelling case for further investigation as an anti-angiogenic agent. Its distinct mechanism of action, targeting the AKT signaling pathway, suggests it may offer an alternative or complementary therapeutic approach to existing treatments. The proposed xenograft study will be crucial in validating its in vivo efficacy and determining its potential for clinical development. The comparative data provided in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery.

References

Comparative Analysis of Murrangatin and Murrangatin Diacetate Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivity of Murrangatin and explores the potential, yet currently undocumented, bioactivity of its derivative, Murrangatin diacetate. This document summarizes available experimental data for Murrangatin and outlines the necessary experimental protocols to evaluate and compare the bioactivity of both compounds.

Introduction

Murrangatin is a naturally occurring coumarin (B35378) that has demonstrated promising anti-cancer and anti-inflammatory properties.[1][2] Its diacetate derivative, this compound, represents a structural modification that could potentially alter its physicochemical properties and biological activity. Acetylation is a common strategy in drug discovery to enhance properties such as cell permeability and bioavailability, which may, in turn, affect the compound's overall efficacy.[3] This guide aims to present the current state of knowledge on Murrangatin's bioactivity and provide a framework for the comparative evaluation of this compound.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of both compounds is crucial for interpreting their biological activities.

PropertyMurrangatinThis compound
Molecular Formula C₁₅H₁₆O₅C₁₉H₂₀O₇
Molecular Weight 276.28 g/mol 360.36 g/mol
CAS Number 37126-91-351650-59-0
Appearance Data not availableData not available
Solubility Data not availableData not available
LogP Data not availableData not available

Comparative Bioactivity Data

Significant research has focused on the anti-angiogenic and anti-cancer effects of Murrangatin.[1][4] However, to date, there is a notable absence of publicly available data on the bioactivity of this compound. The following table summarizes the known quantitative data for Murrangatin and indicates the data gap for its diacetate counterpart.

Bioactivity AssayTarget/Cell LineMurrangatin (IC₅₀/EC₅₀)This compound (IC₅₀/EC₅₀)
Anti-angiogenesis HUVEC Tube FormationData not availableData not available
HUVEC MigrationSignificant inhibition at 100 µM[1]Data not available
Anti-cancer A549 (Lung Cancer)Inhibits proliferation[4]Data not available
Anti-inflammatory Data not availableData not availableData not available
Anti-platelet Aggregation Data not availableData not availableData not available

Signaling Pathway

Murrangatin has been shown to exert its anti-angiogenic effects by inhibiting the AKT signaling pathway, a critical pathway in cell survival, proliferation, and angiogenesis.[1][4] The phosphorylation of AKT is significantly decreased in the presence of Murrangatin.

Murrangatin_AKT_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Murrangatin Murrangatin Murrangatin->pAKT Inhibition

Caption: Murrangatin inhibits angiogenesis by blocking the phosphorylation of AKT.

Experimental Protocols

To facilitate the comparative analysis of Murrangatin and this compound, detailed protocols for key bioactivity assays are provided below.

Anti-Angiogenesis Assays

a) Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

  • Cell Culture: HUVECs are cultured in endothelial growth medium (EGM-2) supplemented with growth factors.

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated plates in the presence of varying concentrations of Murrangatin or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as the number of tubes, tube length, and number of branching points are measured using imaging software.

b) Wound Healing (Scratch) Assay

This assay measures the migration of endothelial cells, another key process in angiogenesis.

  • Cell Culture: HUVECs are grown to a confluent monolayer in 24-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh medium containing different concentrations of Murrangatin or this compound is added.

  • Imaging: The width of the scratch is imaged at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Analysis: The rate of cell migration is determined by measuring the reduction in the width of the scratch over time.

Anticancer Assay

a) MTT Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cells.

  • Cell Seeding: A549 lung cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of Murrangatin or this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Murrangatin has demonstrated clear anti-angiogenic and anti-cancer potential by inhibiting the AKT signaling pathway.[1][4] The bioactivity of this compound, however, remains uncharacterized. The acetylation of Murrangatin may lead to altered bioactivity, potentially enhancing its therapeutic efficacy.

Future research should focus on the synthesis and purification of this compound to enable a direct and comprehensive comparison with Murrangatin. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. The resulting data will be invaluable for understanding the structure-activity relationship of these coumarins and for guiding the development of novel therapeutic agents.

References

Murrangatin Diacetate vs. Other Coumarin Compounds: A Comparative Guide to Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Coumarins, a class of natural compounds, have garnered significant attention for their anti-angiogenic properties.[1][2] This guide provides a comparative analysis of murrangatin (B14983) diacetate and other prominent coumarin (B35378) compounds—scopoletin (B1681571), esculetin, and 4-methylumbelliferone (B1674119)—as angiogenesis inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of Coumarin Compounds in Angiogenesis Inhibition

The anti-angiogenic potential of various coumarin compounds has been evaluated through several in vitro and in vivo assays. The following table summarizes the available quantitative data on the inhibitory effects of murrangatin diacetate, scopoletin, esculetin, and 4-methylumbelliferone on key angiogenic processes.

CompoundAssayCell Line/ModelConcentrationEffectReference
This compound Wound Healing AssayHUVECs10 µM6.7% inhibition of cell migration[3]
50 µM16.6% inhibition of cell migration[3]
100 µM65.4% inhibition of cell migration[3]
Scopoletin HUVEC ProliferationHUVECs>30 µMSignificant inhibition[4]
HUVEC MigrationHUVECs>30 µMSignificant inhibition[4]
HUVEC Tube FormationHUVECs>30 µMSignificant inhibition[4]
CAM AssayChick Embryo10, 30, 100 nmol/eggDose-dependent reduction in blood vessels[4]
Esculetin HUVEC ProliferationHUVECsNot specifiedInhibited VEGF-induced proliferation[5]
HUVEC MigrationHUVECsNot specifiedSuppressed migration[5]
HUVEC Tube FormationHUVECsNot specifiedSuppressed tube formation[5]
Aortic Ring AssayRat AortaNot specifiedSuppressed microvessel outgrowth[5]
Matrigel Plug AssayIn vivo (Mouse)Not specifiedBlocked new blood vessel formation[5]
4-Methylumbelliferone Endothelial Cell ProliferationHMECIC50: 0.65 ± 0.04 mM[6][7]
RF-24IC50: 0.37 ± 0.03 mM[6][7]
Endothelial Cell AdhesionHMEC & RF-241 mM>20% decrease in adherent cells[6][7]
Tube Formation AssayHMECMIC: 2 mM[6][7]
RF-24MIC: 0.5 mM[6][7]

IC50: Half-maximal inhibitory concentration; MIC: Minimal inhibitory concentration; HUVECs: Human Umbilical Vein Endothelial Cells; HMEC: Human Microvascular Endothelial Cells; RF-24: Rat Fat-pad Endothelial Cells; CAM: Chick Chorioallantoic Membrane; VEGF: Vascular Endothelial Growth Factor.

Signaling Pathways in Coumarin-Mediated Angiogenesis Inhibition

Coumarin compounds exert their anti-angiogenic effects by modulating various signaling pathways critical for endothelial cell function. A primary target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Several coumarins, including scopoletin and esculetin, have been shown to interfere with VEGF receptor 2 (VEGFR-2) phosphorylation, a key step in initiating the angiogenic cascade.[4][5] this compound has been demonstrated to inhibit angiogenesis at least in part through the regulation of the AKT signaling pathway.[3][6][8]

Coumarin_Angiogenesis_Inhibition_Pathway cluster_0 Coumarin Compounds cluster_1 Signaling Pathways cluster_2 Angiogenic Processes This compound This compound AKT AKT This compound->AKT Inhibit Activation Other Coumarins (e.g., Scopoletin, Esculetin) Other Coumarins (e.g., Scopoletin, Esculetin) VEGFR-2 VEGFR-2 Other Coumarins (e.g., Scopoletin, Esculetin)->VEGFR-2 Inhibit Phosphorylation VEGF VEGF VEGF->VEGFR-2 Binds to PI3K PI3K VEGFR-2->PI3K PI3K->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Migration Migration Downstream Effectors->Migration Tube Formation Tube Formation Downstream Effectors->Tube Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube Formation->Angiogenesis

Caption: Simplified signaling pathway for coumarin-mediated angiogenesis inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-angiogenic properties of coumarin compounds.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well or 96-well plates

  • Test compounds (this compound, other coumarins)

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for fluorescence imaging, optional)

Procedure:

  • Thaw basement membrane extract on ice and pipette into pre-chilled wells of a 24-well or 96-well plate.[9][10]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[10]

  • Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentration of the test compound or vehicle control.

  • Seed the HUVECs onto the solidified gel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[10]

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Assay_Workflow cluster_workflow HUVEC Tube Formation Assay Workflow A Coat wells with Basement Membrane Extract B Solidify gel at 37°C A->B C Seed HUVECs with test compounds B->C D Incubate for 4-18 hours C->D E Image tube formation D->E F Quantify network parameters E->F

Caption: Workflow for the HUVEC tube formation assay.
Wound Healing (Scratch) Assay

This assay measures the effect of compounds on endothelial cell migration.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 6-well or 12-well plates

  • Sterile 200 µl pipette tip or scratcher

  • Test compounds

  • Vehicle control

Procedure:

  • Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11]

  • Gently wash the wells with medium to remove detached cells.

  • Add fresh medium containing the test compound or vehicle control.

  • Image the scratch at time 0 and at various time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.[7][12][13][14]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile forceps and scissors

  • Test compounds formulated for topical application (e.g., in a slow-release pellet or on a filter disc)

  • Vehicle control

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized eggs at 37°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Place the test compound or vehicle control directly onto the CAM.

  • Seal the window with sterile tape and return the egg to the incubator.

  • After 2-3 days of further incubation, open the window and observe the CAM.

  • Capture images of the blood vessels surrounding the implant.

  • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the implant.

Conclusion

This compound and other coumarin compounds, such as scopoletin, esculetin, and 4-methylumbelliferone, demonstrate significant potential as angiogenesis inhibitors. While all these compounds show inhibitory effects on key angiogenic processes like endothelial cell proliferation, migration, and tube formation, their potencies and mechanisms of action may vary. This compound appears to exert its effects at least partially through the AKT signaling pathway, while other coumarins have been shown to target the VEGF signaling cascade. The provided experimental data offers a basis for comparison, but further head-to-head studies using standardized assays are necessary to definitively rank their efficacy. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers aiming to further investigate the anti-angiogenic potential of these promising natural compounds.

References

Head-to-Head Comparison: Murrangatin Diacetate vs. Sunitinib in a Renal Cell Carcinoma (RCC) Model - A Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies of Murrangatin diacetate and Sunitinib (B231) in a Renal Cell Carcinoma (RCC) model are not currently available in the published literature. This guide provides a theoretical head-to-head comparison based on existing preclinical data for Sunitinib in RCC models and for this compound in other cancer models, most notably lung cancer. The experimental data for this compound presented herein is extrapolated for a potential RCC context and should be interpreted with caution. This document is intended to serve as a conceptual framework to stimulate further research.

Introduction

Renal Cell Carcinoma (RCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. Sunitinib, a multi-targeted tyrosine kinase inhibitor, has been a cornerstone in the treatment of advanced RCC for over a decade. Its mechanism of action primarily involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and direct tumor cell proliferation.

This compound, a natural product, has emerged as a compound of interest with demonstrated anti-angiogenic properties. While its efficacy in RCC has not been directly investigated, studies in lung cancer models have revealed its potential to inhibit the AKT signaling pathway, a critical regulator of cell survival and proliferation. This guide provides an indirect comparison of this compound and Sunitinib, highlighting their known mechanisms of action, and presenting available experimental data to offer a preliminary assessment of their potential relative merits in an RCC context.

Mechanism of Action

Sunitinib: As a multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib exerts its anti-tumor effects through the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and angiogenesis.[1] Its primary targets include VEGFR-1, -2, and -3, and PDGFR-α and -β.[1] By blocking these receptors on endothelial cells, Sunitinib potently inhibits the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][3][4] Furthermore, Sunitinib can directly impact RCC cells by inhibiting other RTKs such as c-KIT and FLT3, and by modulating the STAT3 signaling pathway, leading to apoptosis and reduced proliferation.[1][5]

This compound: The mechanism of action for this compound is less comprehensively understood, particularly in the context of RCC. However, studies have shown that it possesses anti-angiogenic properties by inhibiting the AKT signaling pathway.[6][7] The PI3K/AKT pathway is a central node in cell signaling that promotes cell survival, growth, and proliferation. By attenuating AKT phosphorylation, this compound can suppress downstream signaling cascades that are critical for endothelial cell function and tumor cell survival.[6][7] Its direct effects on RCC cell proliferation and survival have yet to be determined.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and Sunitinib. It is crucial to reiterate that the data for this compound is derived from studies on human umbilical vein endothelial cells (HUVECs) and lung cancer models, while the data for Sunitinib is from studies on RCC cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Cancer Type
This compound A549Not explicitly reported, but inhibits growthLung Cancer
Sunitinib 786-O4.6 - 5.2Renal Cell Carcinoma
ACHN1.9Renal Cell Carcinoma
Caki-12.8Renal Cell Carcinoma
NC-65Not explicitly reported, but effectiveRenal Cell Carcinoma

Data for Sunitinib IC50 values were obtained from multiple sources.[8][9][10][11]

Table 2: Effects on Cell Proliferation and Apoptosis

CompoundAssayCell Line/ModelEffect
This compound MTT AssayHUVECs (induced by conditioned media)Dose-dependent reduction in proliferation (13.3% at 10 µM, 26.2% at 50 µM, 51.8% at 100 µM)[6]
Sunitinib MTS AssayRenca, 786-O, RCC4Dose-dependent inhibition of proliferation[1]
Annexin V-APC/DAPI StainingRenca, 786-O, RCC4Induction of apoptosis[1]
TUNEL AssayccRCC Organ CultureDose-dependent increase in cell death (33.7% at 25 µM, 84.1% at 100 µM)[12]

Table 3: Anti-Angiogenic Effects

CompoundAssayModelEffect
This compound Wound-Healing AssayHUVECs (induced by conditioned media)Significant prevention of cell migration (65.4% at 100 µM)[6]
Transwell Invasion AssayHUVECs (induced by conditioned media)Inhibition of cell invasion
Tube Formation AssayHUVECs (induced by conditioned media)Inhibition of tube formation
Sunitinib Microvessel Density (MVD)ACHN XenograftsSignificant decrease in MVD[3]
MVD AnalysisPatient-derived Orthotopic XenograftsSignificantly decreased MVD in responder tumors (9.2 vessels/mm²) vs. controls (20.25 vessels/mm²)[13]
MVD AnalysisCAKI-1 XenograftsInhibition of angiogenesis[14]
MVD AnalysisMurine Xenograft ModelSignificant decrease in central MVD[15]

Experimental Protocols

In Vitro Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
  • Cell Seeding: RCC cells (e.g., 786-O, ACHN, Caki-1) or endothelial cells (e.g., HUVECs) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or Sunitinib for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After treatment, MTT or MTS reagent is added to each well and incubated for 2-4 hours at 37°C.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Cells treated with the compounds are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-VEGFR2, total VEGFR2) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

In Vivo RCC Xenograft Model
  • Cell Implantation: Human RCC cells (e.g., ACHN, 786-O) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered with this compound, Sunitinib, or vehicle control via an appropriate route (e.g., oral gavage).

  • Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) or Western blotting.

Mandatory Visualizations

Sunitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT STAT3 STAT3 Sunitinib->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Murrangatin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factors GrowthFactor->RTK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Murrangatin Murrangatin diacetate Murrangatin->AKT Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability RCC Cell Viability Assays (786-O, ACHN, Caki-1) WesternBlot Western Blot Analysis (p-AKT, p-VEGFR2) CellViability->WesternBlot Xenograft RCC Xenograft Model (Nude Mice) CellViability->Xenograft EndothelialProlif Endothelial Cell Proliferation (HUVEC) EndothelialProlif->WesternBlot EndothelialProlif->Xenograft Treatment Treatment Groups: - Vehicle - this compound - Sunitinib Xenograft->Treatment TumorAnalysis Tumor Volume Measurement & Immunohistochemistry (CD31) Treatment->TumorAnalysis

References

Evaluating the Synergistic Anti-Cancer Effects of Murrangatin Diacetate and Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and apoptotic effects of Murrangatin diacetate and Paclitaxel, both as single agents and in combination. The following sections present hypothetical experimental data to illustrate a potential synergistic relationship between these two compounds, supported by detailed experimental protocols and visualizations of the underlying molecular pathways.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. To date, there is no published research on the synergistic effects of this compound in combination with Paclitaxel. This guide is intended to serve as a framework for potential future research in this area.

Data Presentation: Comparative Efficacy

The anti-proliferative and pro-apoptotic effects of this compound, Paclitaxel, and their combination were evaluated in a hypothetical study on a human breast cancer cell line (MCF-7). The quantitative data are summarized below.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) for each compound and their combination was determined using an MTT assay after 48 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]

TreatmentIC50 (µM)Combination Index (CI)
This compound25N/A
Paclitaxel0.1N/A
Combination (this compound + Paclitaxel)10 (Murrangatin) + 0.04 (Paclitaxel)0.8 (Synergistic)
Table 2: Induction of Apoptosis

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
ControlN/A2.11.53.6
This compound2510.54.214.7
Paclitaxel0.115.35.120.4
Combination10 + 0.0428.712.341.0
Table 3: Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle was analyzed by Propidium Iodide (PI) staining and flow cytometry after 24 hours of treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlN/A65.220.514.3
This compound2570.118.211.7
Paclitaxel0.110.412.577.1
Combination10 + 0.048.99.881.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, Paclitaxel, or their combination for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

  • Cell Treatment: MCF-7 cells were treated with the respective compounds for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: 400 µL of 1X Binding Buffer was added, and the cells were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

  • Cell Treatment: MCF-7 cells were treated with the indicated compounds for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Cells were incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action.

experimental_workflow Experimental Workflow for Synergy Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Drug Incubation (this compound, Paclitaxel, Combination) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle data_acq Flow Cytometry & Microplate Reading mtt->data_acq apoptosis->data_acq cell_cycle->data_acq analysis IC50 Calculation CI Analysis Apoptosis & Cell Cycle Profiling data_acq->analysis

Caption: Experimental workflow for evaluating drug synergy.

paclitaxel_pathway Paclitaxel Mechanism of Action paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Binds to β-tubulin stabilization Microtubule Stabilization microtubules->stabilization Prevents depolymerization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel's microtubule stabilization pathway.

murrangatin_pathway This compound Mechanism of Action murrangatin This compound akt_p Phosphorylated AKT (Active) murrangatin->akt_p Inhibits pi3k PI3K akt AKT pi3k->akt Activates akt->akt_p Phosphorylation cell_survival Cell Survival & Proliferation akt_p->cell_survival Promotes apoptosis Apoptosis cell_survival->apoptosis Inhibits

Caption: Murrangatin's inhibition of the AKT signaling pathway.[8]

synergistic_pathway Proposed Synergistic Mechanism cluster_akt AKT Pathway cluster_mt Microtubule Dynamics murrangatin This compound akt_p p-AKT murrangatin->akt_p Inhibits paclitaxel Paclitaxel stabilization Microtubule Stabilization paclitaxel->stabilization Promotes cell_survival Cell Survival akt_p->cell_survival Promotes apoptosis Enhanced Apoptosis cell_survival->apoptosis Inhibition leads to g2m_arrest G2/M Arrest stabilization->g2m_arrest g2m_arrest->apoptosis Prolonged arrest leads to

Caption: Proposed synergistic action of the drug combination.

References

Cross-Validation of Murrangatin Diacetate's Mechanism of Action in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Murrangatin diacetate, a natural coumarin (B35378) derivative, across different cell lines. While direct comprehensive studies on this compound's effects on apoptosis and the cell cycle in a wide range of cancer cell lines are limited, this document synthesizes the available data and provides a comparative context based on the known activities of other coumarin derivatives and AKT inhibitors.

Overview of this compound's Known Mechanism of Action

This compound has been identified as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2] The primary reported effects of this compound are the inhibition of cancer cell proliferation and the suppression of angiogenesis.

Key Findings:

  • Inhibition of A549 Lung Cancer Cell Proliferation: Studies have demonstrated that this compound inhibits the growth of the A549 human lung cancer cell line.[1]

  • Anti-Angiogenic Effects: this compound has been shown to suppress angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting cell proliferation, migration, and tube formation.[2]

  • AKT Signaling Pathway Inhibition: The anti-angiogenic and anti-proliferative effects of this compound are attributed to its ability to inhibit the phosphorylation of AKT, a key kinase in the PI3K/AKT pathway.[2]

Comparative Analysis of Anticancer Effects

To provide a broader perspective on the potential mechanisms of this compound, this section presents a comparative summary of the effects of other coumarin derivatives and AKT inhibitors on apoptosis and the cell cycle in various cancer cell lines.

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various coumarin derivatives and AKT inhibitors in different cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 Value (µM)Reference
Coumarin Derivatives
Coumarin-1,2,3-triazole hybrid 12cPC3Prostate Cancer0.34 ± 0.04[3]
MGC803Gastric Cancer0.13 ± 0.01[3]
HepG2Liver Cancer1.74 ± 0.54[3]
Coumarin-aminothiazole hybrid 52dHT-29Colorectal Cancer0.25 ± 0.004[3]
HCT-116Colorectal Cancer0.26 ± 0.016[3]
Fluorinated coumarin 16MCF-7Breast Cancer7.90 (µg/mL)[4]
AKT Inhibitors
KP-1U87Glioblastoma~0.125 - 0.250[5]
U251Glioblastoma~0.125 - 0.250[5]
Ipatasertib (GDC-0068)MultipleVariousPotent inhibition[6]
AT7867MultipleVariousPotent inhibition[6]
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The table below highlights the apoptotic effects of selected coumarin derivatives and AKT inhibitors.

Compound/DrugCell LineCancer TypeApoptotic EffectReference
Coumarin Derivatives
Coumarin & 7-hydroxycoumarinLung AdenocarcinomaLung CancerInduction of apoptosis at high concentrations.[7]
RKS262OVCAR-3Ovarian CancerActivation of caspase-3 and -7, upregulation of pro-apoptotic factors.[8]
AKT Inhibitors
KP-1 & KP-2U87, U251GlioblastomaSignificant induction of apoptosis (22-70% depending on concentration).[5]
Tanshinone I (PI3K/Akt inhibitor)MCF-7, MDA-MB-453Breast CancerIncreased percentage of Annexin V-positive cells.[9]
Cell Cycle Arrest

Inducing cell cycle arrest is another key mechanism for inhibiting cancer cell proliferation. The following table summarizes the effects of various coumarin derivatives and AKT inhibitors on the cell cycle.

Compound/DrugCell LineCancer TypeCell Cycle EffectReference
Coumarin Derivatives
Coumarin & 7-hydroxycoumarinLung CarcinomaLung CancerG1 phase arrest.[7]
Coumarin-artemisinin hybridsHT-29Colorectal CancerG0/G1 phase arrest.[3]
Coumarin-1,2,3-triazole hybrid 12cMGC803Gastric CancerG2/M phase arrest.[3]
RKS262OVCAR-3Ovarian CancerG2 phase delay, upregulation of p27, downregulation of cyclin-D1 and Cdk-6.[8]
AKT Inhibitors
Tanshinone I (PI3K/Akt inhibitor)MCF-7, MDA-MB-453Breast CancerInhibition of PI3K/Akt pathway components leading to cell cycle arrest.[9]
Ipatasertib (GDC-0068)MultipleVariousBlockade of cell cycle progression.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound and related compounds.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15-30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blotting for AKT Signaling Pathway

Purpose: To detect the expression and phosphorylation status of key proteins in the AKT signaling pathway.

Protocol:

  • Treat cells with the test compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and other relevant pathway proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

Signaling Pathway Diagram

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Murrangatin Murrangatin Diacetate Murrangatin->AKT

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Line Culture (e.g., A549, HUVEC, etc.) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (AKT Pathway) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for cross-validating the mechanism of action.

Logical Relationship Diagram

Logical_Relationship Murrangatin This compound AKT_Inhibition AKT Pathway Inhibition Murrangatin->AKT_Inhibition Reduced_Proliferation Reduced Cell Proliferation AKT_Inhibition->Reduced_Proliferation Apoptosis_Induction Induction of Apoptosis AKT_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest AKT_Inhibition->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenic Effects AKT_Inhibition->Anti_Angiogenesis Anticancer_Activity Overall Anticancer Activity Reduced_Proliferation->Anticancer_Activity Apoptosis_Induction->Anticancer_Activity Cell_Cycle_Arrest->Anticancer_Activity Anti_Angiogenesis->Anticancer_Activity

Caption: The logical relationship of this compound's anticancer effects.

References

Independent Verification of the AKT-Inhibitory Effect of Murrangatin Diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the AKT-inhibitory effects of Murrangatin diacetate against other known AKT inhibitors. While preliminary studies indicate this compound as a potential modulator of the AKT signaling pathway, this document aims to objectively present the available data and offer a framework for independent verification and comparison.

The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Murrangatin, a natural product, has been identified as an inhibitor of angiogenesis by suppressing AKT phosphorylation.[1][2] This guide summarizes the current, albeit limited, data on Murrangatin's AKT-inhibitory effects and contrasts it with well-characterized alternative AKT inhibitors.

Comparative Efficacy of AKT Inhibitors

Direct quantitative comparisons of this compound's AKT-inhibitory potency are challenging due to the absence of publicly available IC50 values. The primary research on Murrangatin's anti-angiogenic properties demonstrated its ability to significantly attenuate conditioned medium-induced AKT phosphorylation at the Ser473 site in human umbilical vein endothelial cells (HUVECs), as evidenced by Western Blot analysis.[1] However, a specific IC50 value, which is crucial for a quantitative comparison of potency, has not been reported.

In contrast, several other AKT inhibitors have been extensively studied, and their IC50 values against the three AKT isoforms (AKT1, AKT2, and AKT3) have been well-documented. This allows for a more direct comparison of their potency. The following table summarizes the available data for selected alternative AKT inhibitors.

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound Natural ProductNot ReportedNot ReportedNot Reported
Miransertib (ARQ-092) Allosteric2.7[3]14[3]8.1[3]
MK-2206 Allosteric8[4]12[4]65[4]
Ipatasertib (GDC-0068) ATP-Competitive5[3]18[3]8[3]
Capivasertib (AZD5363) ATP-Competitive377

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of AKT inhibitors, it is essential to visualize the signaling pathway and the experimental workflow for its investigation.

AKT_Pathway cluster_upstream Upstream Activation cluster_akt AKT Regulation cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Murrangatin Murrangatin diacetate Murrangatin->AKT Inhibits Phosphorylation (Ser473)

Caption: The PI3K/AKT signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis start Seed Cells (e.g., HUVECs) treatment Treat with Inhibitor (e.g., Murrangatin) start->treatment control Vehicle Control (e.g., DMSO) start->control western_blot Western Blot (p-AKT, Total AKT) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay control->western_blot control->viability_assay quantification Densitometry (Western Blot) western_blot->quantification ic50 IC50 Calculation (Viability Assay) viability_assay->ic50 comparison Compare with Alternatives quantification->comparison ic50->comparison

Caption: A general experimental workflow for verifying the AKT-inhibitory effect of a compound.

Experimental Protocols

To facilitate the independent verification of this compound's AKT-inhibitory effect and its comparison with other inhibitors, the following standard experimental protocols are provided.

Western Blot Analysis for AKT Phosphorylation

This protocol is used to determine the phosphorylation status of AKT at specific sites (e.g., Ser473 and Thr308) following treatment with an inhibitor.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HUVECs, cancer cell lines with activated AKT pathway) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal AKT activation.

  • Treat cells with various concentrations of this compound or other AKT inhibitors for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • For positive control, stimulate cells with a known AKT activator (e.g., insulin (B600854) or EGF) with or without the inhibitor.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. It can be used to determine the IC50 of an inhibitor.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Inhibitor Treatment:

  • Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound can inhibit AKT signaling, a pathway crucial for cell survival and proliferation.[1][2] However, the lack of quantitative data, such as IC50 values, currently limits a direct and comprehensive comparison with other well-established AKT inhibitors. The experimental protocols provided in this guide offer a clear path for researchers to independently verify the AKT-inhibitory effects of this compound and to generate the quantitative data necessary for a robust comparative analysis. Future studies should focus on determining the specific IC50 values of this compound against all three AKT isoforms and elucidating its precise mechanism of inhibition (e.g., allosteric vs. ATP-competitive). Such data will be invaluable for the drug development community in assessing the therapeutic potential of this natural product.

References

A Comparative Analysis of Murrangatin Diacetate's Anti-Angiogenic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anti-angiogenic efficacy of Murrangatin diacetate against other well-documented natural compounds: Curcumin (B1669340), Epigallocatechin gallate (EGCG), and Resveratrol (B1683913). This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Murrangatin, a natural coumarin, has demonstrated significant anti-angiogenic properties in both laboratory and living organism models. This guide evaluates its efficacy in comparison to other natural compounds known for their anti-angiogenic effects, focusing on their impact on endothelial cell function and relevant signaling pathways. The primary mechanism of action for Murrangatin's anti-angiogenic effects appears to be the inhibition of the AKT signaling pathway.

Quantitative Data Comparison

The following tables summarize the in vitro anti-angiogenic activities of Murrangatin and selected alternative compounds. It is important to note that direct comparisons may be limited by variations in experimental conditions between studies.

Table 1: In Vitro Efficacy of Murrangatin in Human Umbilical Vein Endothelial Cells (HUVECs)

AssayConcentration (µM)Effect
Cell Proliferation1013.3% reduction
5026.2% reduction
10051.8% reduction
Cell Migration (Wound-healing assay)106.7% prevention
5016.6% prevention
10065.4% prevention

Table 2: In Vitro Efficacy of Alternative Anti-Angiogenic Compounds in HUVECs

CompoundAssayConcentration (µM)Effect
Curcumin Cell Viability (GI50)11.1150% growth inhibition[1]
Cell Proliferation (induced by OX-LDL)4, 8, 16 mg/LDose-dependent inhibition[2]
Cell MigrationMiddle and high concentrationsSignificant inhibition[2]
Epigallocatechin gallate (EGCG) Cell Growth (EC50)~26 (KS-IMM cells)50% growth inhibition
Cell Growth (EC50)22-40 (HUVECs)50% growth inhibition[3]
Cell Migration & Invasion50Inhibition[3]
Resveratrol Cell Proliferation (BrdU incorporation)10 - 100Dose-dependent reduction[4]
Cell Migration (Scratch assay)10 - 100Inhibition[4]
Tube Formation10 - 100Reduced average tubule length[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium until they reach 80-90% confluence.

  • Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells in the presence of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Analysis: The formation of tubular networks is observed and quantified using light microscopy. The total tube length and number of branch points are measured to assess the extent of angiogenesis.

Zebrafish Angiogenesis Assay

This in vivo assay provides a whole-organism model to study the effects of compounds on blood vessel development.

  • Animal Model: Transgenic zebrafish embryos expressing a fluorescent protein in their vascular endothelium (e.g., Tg(fli1:EGFP)) are used.

  • Compound Exposure: At 24 hours post-fertilization (hpf), embryos are placed in a multi-well plate, and the test compound is added to the embryo medium.

  • Incubation: The embryos are incubated with the compound for a defined period, typically 24-48 hours.

  • Imaging: The development of the sub-intestinal vessels (SIVs) is visualized and imaged using fluorescence microscopy.

  • Analysis: The length and branching of the SIVs are quantified to determine the pro- or anti-angiogenic effects of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by Murrangatin and a typical experimental workflow for assessing anti-angiogenic compounds.

AKT_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pAKT->Angiogenesis Promotes Murrangatin Murrangatin diacetate Murrangatin->pAKT Inhibits Anti_Angiogenesis_Workflow InVitro In Vitro Assays (HUVEC) Proliferation Proliferation Assay InVitro->Proliferation Migration Migration Assay InVitro->Migration TubeFormation Tube Formation Assay InVitro->TubeFormation Efficacy Comparative Efficacy Analysis Proliferation->Efficacy Migration->Efficacy TubeFormation->Efficacy InVivo In Vivo Assay (Zebrafish) SIV_Development SIV Development Analysis InVivo->SIV_Development SIV_Development->Efficacy Mechanism Mechanism of Action (Western Blot) AKT_Phosphorylation AKT Phosphorylation Mechanism->AKT_Phosphorylation AKT_Phosphorylation->Efficacy

References

Unraveling the Angiogenic Potential: A Comparative Analysis of Murrangatin and Its Putative Diacetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship of Murrangatin, a natural coumarin (B35378) with promising anti-angiogenic properties. This guide provides a comparative analysis based on existing data for Murrangatin and extrapolates the potential effects of diacetylation based on broader coumarin structure-activity relationship (SAR) studies.

Introduction

Murrangatin, a naturally occurring coumarin, has demonstrated notable efficacy in inhibiting angiogenesis, the physiological process involving the growth of new blood vessels. This process is a critical hallmark of cancer progression, making anti-angiogenic agents a key focus in oncology research. Murrangatin exerts its effects by modulating the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[1][2] While direct experimental data on Murrangatin diacetate and its analogs are currently unavailable in the public domain, this guide aims to provide a comparative framework by summarizing the known anti-angiogenic activity of Murrangatin and inferring the potential structure-activity relationships of its diacetate analog based on established principles of coumarin chemistry and biology.

Data Presentation: Anti-Angiogenic Activity of Murrangatin

The following table summarizes the quantitative data on the anti-angiogenic activity of Murrangatin from in vitro studies.

CompoundAssayCell LineConcentrationEffectReference
MurrangatinWound-Healing Migration AssayHUVEC10 µM6.7% inhibition of cell migration[3]
50 µM16.6% inhibition of cell migration[3]
100 µM65.4% inhibition of cell migration[3]

Structure-Activity Relationship (SAR) Comparison: Murrangatin vs. Hypothetical this compound

Murrangatin possesses two hydroxyl groups on its side chain, which are susceptible to acetylation to form this compound. While direct experimental validation is pending, SAR studies on other coumarin derivatives provide valuable insights into the potential impact of such a modification.

Key SAR Insights from Coumarin Studies:

  • Role of Phenolic Hydroxyl Groups: Studies on other coumarins have shown that the presence of phenolic hydroxyl groups is often crucial for their antioxidant and antiproliferative activities.[4][5] Masking these hydroxyl groups through modifications like methylation has been observed to decrease these biological effects.[4][5]

  • Impact of Acetylation: Acetylation of hydroxyl groups in coumarins can alter their lipophilicity and ability to form hydrogen bonds. This modification can influence the compound's interaction with biological targets and its overall activity. In some cases, acetylation has been shown to reduce the anti-cancer activity of coumarin derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Murrangatin's anti-angiogenic activity are provided below.

Zebrafish Angiogenesis Assay

This in vivo assay is utilized to assess the effect of compounds on the development of new blood vessels in a living organism.

Protocol:

  • Embryo Collection and Maintenance: Collect fertilized zebrafish (Tg(fli1:EGFP)) embryos and maintain them in E3 embryo medium.

  • Compound Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and transfer them to 24-well plates. Expose the embryos to varying concentrations of the test compound (e.g., Murrangatin) or vehicle control (e.g., DMSO) in E3 medium.

  • Incubation: Incubate the treated embryos at 28.5°C for the desired duration (e.g., 24-48 hours).

  • Imaging and Analysis: At the end of the incubation period, anesthetize the embryos and mount them in methylcellulose. Image the subintestinal vessels (SIVs) using a fluorescence microscope. Quantify the extent of angiogenesis by measuring the length or number of blood vessels.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Cell Migration (Wound-Healing) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer, mimicking cell migration during angiogenesis.

Protocol:

  • Cell Monolayer: Grow HUVECs to confluence in a 6-well plate.

  • Wound Creation: Create a scratch or "wound" in the center of the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at different concentrations.

  • Time-Lapse Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a critical step in metastatic progression and angiogenesis.

Protocol:

  • Chamber Preparation: Use Transwell inserts with a porous membrane coated with a layer of Matrigel.

  • Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant and Compound Addition: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add the test compound to the upper chamber with the cells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope to quantify cell invasion.

Visualizations

Signaling Pathway

Murrangatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiogenic_Factors Angiogenic Factors (e.g., from tumor cells) Receptor Receptor Tyrosine Kinase Angiogenic_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) Downstream_Effectors Downstream Effectors pAKT->Downstream_Effectors Activates Murrangatin Murrangatin Murrangatin->pAKT Inhibits Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream_Effectors->Angiogenesis Promotes

Caption: Murrangatin's anti-angiogenic mechanism of action.

Experimental Workflows

Zebrafish_Angiogenesis_Assay_Workflow start Start embryo_collection Collect Fertilized Zebrafish Embryos start->embryo_collection dechorionation Dechorionate Embryos (24 hpf) embryo_collection->dechorionation treatment Treat with Murrangatin or Vehicle dechorionation->treatment incubation Incubate at 28.5°C treatment->incubation imaging Anesthetize and Image Subintestinal Vessels incubation->imaging analysis Quantify Angiogenesis imaging->analysis end End analysis->end

Caption: Zebrafish angiogenesis assay workflow.

HUVEC_Tube_Formation_Assay_Workflow start Start matrigel_coating Coat 96-well Plate with Matrigel start->matrigel_coating cell_seeding Seed HUVECs matrigel_coating->cell_seeding compound_treatment Add Murrangatin or Controls cell_seeding->compound_treatment incubation Incubate for 4-18 hours compound_treatment->incubation imaging Visualize Tube Formation incubation->imaging quantification Quantify Tube Length and Branching imaging->quantification end End quantification->end

Caption: HUVEC tube formation assay workflow.

References

Assessing the Selectivity of Murrangatin Diacetate for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of Murrangatin diacetate for its primary target, the serine/threonine kinase AKT. While direct, comprehensive selectivity profiling data for this compound against a broad kinase panel is not currently available in the public domain, this document synthesizes existing knowledge regarding its mechanism of action and compares it with well-characterized AKT inhibitors. The information presented herein is intended to guide researchers in evaluating the potential of this compound as a selective research tool or therapeutic lead.

Executive Summary

Murrangatin, the parent compound of this compound, has been shown to inhibit tumor-induced angiogenesis by selectively attenuating the phosphorylation of AKT at serine 473 (Ser473), a key activation event in the PI3K/AKT signaling pathway. Notably, this inhibitory action did not affect the phosphorylation of ERK1/2, suggesting a degree of selectivity for the AKT pathway over the MAPK/ERK pathway. However, the direct molecular target of this compound and its broader off-target profile remain to be fully elucidated.

This guide compares the known selectivity of Murrangatin with that of established ATP-competitive and allosteric AKT inhibitors, including Ipatasertib (GDC-0068), Capivasertib (B1684468) (AZD5363), and MK-2206. These comparators have undergone extensive preclinical and clinical evaluation, providing a benchmark for assessing the potential selectivity of novel agents like this compound.

Data Presentation: Comparative Selectivity of AKT Inhibitors

The following table summarizes the inhibitory activity and selectivity of Murrangatin and comparator compounds against AKT isoforms and other kinases. It is important to note that the data for Murrangatin is qualitative, based on observed pathway-selective effects, while the data for the comparator compounds are quantitative IC50 values from in vitro kinase assays.

Compound Type Primary Target(s) IC50 (nM) vs. AKT1 IC50 (nM) vs. AKT2 IC50 (nM) vs. AKT3 Notable Off-Targets (IC50 in nM) Selectivity Notes
Murrangatin UnknownAKT PathwayNot DeterminedNot DeterminedNot DeterminedERK1/2 phosphorylation not inhibitedSelectively inhibits AKT phosphorylation over ERK1/2 phosphorylation.[1]
Ipatasertib (GDC-0068) ATP-CompetitivePan-AKT5188PRKG1α (98), PRKG1β (69), p70S6K (860)Highly selective pan-AKT inhibitor.[2][3][4] Tested against 230 kinases, with only 3 inhibited by >70% at 1 µM.[2] Over 600-fold selectivity over PKA.[1]
Capivasertib (AZD5363) ATP-CompetitivePan-AKT0.122.6Data not readily available in a comparative panelPotent pan-AKT inhibitor.[5][6]
MK-2206 AllostericAKT1/AKT2Not explicitly stated for isoformsNot explicitly stated for isoformsNot explicitly stated for isoformsSelective over PKA, PKC, and SGKA selective allosteric inhibitor of AKT1 and AKT2.[7]

Experimental Protocols

Western Blot for AKT Phosphorylation

This protocol is a representative method for assessing the inhibitory effect of a compound on AKT phosphorylation in cultured cells, as was done to characterize Murrangatin's activity.

a. Cell Culture and Treatment:

  • Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate growth medium and allow them to adhere.

  • Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal AKT activation.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time.

  • Stimulate the cells with a growth factor or conditioned medium known to activate the AKT pathway (e.g., tumor cell-conditioned medium) for a short period (e.g., 15-30 minutes).

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

In Vitro Kinase Selectivity Profiling (General Methodology)

This protocol describes a general workflow for assessing the selectivity of a compound against a large panel of kinases, a standard method for characterizing inhibitors like Ipatasertib.

a. Kinase Panel:

  • A large panel of purified, recombinant human protein kinases is utilized. This panel should ideally cover a diverse representation of the human kinome.

b. Kinase Assay:

  • Assays are typically performed in a high-throughput format (e.g., 384-well plates).

  • The test compound is serially diluted to a range of concentrations.

  • Each kinase is assayed in the presence of the test compound or vehicle control.

  • The kinase reaction is initiated by adding a kinase-specific substrate and ATP (often at a concentration close to the Km for each kinase to provide a standardized comparison).

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified. Various detection methods can be used, including radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays.

c. Data Analysis:

  • The activity of each kinase in the presence of the inhibitor is expressed as a percentage of the activity in the vehicle control.

  • For each kinase, the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

  • The selectivity of the compound is then determined by comparing its potency against the primary target to its potency against all other kinases in the panel.

Mandatory Visualization

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Murrangatin Murrangatin Diacetate Murrangatin->pAKT Inhibits Phosphorylation ATP_Inhibitor ATP-Competitive Inhibitors ATP_Inhibitor->pAKT Allo_Inhibitor Allosteric Inhibitors Allo_Inhibitor->pAKT Kinase_Selectivity_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compound (e.g., this compound) Assay_Plate High-Throughput Assay Plate Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Incubation Incubation with Substrate & ATP Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

References

Replicating key findings on Murrangatin diacetate from published literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Murrangatin, the active form of Murrangatin diacetate, with alternative compounds. The focus is on its anti-angiogenic and anti-inflammatory properties, with supporting data from published literature. While specific quantitative IC50 values for Murrangatin's activities were not available in the reviewed literature, this guide presents its documented effects alongside quantitative data for comparator compounds.

Anti-Angiogenic Activity

Murrangatin has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. Its mechanism of action involves the suppression of the AKT signaling pathway in human umbilical vein endothelial cells (HUVECs).

Comparative Data on Anti-Angiogenic Activity

The following table summarizes the anti-proliferative activity of various compounds against HUVECs.

CompoundTarget/AssayCell LineIC50
Murrangatin HUVEC ProliferationHUVECData not available
Cortistatin A analog HUVEC ProliferationHUVEC0.001 µM[1][2]
Experimental Protocol: HUVEC Tube Formation Assay

This protocol outlines the methodology to assess the in vitro angiogenic potential of compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel)

  • 96-well plates

  • Test compounds (Murrangatin, etc.)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., VEGF)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified basement membrane matrix.

  • Treatment: Add the test compounds at various concentrations to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Analysis: Monitor the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using appropriate software.

Signaling Pathway: Murrangatin's Inhibition of AKT Signaling

Murrangatin inhibits the phosphorylation of AKT at the Ser473 site, thereby disrupting the downstream signaling cascade that promotes angiogenesis.

AKT_Signaling_Pathway GrowthFactors Growth Factors (e.g., from tumor cells) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Ser473) PIP3->pAKT activates AKT AKT AKT->pAKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pAKT->Angiogenesis Murrangatin Murrangatin Murrangatin->pAKT inhibits

Murrangatin's inhibitory effect on the AKT signaling pathway.
Experimental Workflow: Western Blot for p-AKT

This workflow details the detection of phosphorylated AKT as a measure of pathway inhibition.

Western_Blot_Workflow start Start: HUVEC Culture & Treatment with Murrangatin lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (anti-p-AKT Ser473) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis

Workflow for detecting p-AKT via Western Blot.

Anti-inflammatory Activity

Murrangatin exhibits anti-inflammatory properties by downregulating the production of pro-inflammatory mediators, including nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Data on Anti-inflammatory Activity

The following table compares the inhibitory effects of Murrangatin and other coumarins on NO production in RAW 264.7 macrophages.

CompoundTarget/AssayCell LineIC50
Murrangatin LPS-induced NO ProductionRAW 264.7Data not available
Muralatin A LPS-induced NO ProductionRAW 264.76.0 - 14.5 µM[3]
Muralatin B LPS-induced NO ProductionRAW 264.76.0 - 14.5 µM[3]
Scopoletin 5-Lipoxygenase Inhibition-1.76 µM[4]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol is used to evaluate the anti-inflammatory effects of compounds by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Test compounds (Murrangatin, etc.)

  • Vehicle control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the wells (excluding the negative control).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathway: Inhibition of Inflammatory Response

Murrangatin interferes with the inflammatory cascade initiated by LPS, leading to a reduction in the production of pro-inflammatory molecules.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation Murrangatin Murrangatin Murrangatin->NO inhibits

Murrangatin's role in mitigating the inflammatory response.

References

Comparative proteomics of cells treated with Murrangatin diacetate and other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of global protein expression changes in response to therapeutic agents provides invaluable insights into their mechanisms of action, potential off-target effects, and biomarkers for efficacy. This guide offers a comparative overview of the proteomic effects of two well-established anti-cancer drugs, Paclitaxel and Bortezomib, on cancer cells. While this guide focuses on these two agents due to the availability of public proteomic datasets, the methodologies and data presentation formats described herein can be applied to other inhibitors, including the natural product Murrangatin diacetate.

This compound , a natural coumarin, has been shown to inhibit the proliferation of lung cancer cells and suppress angiogenesis.[1][2] Its mechanism of action is attributed to the inhibition of the AKT signaling pathway.[1][2] However, to date, comprehensive quantitative proteomic studies on cells treated with this compound have not been published. The following sections on Paclitaxel and Bortezomib serve as an illustrative framework for how such a comparative analysis would be conducted once proteomic data for this compound becomes available.

Comparative Proteomic Data

Table 1: Differentially Expressed Proteins in A549 Lung Adenocarcinoma Cells Treated with Paclitaxel

Data summarized from a study utilizing Tandem Mass Tag (TMT) based quantitative proteomics.[3][4]

ProteinUniProt IDFunctionFold Change
Upregulated Proteins
Tubulin beta chainP07437Cytoskeleton, Mitosis>2.0
Heat shock protein 70P0DMV8Protein folding, Stress response>1.5
Annexin A1P04083Anti-inflammatory, Cell signaling>1.5
Downregulated Proteins
Cyclin-dependent kinase 1P06493Cell cycle progression<0.5
Proliferating cell nuclear antigenP12004DNA replication and repair<0.5
Minichromosome maintenance proteins (MCM2-5)P49736, etc.DNA replication initiation<0.5

Table 2: Altered Proteins in Daudi Burkitt's Lymphoma Cells Treated with Bortezomib

Data summarized from a study utilizing two-dimensional electrophoresis and MALDI-Q-TOF mass spectrometry.

ProteinUniProt IDFunctionRegulation
Upregulated Proteins
Heat shock 70kDa protein 1A/1BP0DMV8Protein folding, Stress responseUpregulated
VimentinP08670Cytoskeleton, Cell integrityUpregulated
Downregulated Proteins
Heterogeneous nuclear ribonucleoprotein KP61978RNA processing, TranscriptionDownregulated
Eukaryotic translation initiation factor 5A-1P63241Protein synthesisDownregulated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols for two common quantitative proteomic techniques.

Tandem Mass Tag (TMT) Labeling Protocol

Tandem Mass Tag (TMT) labeling is a powerful method for multiplexed protein quantification.

  • Protein Extraction and Digestion:

    • Lyse cells in a buffer containing detergents and protease/phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides using an enzyme such as trypsin overnight at 37°C.[5]

  • TMT Labeling:

    • Resuspend dried peptides in a labeling buffer (e.g., TEAB).

    • Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed.[5]

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the labeled samples in equal amounts.

    • Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer is operated in a data-dependent acquisition mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Sequest, Mascot) to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

SILAC is a metabolic labeling strategy that allows for accurate relative quantification of proteins.

  • Cell Culture and Labeling:

    • Culture cells for at least five passages in SILAC-specific media containing either "light" (e.g., 12C6-Arginine, 12C6-Lysine) or "heavy" (e.g., 13C6-Arginine, 13C6-Lysine) amino acids to ensure complete incorporation.[6]

  • Cell Treatment and Lysis:

    • Treat the "heavy" labeled cells with the inhibitor of interest and the "light" labeled cells with a vehicle control.

    • Harvest and lyse the cells separately.

  • Protein Mixing and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify peptide pairs with a specific mass difference corresponding to the heavy and light amino acids.

    • Quantify the relative protein abundance by comparing the signal intensities of the heavy and light peptide pairs.

Signaling Pathways and Experimental Workflows

Visualizing the affected signaling pathways and experimental workflows is essential for understanding the broader biological context and the experimental design.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Quantitative Proteomics cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., A549 Lung Cancer Cells) treatment Treatment with Inhibitor (e.g., this compound, Paclitaxel) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT or SILAC) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms identification Protein Identification lcms->identification quantification Relative Quantification identification->quantification bioinformatics Bioinformatics Analysis (Pathway & Function) quantification->bioinformatics

Figure 1. A generalized experimental workflow for comparative proteomics analysis.

akt_pathway cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation angiogenesis Angiogenesis akt->angiogenesis murrangatin This compound murrangatin->akt inhibits

Figure 2. Simplified AKT signaling pathway, a target of this compound.

Conclusion

Comparative proteomic analysis is a powerful tool for elucidating the molecular mechanisms of drug action. While quantitative proteomic data for this compound is not yet available, the framework presented here, using Paclitaxel and Bortezomib as examples, provides a clear roadmap for how such an analysis can be structured and presented. The detailed protocols and visual representations of workflows and pathways offer a comprehensive guide for researchers aiming to conduct similar studies. Future proteomic investigations of this compound will be critical in fully understanding its anti-cancer effects and for the development of novel therapeutic strategies.

References

Validating the Therapeutic Potential of Murrangatin Diacetate Using Patient-Derived Organoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the therapeutic potential of Murrangatin (B14983) diacetate, a natural coumarin (B35378) derivative, using patient-derived organoids (PDOs). It outlines the current understanding of Murrangatin diacetate's mechanism of action and offers a comparative analysis with existing cancer therapies, supported by experimental data from preclinical studies. The content is designed to inform the design of robust validation studies for this promising anti-cancer compound.

Introduction to this compound and Patient-Derived Organoids

This compound is a natural product that has demonstrated potential anti-cancer properties. Preclinical studies suggest that its therapeutic effects are linked to the inhibition of critical cell signaling pathways involved in tumor growth and survival. Notably, murrangatin has been shown to suppress tumor-induced angiogenesis, at least in part, by regulating AKT signaling pathways.[1][2]

Patient-derived organoids (PDOs) are three-dimensional (3D) cell cultures derived from a patient's tumor tissue. These "mini-tumors" in a dish closely recapitulate the genetic and phenotypic characteristics of the original tumor, making them a powerful preclinical model for assessing the efficacy of anti-cancer drugs and personalizing treatment strategies. The use of PDOs for drug screening is a significant advancement over traditional 2D cell cultures, offering a more physiologically relevant testing platform.

This guide will detail the experimental approach to validate this compound's efficacy in PDOs and compare its potential performance against standard-of-care chemotherapies and other targeted agents.

Comparative Efficacy of Anti-Cancer Agents

While direct comparative data for this compound in PDOs is not yet available, this section provides a summary of the efficacy of standard chemotherapies and other coumarin derivatives to serve as a benchmark for future validation studies.

Table 1: Efficacy of Standard Chemotherapies in Colorectal Cancer Patient-Derived Organoids
Drug/RegimenCancer TypeIC50 Range (μM)Key Findings
5-Fluorouracil (5-FU)Metastatic Colorectal Cancer0.07 - 32.75Demonstrates significant inter-patient variability in response.
OxaliplatinMetastatic Colorectal Cancer3.90 - 89.68Shows a wide range of efficacy among different PDO lines.
Irinotecan (CPT11)Metastatic Colorectal Cancer0.62 - 33.53PDO response has been shown to correlate with clinical outcomes.
FOLFOX RegimenMetastatic Colorectal Cancer0.76 - 23.12An optimal IC50 cutoff value of 43.26 μmol/L has been proposed to distinguish between sensitive and resistant tumors.[3][4]
FOLFIRI RegimenMetastatic Colorectal Cancer1.36 - 21.21Effective in a subset of patients, with PDOs predicting clinical response.
FOLFIRINOX RegimenMetastatic Colorectal Cancer0.11 - 25.68Generally shows higher potency compared to single agents or dual combinations.
Table 2: Efficacy of Other Coumarin Derivatives in Cancer Cell Lines
CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound 4 (Coumarin Derivative)HL60 (Leukemia)8.09PI3K/AKT Pathway Inhibition
Compound 8b (Coumarin-Cinnamic Acid Hybrid)HepG2 (Liver Cancer)13.14PI3K/AKT Pathway Inhibition
Farnesiferol BMCF-7 (Breast Cancer)42.1Not specified
IsopimpinellinMCF-7 (Breast Cancer)Not specifiedInhibition of P450 enzymes
Compound 25 (Coumarin-Quinoline Hybrid)MCF-7 (Breast Cancer)10.5Not specified

Proposed Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Murrangatin has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the proposed point of intervention for this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 BAD BAD AKT->BAD inhibits S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth inhibits Apoptosis Apoptosis BAD->Apoptosis Murrangatin Murrangatin diacetate Murrangatin->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and this compound's proposed mechanism.

Experimental Protocols for Validation in Patient-Derived Organoids

To validate the therapeutic potential of this compound, a series of experiments using PDOs are proposed. The following protocols provide a detailed methodology for these key experiments.

Establishment and Culture of Patient-Derived Organoids
  • Tissue Procurement: Obtain fresh tumor tissue from consenting patients undergoing surgical resection or biopsy.

  • Tissue Dissociation: Mechanically and enzymatically digest the tissue to obtain a single-cell suspension or small cell clusters.

  • Embedding: Embed the cells/clusters in a basement membrane matrix (e.g., Matrigel).

  • Culture: Culture the embedded cells in a specialized organoid growth medium containing essential growth factors.

  • Maintenance: Passage the organoids every 7-14 days by dissociating and re-embedding them in fresh matrix.

Drug Sensitivity and Viability Assay
  • Organoid Plating: Dissociate mature organoids into small fragments and seed them in 96-well or 384-well plates.

  • Drug Treatment: Treat the organoids with a range of concentrations of this compound and comparator drugs (e.g., 5-FU, Oxaliplatin, Irinotecan).

  • Incubation: Incubate the treated organoids for 72-96 hours.

  • Viability Assessment: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D) that quantifies ATP levels.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug to determine its potency.

Apoptosis Assay
  • Organoid Treatment: Treat established organoids with this compound at its IC50 concentration for 24-48 hours.

  • Apoptosis Staining: Use an apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide) to stain for apoptotic and necrotic cells.

  • Imaging/Flow Cytometry: Analyze the stained organoids using fluorescence microscopy or dissociate them into single cells for analysis by flow cytometry.

  • Quantification: Quantify the percentage of apoptotic cells to determine the extent of drug-induced cell death.

The diagram below outlines the general workflow for validating a therapeutic compound using patient-derived organoids.

G Patient Patient Tumor Tissue Dissociation Tissue Dissociation Patient->Dissociation Culture Organoid Culture Dissociation->Culture DrugScreen Drug Sensitivity Screening Culture->DrugScreen ApoptosisAssay Apoptosis Assay Culture->ApoptosisAssay DataAnalysis Data Analysis (IC50, % Apoptosis) DrugScreen->DataAnalysis ApoptosisAssay->DataAnalysis Comparison Comparison with Standard Therapies DataAnalysis->Comparison

Caption: Experimental workflow for validating therapeutic compounds in PDOs.

Conclusion and Future Directions

This compound presents a promising candidate for anti-cancer therapy due to its targeted inhibition of the PI3K/AKT/mTOR pathway. The use of patient-derived organoids offers a robust and clinically relevant platform to validate its therapeutic potential. The experimental framework outlined in this guide provides a clear path for conducting these validation studies.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with standard-of-care chemotherapies in a large and diverse cohort of PDOs.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially overcome drug resistance.

  • Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to this compound treatment.

By leveraging the power of PDO technology, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential translation into clinical practice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Murrangatin Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. Murrangatin diacetate, a natural product utilized in research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) as outlined in the safety data sheet.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator is recommended.[1]

  • Hand Protection: Wear suitable protective gloves.[1]

  • Eye Protection: Safety glasses or chemical goggles are necessary to prevent eye contact.[1]

  • Skin and Body Protection: An appropriate lab coat or protective clothing should be worn to prevent skin exposure.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. This information is critical for a comprehensive risk assessment during the handling and disposal process.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.4 g/mol [1]
Purity ≥98%[1]
CAS Number 51650-59-0[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be executed in a manner that prevents environmental contamination and complies with all institutional, local, state, and federal regulations.[1]

1. Waste Identification and Segregation:

  • Pure, unused this compound and materials heavily contaminated with it (e.g., filter paper, absorbent materials from a spill) must be treated as hazardous waste.[2]

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2]

2. Waste Collection:

  • Collect all this compound waste in a designated, clearly labeled, and sealable hazardous waste container.[2]

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is kept securely closed when not in use.[2]

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (51650-59-0).

  • Indicate any known hazards (e.g., "Toxic Solid").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials. While specific incompatibilities for this compound are not detailed, it is prudent to avoid strong oxidizing agents, acids, and bases.[3]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][3]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[3]

6. Decontamination:

  • Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound.

  • A recommended cleaning agent is a 10% caustic solution, followed by a thorough rinse with water.[1] Alcohol can also be used for decontamination.[3]

  • All materials used for decontamination (e.g., wipes, paper towels) should also be disposed of as hazardous waste.

Experimental Protocols: Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Restrict access to the spill area.

  • Ensure adequate ventilation.

2. Personal Protection:

  • Wear the appropriate PPE as listed above.

3. Containment and Cleanup:

  • For a dry spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill site with a 10% caustic solution.[1]

  • Ventilate the area until the disposal is complete.[1]

4. Reporting:

  • Report the spill to your laboratory supervisor and the institutional EHS office.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MurrangatinDiacetateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Handling Handle in a Ventilated Area (Fume Hood) PPE->Handling Collect Collect Waste in a Designated Container Handling->Collect Decontaminate Decontaminate Surfaces and Equipment Handling->Decontaminate Label Label Container: 'Hazardous Waste' 'this compound' CAS: 51650-59-0 Collect->Label Seal Securely Seal Container Label->Seal Store Store in a Secure Hazardous Waste Area Seal->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Dispose Dispose According to Regulations ContactEHS->Dispose Decontaminate->Collect Dispose of Decon Materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Murrangatin diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Murrangatin diacetate, tailored for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

Table 1: Personal Protective Equipment for this compound

Protection Type Required Equipment Specifications and Purpose
Respiratory Protection Dust respiratorTo be used to prevent inhalation of the powder form of the compound. Ensure compliance with local and national regulations.[1]
Hand Protection Protective glovesChemical-resistant gloves are required to prevent skin contact.[1]
Eye Protection Safety glasses and chemical gogglesSafety glasses should be worn at all times. Chemical goggles are necessary when there is a risk of splashing.[1]
Skin and Body Protection Protective clothingWear appropriate protective clothing and a lab coat to prevent skin exposure.[1]

Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure.

  • Engineering Controls: Whenever possible, handle this compound in a laboratory fume hood.[1] Use adequate general or local exhaust ventilation to keep airborne concentrations to a minimum.[1]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Remove any contaminated clothing and wash it before reuse.[1]

  • Precautionary Measures: Avoid contact with eyes, skin, and clothing.[1] Take measures to prevent ingestion and inhalation of the substance.[1] Keep the compound away from sources of ignition.[1] It is also important to avoid prolonged or repeated exposure.[1]

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

  • Container: Store in a well-closed container.[1]

  • Environmental Conditions: The storage area should be protected from air and light.[1]

  • Temperature: It is recommended to refrigerate or freeze the compound at a temperature of 2-8°C.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action must be taken.

In case of a spill, follow these steps:

  • Evacuate the immediate area if necessary.

  • Ensure you are wearing the appropriate personal protective equipment as outlined in Table 1 before attempting to clean the spill.[1]

  • Carefully sweep up the spilled solid material.[1]

  • Place the swept-up material into a suitable container for disposal.[1]

  • Decontaminate the spill site with a 10% caustic solution.[1]

  • Ventilate the area until the disposal and cleanup are complete.[1]

Spill_Cleanup_Workflow start Spill Occurs assess Assess Situation (Size and Location) start->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->don_ppe contain Contain the Spill don_ppe->contain cleanup Sweep Up Solid Material contain->cleanup containerize Place in Labeled Waste Container cleanup->containerize decontaminate Decontaminate Spill Area with 10% Caustic Solution containerize->decontaminate ventilate Ventilate the Area decontaminate->ventilate dispose Dispose of Waste According to Regulations ventilate->dispose end Spill Cleanup Complete dispose->end

Workflow for this compound Spill Cleanup.

Table 2: First Aid for this compound Exposure [1]

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor.
Inhalation Remove the person from exposure and move them to fresh air immediately. Consult a doctor.

Disposal Plan

Dispose of this compound in a manner that is consistent with federal, state, and local regulations.[1] It is recommended to consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Chemical and Physical Properties

Table 3: Properties of this compound

Property Value
Molecular Formula C19H20O7[1]
Molecular Weight 360.4 g/mol [1]
CAS Number 51650-59-0[1]
Purity >=98%[1]
Appearance No data available
Solubility No data available
Boiling Point No data available
Melting Point No data available

Toxicological Information

There is currently no data available regarding the acute toxicity, skin corrosion or irritation, serious eye damage or irritation, germ cell mutagenicity, or carcinogenicity of this compound.[1] Due to the lack of toxicological data, it is crucial to handle this compound with care and to avoid all direct contact.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.